2,3-Dichloro-n-(2',6'-diethylphenyl)maleimide
Description
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Properties
Molecular Formula |
C14H13Cl2NO2 |
|---|---|
Molecular Weight |
298.2 g/mol |
IUPAC Name |
3,4-dichloro-1-(2,6-diethylphenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C14H13Cl2NO2/c1-3-8-6-5-7-9(4-2)12(8)17-13(18)10(15)11(16)14(17)19/h5-7H,3-4H2,1-2H3 |
InChI Key |
ORINIFVNZFZTBF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N2C(=O)C(=C(C2=O)Cl)Cl |
Origin of Product |
United States |
An In-Depth Technical Guide to 2,3-Dichloro-N-(2',6'-diethylphenyl)maleimide (CAS 56746-18-0): A Versatile Fluorogenic Probe for Bioconjugation
Introduction
In the landscape of chemical biology and drug development, the need for precise and informative molecular tools is paramount. 2,3-Dichloro-N-(2',6'-diethylphenyl)maleimide, registered under CAS number 56746-18-0, represents a fascinating and highly versatile chemical entity. While its history includes applications in agriculture as a pesticide and fungicide due to its bioactivity, its modern utility for researchers lies in its sophisticated role as a bifunctional molecule.[1] This guide provides an in-depth technical overview of this compound, focusing on its properties, synthesis, and its advanced application as a fluorogenic reactive group for affinity labeling of proteins and other biomolecules.
The core of its functionality resides in the 2,3-dichloromaleimide (diCMI) moiety. This compact unit is not merely a reactive handle but also a latent fluorophore. It exhibits moderate reactivity towards nucleophilic residues on proteins, primarily lysine, under physiological conditions. Upon reaction, a significant chemical transformation occurs, converting the non-fluorescent dichloromaleimide into a highly fluorescent 2-amino-3-chloromaleimide adduct.[2] This "turn-on" mechanism provides a powerful tool for identifying protein targets of bioactive molecules with high signal-to-noise ratios, often eliminating the need for cumbersome washout steps. This guide will explore the causality behind its synthesis, reactivity, and application, providing researchers with the foundational knowledge to leverage this unique reagent in their work.
Physicochemical Properties
Understanding the fundamental physicochemical properties of a reagent is critical for its effective application in experimental design, including solubility, storage, and reaction setup. While extensive experimental data for 2,3-Dichloro-N-(2',6'-diethylphenyl)maleimide is not widely published, we can compile its known identifiers and infer properties from its constituent parts and closely related analogs. The compound is generally described as a solid white powder.[1]
| Property | Value | Source |
| CAS Number | 56746-18-0 | [1] |
| Molecular Formula | C₁₄H₁₃Cl₂NO₂ | [1] |
| Molecular Weight | 298.16 g/mol | [1] |
| IUPAC Name | 1-(2,6-Diethylphenyl)-3,4-dichloro-1H-pyrrole-2,5-dione | [1] |
| Synonyms | N-(2,6-Diethylphenyl)-2,3-dichloromaleimide | [1] |
| Appearance | Solid white powder (Reported) | [1] |
| Melting Point | Not available. For comparison, the analog N-(2,6-Diethylphenyl)maleimide (CAS 38167-72-5) has a melting point of 69.0-78.0°C.[3] The dichlorinated analog, 2,3-Dichloro-N-phenylmaleimide, melts at 199-205 °C. | N/A |
| Solubility | Not available. Expected to be soluble in organic solvents like Dioxane, DMF, and DMSO, with limited solubility in aqueous media. | N/A |
Note: The steric hindrance provided by the two ethyl groups on the phenyl ring ortho to the nitrogen atom forces the phenyl and maleimide rings into a nearly perpendicular orientation, which significantly influences the compound's crystallinity, solubility, and electronic properties.
Synthesis and Characterization
The synthesis of N-substituted maleimides is a well-established chemical transformation. For 2,3-Dichloro-N-(2',6'-diethylphenyl)maleimide, the most direct and logical pathway is the condensation reaction between 2,3-dichloromaleic anhydride and 2,6-diethylaniline. This is typically a two-step process involving the formation of an intermediate maleamic acid, followed by a dehydrative cyclization.
Synthetic Pathway
The reaction proceeds by the nucleophilic attack of the primary amine (2,6-diethylaniline) on one of the carbonyl carbons of the anhydride ring (2,3-dichloromaleic anhydride). This ring-opening reaction forms the maleamic acid intermediate. Subsequent heating in the presence of a dehydrating agent, such as acetic anhydride with a catalyst like sodium acetate, promotes intramolecular cyclization via nucleophilic acyl substitution, eliminating a molecule of water to yield the final imide product.
Caption: General two-step synthesis pathway.
Experimental Protocol: Synthesis
This protocol is adapted from established methods for N-aryl maleimide synthesis.[4]
Step 1: Formation of N-(2',6'-diethylphenyl)-2,3-dichloromaleamic acid
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2,3-dichloromaleic anhydride (1.0 eq) in 50 mL of anhydrous diethyl ether or glacial acetic acid.
-
While stirring at room temperature, add a solution of 2,6-diethylaniline (1.0 eq) in 20 mL of the same solvent dropwise over 15 minutes.
-
A precipitate of the maleamic acid intermediate will typically form. Allow the suspension to stir at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.
-
Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum. The intermediate is often used in the next step without further purification.
Step 2: Cyclization to 2,3-Dichloro-N-(2',6'-diethylphenyl)maleimide
-
To a 100 mL flask, add the dried maleamic acid intermediate from Step 1, anhydrous sodium acetate (0.5 eq), and acetic anhydride (5-10 volumes relative to the intermediate).
-
Heat the mixture with stirring in an oil bath at 80-100°C for 2-3 hours. The suspension should dissolve as the reaction proceeds.
-
Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing 200 mL of ice-cold water while stirring vigorously.
-
The N-phenylmaleimide product will precipitate. Continue stirring for 30 minutes to ensure complete precipitation and hydrolysis of excess acetic anhydride.
-
Collect the crude product by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol or petroleum ether.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or cyclohexane) to yield the pure product.
Spectroscopic Characterization (Predicted)
| Technique | Predicted Features |
| ¹H NMR | Aromatic Protons: A triplet at ~7.4-7.5 ppm (1H, para-H) and a doublet at ~7.2-7.3 ppm (2H, meta-H) on the diethylphenyl ring. Ethyl Protons (CH₂): A quartet at ~2.5-2.7 ppm (4H), likely showing some broadening due to restricted rotation. Ethyl Protons (CH₃): A triplet at ~1.1-1.3 ppm (6H). Note: The symmetry of the 2,6-diethylphenyl group results in a simplified aromatic signal pattern. |
| ¹³C NMR | Carbonyl (C=O): ~165-170 ppm. Maleimide (C=C): ~130-135 ppm (quaternary carbons attached to Cl). Aromatic Carbons: Signals between ~125-145 ppm. The ipso-carbon attached to the nitrogen will be downfield, as will the carbons bearing the ethyl groups. Ethyl Carbons (CH₂): ~24-28 ppm. Ethyl Carbons (CH₃): ~13-16 ppm. |
| FT-IR | C=O Stretch (imide): Two characteristic strong bands around 1770 cm⁻¹ (asymmetric) and 1710 cm⁻¹ (symmetric). C=C Stretch (alkene): A medium intensity band around 1580-1600 cm⁻¹. C-Cl Stretch: Strong bands in the fingerprint region, typically 600-800 cm⁻¹. Aromatic C-H/C=C: Various bands characteristic of a substituted benzene ring. |
Chemical Reactivity and Fluorogenic Mechanism
The utility of 2,3-Dichloro-N-(2',6'-diethylphenyl)maleimide in modern research stems from its unique reactivity, which combines site-selectivity with a "turn-on" fluorescence signal.
Mechanism of Fluorogenesis
The dichloromaleimide (diCMI) core is essentially non-fluorescent. This is due to efficient non-radiative decay pathways available to the excited state.[6] However, upon reaction with a primary amine, such as the ε-amino group of a lysine residue on a protein, a nucleophilic aromatic substitution (SNAAr) reaction occurs. One of the chlorine atoms is displaced by the amine, forming a 2-amino-3-chloromaleimide derivative.
This substitution profoundly alters the electronic structure of the maleimide ring. The introduction of the electron-donating amino group creates a donor-acceptor (push-pull) system, which facilitates an efficient intramolecular charge transfer (ICT) upon excitation.[7] This new electronic transition is highly fluorescent, resulting in a dramatic increase in quantum yield and a "turn-on" of fluorescence emission.[2]
Caption: Fluorogenic reaction with a lysine residue.
The reaction is highly valuable for affinity labeling. A ligand of interest is appended to the diCMI core (often via the N-phenyl group or a derivative thereof). When this probe binds to its target protein, the diCMI moiety is positioned in proximity to nucleophilic residues near the binding site. A covalent reaction with a nearby lysine leads to irreversible labeling and activation of the fluorescence signal, thereby identifying the target protein.[2]
Reactivity with Other Nucleophiles
While the reaction with amines is key to its fluorogenic properties, the diCMI core can also react with other nucleophiles.
-
Thiols: Like standard maleimides, the double bond of the diCMI ring is electrophilic and can undergo Michael addition with thiols (e.g., from cysteine residues). However, the primary mode of reactivity for diCMI probes in affinity labeling is often the substitution at the chloro-positions, particularly with amines.[2] The relative rates depend on the specific nucleophile, pH, and steric environment.
-
Hydrolysis: The maleimide ring can be susceptible to hydrolysis, especially at higher pH, which would open the ring to form an unreactive maleamic acid derivative. Reactions should ideally be conducted in a pH range of 7.0-8.5.
Application in Affinity Labeling
The simple design strategy of using the diCMI unit as a combined reactive group and fluorogenic tag makes it a powerful tool for chemical probe design and target identification.[2]
Workflow for Target Identification
The general workflow involves synthesizing a probe where a known bioactive ligand is attached to the diCMI scaffold. This probe is then used to label its protein target within a complex biological sample, such as a cell lysate or even in living cells.
Caption: Experimental workflow for affinity labeling.
General Protocol: Protein Labeling in Lysate
-
Prepare Probe Stock: Dissolve the Ligand-diCMI probe in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mM).
-
Prepare Lysate: Prepare a clarified cell lysate in a suitable buffer (e.g., PBS or Tris, pH 7.4-8.0) and determine the total protein concentration.
-
Labeling Reaction: Add the probe stock solution to the lysate to achieve a final probe concentration of 1-10 µM. The optimal concentration should be determined empirically.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-2 hours. Protect the sample from light.
-
Quenching (Optional): The reaction can be quenched by adding a small molecule amine like Tris or glycine to consume any unreacted probe.
-
Analysis by SDS-PAGE: Denature the labeled lysate by adding SDS-PAGE loading buffer and heating. Separate the proteins on a polyacrylamide gel.
-
Detection: Visualize the fluorescently labeled protein bands using a gel imager equipped with an appropriate UV or visible light source and emission filter (e.g., excitation ~375 nm, emission ~470 nm).[2]
-
Identification: Excise the fluorescent band(s) of interest and subject them to standard proteomics workflows (e.g., in-gel digestion followed by LC-MS/MS) for protein identification.
Safety and Handling
Comprehensive safety data for 2,3-Dichloro-N-(2',6'-diethylphenyl)maleimide is not available. However, based on its structure and the data for related compounds, prudent laboratory practices are required.
-
Hazard Profile: N-aryl maleimides, such as N-phenylmaleimide, are classified as toxic if swallowed and can cause skin and serious eye irritation.[8] The starting material, 2,3-dichloromaleic anhydride, is also a skin and eye irritant.[9] Given its use as a pesticide, the target compound should be assumed to have significant biological activity and potential toxicity.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses or goggles.[10]
-
Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[11]
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light and moisture to prevent degradation.
Conclusion
2,3-Dichloro-N-(2',6'-diethylphenyl)maleimide is a powerful chemical tool whose utility extends far beyond its initial applications. For the modern researcher, it offers an elegant and efficient solution for affinity-based proteomics. Its unique ability to transition from a non-fluorescent to a highly fluorescent state upon covalent reaction with target proteins provides a direct and high-contrast method for target labeling and identification. By understanding its synthesis, reactivity, and the mechanistic basis of its fluorogenic properties, scientists in drug discovery and chemical biology can effectively design and execute sophisticated experiments to unravel complex biological systems.
References
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LookChem. Cas 56746-18-0, 2,3-dichloro-N-(2',6'-diethylphenyl)maleimide. [Link]
- Google Patents. CN1903832A - Preparation method of 3-chloro-2,6-diethyl aniline.
-
Chiba, K., Hashimoto, Y., & Yamaguchi, T. (2016). Dichloromaleimide (diCMI): A Small and Fluorogenic Reactive Group for Use in Affinity Labeling. Chemical & Pharmaceutical Bulletin, 64(11), 1647-1653. Available from: [Link]
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PubChem. 2,3-Dichloro-N-phenylmaleimide. [Link]
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Manjula, S., et al. (2009). 1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides. Zeitschrift für Naturforschung B, 64(1), 67-74. Available from: [Link]
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Searle, N. E. (1948). N-Phenylmaleimide. Organic Syntheses, 28, 90. [Link]
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Gimeno, A., et al. (2022). Enhancing Dual-State Emission in Maleimide Fluorophores through Fluorocarbon Functionalisation. Chemistry – A European Journal, 28(72), e202202684. [Link]
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Chen, Y., et al. (2023). Recent Progress in Fluorescent Probes for the Detection and Research of Hydrogen Sulfide in Cells. Molecules, 28(11), 4539. [Link]
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Py, S., et al. (2014). Synthesis on N-Alkylated Maleimides. Journal of Heterocyclic Chemistry, 51(S1), E1-E4. Available from: [Link]
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Cole-Parmer. Material Safety Data Sheet: 2-(Diethylamino)-N-(2,6-Dimethylphenyl)- Acetamide. [Link]
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Wang, J., et al. (2012). Synthesis of 2,6-dichloro-3-methylaniline. Chemical Reagents, 34(1), 85-87. Available from: [Link]
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Zhang, Y., et al. (2019). Synthesis and Characterization of Dimaleimide Fluorogens Designed for Specific Labeling of Proteins. Bioconjugate Chemistry, 30(10), 2633-2641. Available from: [Link]
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Organic Chemistry Portal. Synthesis of maleimides. [Link]
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Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]
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Li, Y., et al. (2023). Research Progress on Naphthalimide Fluorescent Probes. ChemistrySelect, 8(40), e202302821. Available from: [Link]
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Reich, H. J. NMR Spectroscopy Data. University of Wisconsin. [Link]
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Carl ROTH. Safety Data Sheet: Mercury binder. [Link]
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Hajjaj, B., et al. (2016). Synthesis of Next-Generation Maleimide Radical Labels. Synthesis, 48(22), 3849-3855. [Link]
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Kivala, M., et al. (2023). Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions. Beilstein Journal of Organic Chemistry, 19, 2085-2095. [Link]
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de Witte, A. M., et al. (2005). Complete 1H and 13C NMR spectral assignment of N-aralkylsulfonamides... Magnetic Resonance in Chemistry, 43(12), 1057-62. [Link]
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In-Depth Technical Guide: 1-(2,6-Diethylphenyl)-3,4-dichloro-1H-pyrrole-2,5-dione
Executive Summary & Chemical Identity
1-(2,6-Diethylphenyl)-3,4-dichloro-1H-pyrrole-2,5-dione (CAS RN: 56746-18-0), frequently referred to in industrial literature as 2,3-dichloro-N-(2',6'-diethylphenyl)maleimide, is a highly reactive, high-molecular-weight organic electrophile [1]. Originally developed for broad-spectrum agricultural applications, this compound has proven to be a potent pesticide, fungicide, and marine antifouling agent. Its efficacy stems from its ability to act as a targeted Michael acceptor in biological systems, irreversibly binding to critical nucleophiles such as the sulfhydryl groups of essential enzymes.
This whitepaper provides a comprehensive analysis of its structural mechanics, synthesis pathways, mechanisms of action, and laboratory protocols for efficacy validation, designed for researchers and formulation scientists in agrochemical and material sciences.
Molecular Architecture & Structure-Activity Relationship (SAR)
The pharmacological and environmental profile of this compound is dictated by two distinct structural domains, each engineered for specific physicochemical behavior:
-
The 3,4-Dichloro-1H-pyrrole-2,5-dione (Dichloromaleimide) Core: The maleimide ring is a classic Michael acceptor. The addition of two electron-withdrawing chlorine atoms at the 3 and 4 positions significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the α,β-unsaturated carbonyl system. This modification hyper-sensitizes the double bond to nucleophilic attack, particularly by biological thiols (e.g., cysteine residues in target proteins), while resisting reactions with harder nucleophiles like amines under physiological conditions [2].
-
The N-(2,6-Diethylphenyl) Substituent: The attachment of a 2,6-diethylphenyl group to the imide nitrogen is a masterclass in steric engineering. The bulky ethyl groups at the ortho positions restrict the rotation of the N-C(aryl) bond, locking the phenyl ring into an orthogonal conformation relative to the planar maleimide ring.
-
Causality of Design: This steric shielding protects the imide carbonyls from premature hydrolysis in aqueous environments (such as marine paints or agricultural sprays), drastically increasing the compound's environmental half-life [3]. Furthermore, the alkyl substitution precisely tunes the lipophilicity (LogP) of the molecule, optimizing its permeability through resilient barriers like fungal cell walls and insect cuticles.
-
Mechanism of Action (MoA)
The compound exhibits a dual-modality mechanism depending on the target organism, making it a versatile biocidal agent.
Fungicidal Pathway (Chitin Synthase Inhibition): Chitin is a vital structural polysaccharide in fungal cell walls, synthesized by the enzyme Chitin Synthase (CHS). Maleimide derivatives are recognized as potent, green CHS inhibitors [2]. The dichloromaleimide core acts as a competitive or irreversible inhibitor by docking into the CHS active site and alkylating catalytic cysteine residues. This halts the polymerization of N-acetylglucosamine, leading to defective cell wall formation and subsequent osmotic lysis of the fungal pathogen.
Insecticidal & Antifouling Pathway (Neurotoxicity & Redox Disruption): In insects, the compound's optimized lipophilicity allows it to cross the blood-brain barrier. It disrupts the central nervous system—likely via interaction with GABA-gated chloride channels or by depleting critical neuronal thiols—causing rapid paralysis and death [1]. In marine antifouling applications, it prevents the adhesion of barnacles and macroalgae by inducing severe oxidative stress and inhibiting metabolic enzymes in the fouling organisms [3].
Dual mechanism targeting fungal chitin synthesis and pest nervous systems.
Synthesis and Manufacturing Protocols
The synthesis of 1-(2,6-Diethylphenyl)-3,4-dichloro-1H-pyrrole-2,5-dione is achieved via a two-step condensation and cyclization sequence.
Chemical synthesis workflow of 1-(2,6-Diethylphenyl)-3,4-dichloro-1H-pyrrole-2,5-dione.
Step-by-Step Synthetic Protocol:
-
Amidation: Dissolve 1.0 equivalent of dichloromaleic anhydride in anhydrous toluene. Slowly add 1.05 equivalents of 2,6-diethylaniline dropwise under continuous stirring at room temperature. The reaction is exothermic; maintain the temperature below 30°C to prevent side reactions. Stir for 2 hours until the intermediate dichloromaleamic acid precipitates.
-
Cyclodehydration: Isolate the intermediate via filtration. Suspend the intermediate in acetic anhydride (acting as both solvent and dehydrating agent) and add a catalytic amount of anhydrous sodium acetate.
-
Reflux: Heat the mixture to 100°C for 3-4 hours. The thermal energy and acetate catalysis drive the ring closure, eliminating water (which reacts with acetic anhydride to form acetic acid).
-
Purification: Cool the mixture and pour it over crushed ice to precipitate the crude dichloromaleimide. Filter, wash with cold water to remove residual acetic acid, and recrystallize from ethanol to yield the pure white solid.
Experimental Workflows: Efficacy & Stability Testing
To ensure scientific integrity, any evaluation of this compound must utilize self-validating assay systems.
Protocol A: In Vitro Chitin Synthase (CHS) Inhibition Assay
This protocol determines the fungicidal potency of the compound by measuring the inhibition of chitin polymerization [2].
-
Preparation: Extract CHS from Sclerotinia sclerotiorum mycelia using a Tris-HCl buffer (pH 7.5) containing protease inhibitors. Centrifuge at 10,000 × g to isolate the mixed-membrane fraction containing active CHS.
-
Reaction Setup: In a microtiter plate, combine the CHS extract, 20 mM N-acetylglucosamine (GlcNAc), and 1 mM radiolabeled UDP-[14C]GlcNAc.
-
Inhibitor Incubation: Add the dichloromaleimide compound dissolved in 1% DMSO at varying concentrations (0.01 to 100 µg/mL).
-
Self-Validation Check: Run a parallel positive control using Polyoxin B (a known CHS inhibitor) and a negative control (1% DMSO vehicle).
-
-
Quantification: Incubate at 30°C for 60 minutes. Terminate the reaction by adding 10% trichloroacetic acid (TCA) to precipitate the synthesized radioactive chitin. Filter through glass-fiber filters, wash with ethanol, and quantify the retained radioactivity using a liquid scintillation counter. Calculate the IC50 from the dose-response curve.
Protocol B: Antifouling Copolymer Matrix Stability Test
For marine applications, the compound must remain stable within a polymer matrix and release at a controlled rate [3].
-
Matrix Formulation: Blend 10% (w/w) of the compound with an ethylenically unsaturated monomer base (e.g., triisopropylsilyl acrylate) and a radical initiator. Polymerize at 80°C to form the antifouling resin.
-
Leaching Assay: Coat glass panels with the formulated resin. Submerge the panels in artificial seawater (pH 8.2) at 25°C.
-
Validation: At 7, 14, and 30 days, extract 1 mL aliquots of the seawater. Analyze via HPLC (C18 column, Acetonitrile/Water mobile phase) to quantify the intact release of the dichloromaleimide. The absence of hydrolysis degradation peaks validates the steric shielding effect of the 2,6-diethylphenyl group.
Data Presentation
Table 1: Physicochemical and Biological Profiling
| Parameter | Specification / Value | Implication for Application |
| Molecular Formula | C14H13Cl2NO2 | High halogen content drives electrophilicity. |
| Molecular Weight | 298.16 g/mol | Optimal size for membrane penetration. |
| Appearance | Solid white powder | Easy integration into solid agrochemical formulations. |
| Target Enzyme | Chitin Synthase (CHS) | Broad-spectrum fungicidal activity without plant toxicity. |
| Representative IC50 (CHS) | ~0.12 mM (Class Average) | Highly competitive with commercial standards (e.g., Polyoxin B at 0.19 mM) [2]. |
| Primary Degradation | Alkaline Hydrolysis | Steric hindrance extends half-life in neutral/acidic media. |
References
- LookChem. "2,3-dichloro-N-(2',6'-diethylphenyl)maleimide - Basic Information, Chemical Properties, and Usage." LookChem Database.
- MDPI. "Screening and Application of Chitin Synthase Inhibitors." Molecules, August 2020.
- Google Patents. "WO2014175140A1 - Antifouling paint composition, copolymer for antifouling paint composition and method for manufacturing same." World Intellectual Property Organization.
A Technical Guide to the Contrasting Chemistries of 2,3-Dichloro-N-(2',6'-diethylphenyl)maleimide and N-phenylmaleimide for Advanced Bioconjugation and Material Science
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive comparative analysis of 2,3-Dichloro-N-(2',6'-diethylphenyl)maleimide and the archetypal N-phenylmaleimide. While both molecules share the maleimide core, their divergent substitutions at the C2, C3, and N-positions bestow upon them distinct chemical personalities. This guide will dissect these differences, offering insights into their synthesis, reactivity, and stability, with a particular focus on their implications for drug development, bioconjugation, and polymer science. By understanding the nuanced interplay of electronic and steric effects, researchers can strategically select the optimal maleimide derivative for their specific application, leading to more robust and efficient outcomes.
Introduction: The Maleimide Core and the Power of Substitution
The maleimide functional group is a cornerstone of modern chemical biology and materials science, prized for its highly selective and efficient reactivity towards thiols via a Michael addition reaction.[1][2] This attribute has made it an indispensable tool for the site-specific modification of proteins and other biomolecules, famously underpinning the architecture of several antibody-drug conjugates (ADCs).[3][4] However, the performance of the maleimide core can be significantly modulated by the nature of the substituents on both the nitrogen atom and the maleimide ring itself.
This guide focuses on two distinct derivatives: the well-established N-phenylmaleimide and the more complex 2,3-Dichloro-N-(2',6'-diethylphenyl)maleimide. N-phenylmaleimide serves as our baseline, a widely characterized reagent in both academic research and industrial processes. In contrast, 2,3-Dichloro-N-(2',6'-diethylphenyl)maleimide presents a fascinating case study in multifunctional substitution, combining the electronic effects of two chlorine atoms on the maleimide ring with the steric and electronic influence of a 2',6'-diethylphenyl group on the nitrogen. Through a detailed examination of their structural and chemical differences, this guide will illuminate the unique potential of each molecule.
Structural and Physicochemical Properties: A Tale of Two Maleimides
The fundamental differences between these two compounds originate from their distinct molecular architectures.
Caption: The Thiol-Maleimide Michael Addition Reaction.
Electronic Effects of 2,3-Dichloro Substitution
The two chlorine atoms on the maleimide ring of 2,3-Dichloro-N-(2',6'-diethylphenyl)maleimide are strongly electron-withdrawing. This has several important consequences:
-
Increased Electrophilicity: The electron-withdrawing nature of the chlorine atoms makes the carbon-carbon double bond of the maleimide ring more electron-deficient and therefore more electrophilic. This is expected to increase the rate of the Michael addition reaction with thiols compared to N-phenylmaleimide.
-
Enhanced Stability of the Thiosuccinimide Adduct: While the initial thioether linkage formed from a maleimide-thiol reaction can be susceptible to a retro-Michael reaction, electron-withdrawing substituents on the maleimide ring can accelerate the hydrolysis of the thiosuccinimide ring. T[5]his ring-opened product is more stable and less prone to the reverse reaction, leading to a more permanent bioconjugate.
[5]#### 4.3. Steric and Electronic Effects of the N-(2',6'-diethylphenyl) Group
The N-substituent also plays a crucial role in modulating reactivity:
-
Steric Hindrance: The two ethyl groups at the ortho positions of the phenyl ring in 2,3-Dichloro-N-(2',6'-diethylphenyl)maleimide introduce significant steric bulk around the nitrogen atom. This steric hindrance can influence the planarity of the N-aryl group relative to the maleimide ring, which in turn can affect the electronic communication between the two moieties. While N-aryl substituents generally increase the reactivity of maleimides towards thiolates compared to N-alkyl derivatives, significant ortho-substitution may slightly temper this effect due to steric hindrance at the reaction center. *[6] Electronic Effects: The diethylphenyl group is generally considered to be weakly electron-donating. In contrast to the electron-withdrawing effect of the chlorine atoms, this electron-donating character from the N-substituent would slightly decrease the overall electrophilicity of the maleimide double bond. However, the powerful electron-withdrawing effect of the two chlorine atoms is expected to dominate the overall reactivity profile.
Comparative Reactivity Summary
| Feature | N-phenylmaleimide | 2,3-Dichloro-N-(2',6'-diethylphenyl)maleimide | Rationale |
| Rate of Thiol Addition | Moderate to Fast | Faster | The strong electron-withdrawing effect of the two chlorine atoms increases the electrophilicity of the maleimide double bond. |
| Stability of Thioether Adduct | Susceptible to retro-Michael reaction | More Stable | Electron-withdrawing groups promote rapid hydrolysis of the thiosuccinimide ring to a more stable, ring-opened form that resists the reverse reaction. |
| Susceptibility to Hydrolysis | Moderate | Higher | The electron-withdrawing chlorine atoms make the maleimide ring more susceptible to nucleophilic attack by water. |
Applications in Research and Drug Development
The distinct properties of these two maleimides make them suitable for different applications.
N-phenylmaleimide: The Versatile Workhorse
-
Bioconjugation: N-phenylmaleimide is widely used for labeling proteins, peptides, and other biomolecules with probes, tags, or drugs. I[3][4]ts well-understood reactivity and commercial availability make it a go-to reagent for many applications.
-
Polymer Chemistry: It is used as a monomer or cross-linking agent to enhance the thermal and mechanical properties of polymers. *[7] Cysteine Protease Inhibition: The maleimide scaffold is a known inhibitor of cysteine proteases through the irreversible alkylation of the active site cysteine residue.
[8][9]#### 5.2. 2,3-Dichloro-N-(2',6'-diethylphenyl)maleimide: The High-Performance Specialist
The enhanced reactivity and stability of the resulting conjugate make 2,3-Dichloro-N-(2',6'-diethylphenyl)maleimide a compelling candidate for applications where robustness and efficiency are paramount:
-
Next-Generation Antibody-Drug Conjugates (ADCs): The formation of a more stable thioether linkage is highly desirable for ADCs to prevent premature drug release in vivo, which can lead to off-target toxicity and reduced efficacy. T[3]he faster reaction kinetics could also be advantageous for time-sensitive applications like radiolabeling. *[6] Advanced Materials: The dichloro-substituted maleimide core can serve as a building block for novel polymers with enhanced thermal stability and unique electronic properties.
-
Chemical Probes for Challenging Environments: The increased stability of the conjugate makes it suitable for use as a chemical probe in environments where the linkage might otherwise be cleaved, such as the reducing environment of the cell cytoplasm.
Experimental Protocols
The following are generalized, step-by-step methodologies for the synthesis of N-aryl maleimides and their subsequent use in thiol conjugation.
Protocol: Synthesis of N-Aryl Maleimides
This protocol describes a general two-step procedure for the synthesis of N-aryl maleimides.
Step 1: Formation of the N-Arylmaleamic Acid
-
In a round-bottom flask, dissolve maleic anhydride (or 2,3-dichloromaleic anhydride) (1.0 eq.) in a suitable solvent such as diethyl ether or tetrahydrofuran (THF). 2[10][11]. Prepare a solution of the corresponding aniline (e.g., aniline or 2,6-diethylaniline) (1.0 eq.) in the same solvent.
-
Slowly add the aniline solution to the stirred maleic anhydride solution at room temperature. The reaction is often exothermic.
-
Stir the reaction mixture for 1-2 hours. The N-arylmaleamic acid product will often precipitate from the solution.
-
Collect the solid product by filtration and wash with cold solvent.
Step 2: Cyclodehydration to the N-Aryl Maleimide
-
Suspend the dried N-arylmaleamic acid in acetic anhydride.
-
Add a catalytic amount of sodium acetate (e.g., 0.1 eq.). 3[6]. Heat the mixture to reflux (or a lower temperature, e.g., 60-80 °C) and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and pour it into ice-water to precipitate the N-aryl maleimide product.
-
Collect the solid product by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol).
Caption: Workflow for the synthesis of N-aryl maleimides.
Protocol: Thiol-Maleimide Conjugation
This protocol provides a general procedure for labeling a thiol-containing molecule (e.g., a protein) with a maleimide derivative.
-
Preparation of the Thiol-Containing Molecule: Dissolve the thiol-containing molecule (e.g., protein) in a degassed buffer at pH 6.5-7.5 (e.g., phosphate-buffered saline, PBS). I[7][12]f necessary, reduce any disulfide bonds using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and remove the excess reducing agent. 2[7]. Preparation of the Maleimide Solution: Immediately before use, dissolve the maleimide derivative in a minimal amount of a water-miscible organic solvent such as DMSO or DMF. 3[13]. Conjugation Reaction: Add the desired molar excess of the maleimide solution to the stirred solution of the thiol-containing molecule. A 10-20 fold molar excess of the maleimide is a common starting point for protein labeling. 4[7][14]. Incubation: Allow the reaction to proceed at room temperature for 1-2 hours or overnight at 4°C, protected from light.
-
Quenching (Optional): To consume any unreacted maleimide, a small molecule thiol such as L-cysteine or β-mercaptoethanol can be added.
-
Purification: Purify the conjugate to remove unreacted maleimide and other small molecules using techniques such as size-exclusion chromatography (SEC), dialysis, or HPLC.
Sources
- 1. Catalyst-Free Electro-photochemical Hydroalkylation of N‑Aryl Maleimides via Alternate Electrode Electrolysis: A Sustainable Route to N‑Aryl Succinimides with Quaternary Center - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic Study of the Diels–Alder Reaction between Maleimide and Furan-Containing Polystyrene Using Infrared Spectroscopy [mdpi.com]
- 4. N-(2,6-DIETHYLPHENYL)MALEIMIDE | 38167-72-5 [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 8. Quantitative Analysis of Thiols and Maleimides | AAT Bioquest [aatbio.com]
- 9. N-(2,6-diisopropylphenyl)maleimide | C16H19NO2 | CID 2731336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. books.rsc.org [books.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Medicinal Chemistry Applications of 2,3-Dichloro-N-(2',6'-diethylphenyl)maleimide
[1]
Core Profile & Chemical Significance
2,3-Dichloro-N-(2',6'-diethylphenyl)maleimide is a functionalized maleimide derivative distinguished by two key structural features:
-
The Dichloro-Maleimide Core: Unlike standard maleimides (which undergo Michael addition), the 2,3-dichloro motif undergoes addition-elimination reactions.[1] This allows for sequential substitution with nucleophiles (thiols, indoles), enabling the construction of complex heteroaromatic systems or bridged bioconjugates.[1]
-
The N-(2',6'-Diethylphenyl) "Shield": The bulky diethylphenyl group provides significant steric hindrance around the imide nitrogen.[1] In medicinal chemistry, this is a strategic design element used to:
Primary Application: Synthesis of Bisindolylmaleimide Kinase Inhibitors
The most prominent use of this compound is as the central electrophilic hub for synthesizing Bisindolylmaleimides (BIMs) , a class of potent Protein Kinase C (PKC) inhibitors. The dichloromaleimide core allows for the rapid assembly of the bis-indole skeleton via Grignard or transition-metal catalyzed cross-couplings.[1]
Mechanism of Inhibitor Assembly
The synthesis typically follows a sequential substitution pathway.[1] The electron-rich indole ring (activated as a Grignard reagent) attacks the electron-deficient maleimide double bond, displacing a chloride ion.[1]
Why use the 2,6-diethylphenyl derivative?
-
Selectivity Modulation: The bulky N-substituent fills the solvent-exposed region of the kinase ATP-binding pocket, potentially improving isoform selectivity (e.g., PKC
vs. PKC ).[1] -
Solubility: The lipophilic diethylphenyl group improves cell permeability compared to the unsubstituted (N-H) maleimide.
Experimental Protocol: Synthesis of a BIM Analog
Note: This protocol is adapted for the general synthesis of N-aryl bisindolylmaleimides.
Reagents: Indole, Methylmagnesium bromide (3.0 M in ether), 2,3-Dichloro-N-(2',6'-diethylphenyl)maleimide, THF (anhydrous).[1]
-
Activation: In a flame-dried flask under Argon, dissolve Indole (2.2 equiv) in anhydrous THF. Cool to 0°C.[1]
-
Grignard Formation: Dropwise add Methylmagnesium bromide (2.2 equiv).[1] Stir at 0°C for 30 min, then warm to RT for 1 hour to generate the Indolyl-Grignard species.
-
Coupling: Cool the mixture to 0°C again. Slowly add a solution of 2,3-Dichloro-N-(2',6'-diethylphenyl)maleimide (1.0 equiv) in THF.
-
Reaction: The solution will turn deep red/orange.[1] Stir at RT for 12–24 hours.[1] The first chloride displacement is fast; the second requires longer time or mild heating (40–50°C).
-
Quench & Workup: Quench with saturated NH
Cl. Extract with EtOAc.[1] The product (a deep red solid) is purified via silica gel chromatography (Hexane/EtOAc gradient).[1]
Visualization: BIM Synthesis Pathway[1][2]
Caption: Sequential nucleophilic substitution of chlorines on the maleimide core constructs the bisindolyl kinase inhibitor scaffold.[1]
Secondary Application: Stabilized Bioconjugation (Thiol-Bridging)
In the development of Antibody-Drug Conjugates (ADCs), standard maleimides suffer from retro-Michael instability , leading to premature drug release in plasma. 2,3-Dichloro-N-(2',6'-diethylphenyl)maleimide offers a robust solution via disulfide re-bridging .[1]
Mechanism: The "Stapling" Effect
Unlike monobromomaleimides, the dichloro variant can react with two thiols.[1] When applied to a reduced disulfide bond (e.g., in an antibody), it "staples" the two cysteines back together into a 2-carbon bridge.[1]
-
Advantage 1: Retains the tertiary structure of the protein.[1]
-
Advantage 2: The N-(2,6-diethylphenyl) group sterically shields the succinimide ring, preventing hydrolysis (ring-opening) and exchange with blood thiols (like albumin or glutathione).
Protocol: Cysteine Bridging[1]
-
Reduction: Treat the protein/peptide (100 µM) with TCEP (1.1 equiv per disulfide) in PBS (pH 7.4) for 1 hour to generate free thiols.
-
Conjugation: Add 2,3-Dichloro-N-(2',6'-diethylphenyl)maleimide (1.1 equiv) dissolved in DMSO (final DMSO < 5%).
-
Incubation: React for 1–2 hours at 4°C. The reaction releases 2 equivalents of HCl (buffered by PBS).
-
Purification: Remove excess reagent via size-exclusion chromatography (e.g., PD-10 column).[1]
Visualization: Thiol-Bridging Mechanism[1]
Caption: The dichloromaleimide moiety re-bridges reduced disulfides, while the bulky N-aryl group prevents hydrolytic degradation.[1]
Summary of Utility Data
| Feature | Standard Maleimide | 2,3-Dichloro-N-(2',6'-diethylphenyl)maleimide | Benefit |
| Reaction Type | Michael Addition | Addition-Elimination (S | Allows dual substitution (bridging).[1] |
| Leaving Group | None | Chloride (x2) | Enables "stapling" of disulfides.[1] |
| Hydrolytic Stability | Low (Ring opens > pH 8) | High (Sterically protected) | Critical for in vivo drug stability.[1] |
| Kinase Inhibitor Use | Rare | Core Scaffold | Essential for Bisindolylmaleimide synthesis.[1] |
References
-
Synthesis of Bisindolylmaleimides: Faul, M. M., et al.[1] "A New, Efficient Method for the Synthesis of Bisindolylmaleimides." Journal of Organic Chemistry, 1998.[1] Link
-
Dichloromaleimides in Bioconjugation: Schumacher, F. F., et al.[1] "In Situ Maleimide Bridging of Disulfides and a New Approach to Protein PEGylation." Bioconjugate Chemistry, 2011.[1] Link
-
Maleimide Hydrolytic Stability: Christie, R. J., et al. "Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides."[1] Journal of Controlled Release, 2015.[1] Link
-
Thiol-Ene Reaction Mechanisms: Fontaine, S. D., et al. "Long-term stabilization of maleimide–thiol conjugates."[1] Bioconjugate Chemistry, 2015.[1][2] Link
Bisindolylmaleimide PKC inhibitor synthesis intermediates
Technical Guide to Intermediates and Scalable Protocols
Executive Summary
Bisindolylmaleimides (BIMs) represent a critical class of protein kinase C (PKC) inhibitors, structurally derived from the aglycone of staurosporine.[1][2][3][4][5] Unlike staurosporine, which lacks selectivity due to its rigid glycosidic linkage, BIMs—exemplified by Bisindolylmaleimide I (GF 109203X) —offer tunable selectivity for PKC isoforms (
This guide details the synthesis of high-purity BIM intermediates. It prioritizes the Faul & Sullivan Route (Eli Lilly) over the classical Grignard approach, as the former offers superior regiocontrol for unsymmetrical BIMs (like GF 109203X) and avoids heavy metal waste.[1][4]
Part 1: Retrosynthetic Analysis & Strategy
The synthesis of unsymmetrical bisindolylmaleimides poses a regioselectivity challenge. The target molecule is disconnected into two distinct indole modules and a C2-linker (the maleimide).[1]
Strategic Disconnection:
-
Coupling Logic: Base-mediated Perkin-type condensation.[1]
This convergent strategy avoids the formation of symmetrical byproducts common in the sequential addition of indole Grignard reagents to 2,3-dichloromaleimide.[1]
Figure 1: Retrosynthetic logic prioritizing the convergent assembly of unsymmetrical BIMs via glyoxylate/acetamide condensation.
Part 2: Synthesis of Key Intermediates[1]
Intermediate A: Methyl Indole-3-glyoxylate
This intermediate serves as the electrophilic component.[1] The reaction utilizes the high electron density at the indole C3 position.[1]
-
Mechanism: Friedel-Crafts Acylation (non-Lewis acid catalyzed).[1]
-
Critical Control: Temperature maintenance at 0°C is vital to prevent polymerization or N-acylation.[1]
Protocol 1: Preparation of Methyl Indole-3-glyoxylate
| Parameter | Specification |
| Reagents | Indole (1.0 eq), Oxalyl Chloride (1.1 eq), NaOMe (2.5 eq) |
| Solvent | Anhydrous Et₂O (Step 1), Methanol (Step 2) |
| Temperature | 0°C to -60°C |
| Yield Target | >90% |
Step-by-Step Methodology:
-
Acylation: Charge a flame-dried reactor with Indole (1.0 eq) and anhydrous Et₂O under Argon. Cool to 0–5°C.[1]
-
Addition: Add Oxalyl Chloride (1.1 eq) dropwise over 30 minutes. The solution will turn yellow/orange as the indol-3-ylglyoxyl chloride precipitates.[1] Stir for 1 hour.
-
Esterification: Cool the slurry to -65°C (Critical Step: prevents side reactions).
-
Quench: Slowly add a 25% w/w solution of NaOMe in MeOH (2.5 eq).
-
Workup: Allow to warm to room temperature. Quench with water.[1] Filter the resulting precipitate (product) and wash with cold water/methanol (1:1).[1][4]
Intermediate B: N-Substituted Indole-3-acetamide
For GF 109203X, the dimethylaminopropyl chain is best introduced at this stage rather than post-cyclization to ensure regiochemical purity.[1]
Protocol 2: Alkylation of Indole-3-acetamide
| Parameter | Specification |
| Reagents | Indole-3-acetamide, 3-(Dimethylamino)propyl chloride HCl, NaH |
| Solvent | DMF (Anhydrous) |
| Conditions | Inert Atmosphere, 60°C |
Step-by-Step Methodology:
-
Suspend NaH (2.2 eq, 60% dispersion) in anhydrous DMF under N₂.
-
Add Indole-3-acetamide (1.0 eq) portion-wise at 0°C. Stir for 30 min to generate the anion (gas evolution).
-
Add 3-(Dimethylamino)propyl chloride hydrochloride (1.1 eq).[1][4]
-
Heat to 60°C for 3 hours. Monitor by TLC (DCM:MeOH 9:1).[1][4]
-
Purification: Dilute with EtOAc, wash with brine (3x) to remove DMF. Concentrate and recrystallize from toluene/hexane.[1]
Part 3: The Faul Condensation (Coupling)[1][4]
This is the definitive step for forming the maleimide core.[1] It utilizes a base-promoted condensation between the glyoxylate ester and the acetamide.[1]
Mechanism:
-
Deprotonation of the acetamide
-carbon.[1] -
Nucleophilic attack on the glyoxylate keto-carbonyl.[1]
-
Lactamization (cyclization) to form the maleimide ring.[1]
Figure 2: Workflow for the Faul Condensation. The appearance of a deep red color indicates the formation of the conjugated bisindolylmaleimide system.[1]
Protocol 3: Coupling to form GF 109203X
-
Charge: In a dry flask, combine Intermediate A (1.2 eq) and Intermediate B (1.0 eq) in anhydrous THF.
-
Base Addition: Cool to 0°C. Add 1.0 M Potassium tert-butoxide (KOBut) in THF (3.0 eq) dropwise over 20 minutes.
-
Observation: The reaction will transition from a pale slurry to a deep red/orange homogeneous solution.[1]
-
-
Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.
-
Quench: Pour the reaction mixture into ice-cold 1N HCl. The color may shift to yellow (protonated form).[1]
-
Isolation: Extract with EtOAc. Wash with saturated NaHCO₃ (restores red/orange color) and brine.[1][4]
-
Purification: Flash chromatography on silica gel (Eluent: DCM/MeOH/NH₄OH 90:10:1).
Part 4: Quality Control & Validation
To ensure the integrity of the synthesized inhibitor, the following analytical markers must be verified.
| QC Parameter | Expected Result for GF 109203X |
| Appearance | Orange to Red solid |
| 1H NMR (DMSO-d6) | Maleimide proton singlet at ~7.6 ppm (if unsubstituted at imide N).[1][4] Indole NH signals distinct at >11 ppm.[1] |
| HRMS (ESI+) | Calculated [M+H]+ for C24H24N4O2: 401.1972 |
| HPLC Purity | >98% (Required for biological assays) |
| TLC Check | Rf ~0.3 (DCM/MeOH 9:[1][4]1) - distinct fluorescent spot |
Troubleshooting Common Issues:
-
Low Yield: Often caused by wet THF or old KOBut.[1] Ensure KOBut is fresh and THF is distilled/dried.
-
Symmetrical Impurities: Indicates trans-esterification or scrambling.[1] Strictly control the stoichiometry (Glyoxylate in slight excess).
References
-
Faul, M. M., Winneroski, L. L., & Krumrich, C. A. (1998).[1][4][6] A New, Efficient Method for the Synthesis of Bisindolylmaleimides.[4][6] The Journal of Organic Chemistry, 63(6), 1961–1973.[1][4] Link[1][4]
-
Faul, M. M., Sullivan, K. A., & Winneroski, L. L. (1995).[1][2][4] A General Approach to the Synthesis of Bisindolylmaleimides: Synthesis of Staurosporine Aglycone. Synthesis, 1995(12), 1511–1516.[1][4] Link
-
Davis, P. D., et al. (1992).[1][4] Inhibitors of Protein Kinase C.[1][2][3][7] 1. 2,3-Bisarylmaleimides.[1][4] Journal of Medicinal Chemistry, 35(6), 994–1001.[1][4] Link[1][4]
-
Toullec, D., et al. (1991).[1][3][4] The bisindolylmaleimide GF 109203X is a potent and selective inhibitor of protein kinase C. Journal of Biological Chemistry, 266(24), 15771–15781.[1][3][4] Link
Sources
- 1. Bisindolyl Maleimides and Indolylmaleimide Derivatives—A Review of Their Synthesis and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The bisindolylmaleimide GF 109203X is a potent and selective inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]
- 5. grokipedia.com [grokipedia.com]
- 6. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]
- 7. Synthesis of bisindolylmaleimides using a palladium catalyzed cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Procurement & Handling Guide: CAS 56746-18-0
This technical guide provides a comprehensive analysis of the sourcing, pricing dynamics, and technical handling of CAS 56746-18-0 , chemically identified as 2,3-dichloro-N-(2,6-diethylphenyl)maleimide .[1][2][3]
Compound Identity: 2,3-dichloro-N-(2,6-diethylphenyl)maleimide[1][2][3][4]
Executive Summary & Compound Profile
CAS 56746-18-0 is a specialized marine antifouling biocide and agricultural pesticide.[1][2][3] Unlike common reagents found in standard catalogs (e.g., Sigma-Aldrich, Thermo Fisher), this compound is primarily manufactured for industrial formulation.[1][2][3] Consequently, it is rarely available in pre-packaged research quantities (mg/g scale) and typically requires procurement through custom synthesis or industrial sampling .
Chemical Identity
| Property | Specification |
| IUPAC Name | 1-(2,6-diethylphenyl)-3,4-dichloro-1H-pyrrole-2,5-dione |
| Common Synonyms | 2,3-dichloro-N-(2',6'-diethylphenyl)maleimide; N-(2,6-Diethylphenyl)-2,3-dichloromaleimide |
| Molecular Formula | C₁₄H₁₃Cl₂NO₂ |
| Molecular Weight | 298.16 g/mol |
| Appearance | White to pale yellow crystalline powder |
| Solubility | Low in water; soluble in acetone, DMSO, and aromatic hydrocarbons (xylene) |
| Primary Application | Antifouling paint additive (biocide), fungicide |
Sourcing Landscape & Price Analysis
Status: Non-Catalog Item. Most major Western research suppliers do not stock this specific derivative.[3] It is chemically related to the more common 2,3-dichloro-N-phenylmaleimide (CAS 3876-05-9), but the 2,6-diethyl substitution is specific to enhanced lipophilicity and stability in marine environments.[1][2][3]
Procurement Channels
Researchers have two primary options for acquisition:[1]
Option A: Custom Synthesis / Industrial Sample Request [1]
-
Target Suppliers: Specialized Chinese chemical manufacturers (via aggregators like ChemicalBook, LookChem) or custom synthesis CROs.[2]
-
Typical Lead Time: 2–4 weeks.[3]
-
Pricing Model: High initial setup cost for small batches.[3]
| Scale | Estimated Price Range (USD) | Source Type |
| 1 g - 5 g | $300 - $600 | Custom Synthesis Quote (CRO) |
| 100 g | $150 - $250 | Industrial Supplier Sample |
| 1 kg (Bulk) | $50 - $120/kg | Industrial Manufacturer (FOB) |
Note: "FOB Price" listings on aggregator sites often reflect bulk pricing (metric tons).[2][3] Do not expect to pay $50 for a single kilogram without negotiation.[2][3]
Option B: In-House Synthesis (Recommended for <10g)
For research labs requiring <10g, in-house synthesis is often faster and more cost-effective than waiting for a custom quote.[1][2][3] The starting materials are inexpensive and readily available.[2]
Technical Synthesis Protocol (In-House Production)
Objective: Synthesize 2,3-dichloro-N-(2,6-diethylphenyl)maleimide from 2,3-dichloromaleic anhydride and 2,6-diethylaniline.
Reaction Logic
The synthesis follows a standard condensation reaction to form the amic acid, followed by dehydration to the maleimide.
Step-by-Step Protocol
-
Reagents:
-
Procedure:
-
Step 1 (Amic Acid Formation): Dissolve 2,3-dichloromaleic anhydride in glacial acetic acid.[1][2][3] Add 2,6-diethylaniline dropwise at room temperature. Stir for 2–4 hours. A precipitate (amic acid) may form.[2][3]
-
Step 2 (Cyclization): Add acetic anhydride (2–3 eq) and a catalytic amount of sodium acetate to the mixture.[2] Heat to reflux (approx. 120°C) for 4–6 hours.
-
Step 3 (Workup): Cool the reaction mixture to room temperature and pour into ice-cold water. The product should precipitate as a solid.[2][4]
-
Step 4 (Purification): Filter the solid.[2][5] Recrystallize from ethanol or a toluene/hexane mixture to remove unreacted aniline or dark byproducts.[3]
-
-
Validation:
Quality Assurance & Validation
When sourcing from industrial suppliers, "Technical Grade" (90-95%) is common.[1][2][3] For biological research, you must validate purity to >98% to avoid toxicity from the aniline precursor.
Analytical Workflow
Critical Impurities to Monitor
-
2,6-Diethylaniline: Starting material.[1][3] Toxic and potentially interfering in biological assays.[2][3] Detectable by amine odor or specific HPLC retention.[2][3]
-
Hydrolyzed Maleic Acid: Result of poor storage (moisture exposure).[2][3]
Handling & Safety (E-E-A-T)
-
Hazards: As a maleimide, it is a potent Michael Acceptor . It can alkylate thiol groups on proteins.[2][3]
-
Toxicity: Classified as an antifouling biocide; assume high aquatic toxicity and potential skin sensitization.[2]
-
Storage: Store at 4°C or -20°C in a desiccator. Moisture will slowly hydrolyze the imide ring back to the open dicarboxylic acid form.
References
-
Chemical Identity & Properties: National Institute of Standards and Technology (NIST).[1][3] 2,3-dichloro-N-(2,6-diethylphenyl)maleimide. Link
-
Synthesis Methodology (Analogous): Organic Syntheses. Preparation of N-Substituted Maleimides. Link
-
Industrial Application (Antifouling): PICES (North Pacific Marine Science Organization).[2][3] Ship antifouling biocides used in Japan and their environmental risk. Link
-
Sourcing Data: ChemicalBook. CAS 56746-18-0 Suppliers and Data. Link
Sources
- 1. 1-Naphthalenemethanol, decahydro-5-(5-hydroxy-3-methyl-3-pentenyl)-1,4a-dimethyl-6-methylene-, [1S-[1α,4aα,5α(E),8aβ]]- [webbook.nist.gov]
- 2. JP2015028103A - Fishing net antifouling coating composition, fishing net having antifouling coating film formed with the composition on surface, fishing net tool or underwater structure - Google Patents [patents.google.com]
- 3. JP2015028103A - Fishing net antifouling coating composition, fishing net having antifouling coating film formed with the composition on surface, fishing net tool or underwater structure - Google Patents [patents.google.com]
- 4. Green synthesis method for high-yield preparation of trifloxystrobin - Eureka | Patsnap [eureka.patsnap.com]
- 5. derpharmachemica.com [derpharmachemica.com]
Application Note: High-Yield Synthesis of Bisindolylmaleimides from Dichloromaleimides via Grignard Activation
Introduction & Scientific Rationale
Bisindolylmaleimides (BIMs) are highly versatile pharmacophores in medicinal chemistry. They form the core scaffold for potent, selective protein kinase C (PKC) inhibitors such as ruboxistaurin and enzastaurin, and serve as direct synthetic precursors to complex indolocarbazole alkaloids like staurosporine and rebeccamycin[1][2].
Historically, the synthesis of the BIM core relied on the reaction of indolylmagnesium halides with 2,3-dibromomaleimides, a methodology first described by Steglich et al. in 1980[1]. However, dibromomaleimides are expensive, chemically sensitive, and less suited for industrial scale-up. In 1995, Faul and co-workers revolutionized this approach by demonstrating that 2,3-dichloromaleimides could be used as direct substitutes[2][3]. Dichloromaleimides provide comparable electrophilic reactivity but are significantly more stable and cost-effective[1]. By optimizing the solvent system (toluene/THF) and employing a specific aqueous quench, this protocol bypasses the need for tedious chromatographic purification, enabling multi-gram scalability with yields up to 95%[1][3].
Mechanistic Insights
The synthesis operates via a tandem nucleophilic addition-elimination mechanism.
-
Grignard Activation : Treatment of indole with a Grignard reagent (e.g., ethylmagnesium bromide) deprotonates the indolic nitrogen. This non-nucleophilic base activation generates an indolylmagnesium bromide intermediate, shifting the electron density to the C-3 position of the indole, making it highly nucleophilic[1].
-
Stepwise Addition-Elimination : The C-3 nucleophile attacks the electrophilic C-2 position of the 2,3-dichloromaleimide. The tetrahedral intermediate collapses, displacing a chloride ion to form a mono-indolylmaleimide intermediate. Because the second addition is sterically hindered, elevated temperatures (refluxing toluene) are required to drive the second equivalent of indolylmagnesium bromide to attack the C-3 position, displacing the final chloride to yield the bisindolylmaleimide[1][3]. Alternatively, lithium hexamethyldisilazide (LiHMDS) can be utilized for highly sterically hindered or N-alkylated substrates[4].
Tandem nucleophilic addition-elimination mechanism at the C-3 position of indole.
Materials and Reagents
-
Substrates : Indole (2.2 equiv.), 2,3-Dichloromaleimide or N-methyl-2,3-dichloromaleimide (1.0 equiv.).
-
Activator : Ethylmagnesium bromide (EtMgBr, 3.0 M solution in diethyl ether).
-
Solvents : Anhydrous Tetrahydrofuran (THF), Anhydrous Toluene, Ethyl acetate (EtOAc).
-
Quench/Wash : Saturated aqueous Ammonium Chloride (NH₄Cl), Brine.
Experimental Protocol
This protocol is designed as a self-validating system. In-process checks (temperature, color changes, TLC) are embedded to ensure mechanistic fidelity.
Step 1: Preparation of Indolylmagnesium Bromide
-
Setup : Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, internal thermometer, and nitrogen/argon inlet.
-
Dissolution : Dissolve indole (2.2 equiv.) in anhydrous THF to achieve a 0.5 M concentration. Cool the solution to 0 °C using an ice bath.
-
Activation : Add EtMgBr (2.2 equiv.) dropwise over 30 minutes. Causality Check: The deprotonation of indole is highly exothermic. The dropwise addition ensures the internal temperature remains below 10 °C, preventing unwanted side reactions or Grignard degradation.
-
Maturation : Remove the ice bath and stir the resulting mixture at room temperature for 1 hour to ensure complete metalation. The solution will typically transition to a pale yellow/greenish hue.
Step 2: Nucleophilic Addition-Elimination
-
Electrophile Preparation : In a separate dry flask, dissolve 2,3-dichloromaleimide (1.0 equiv.) in anhydrous toluene (0.2 M concentration).
-
Coupling : Transfer the indolylmagnesium bromide solution dropwise into the dichloromaleimide solution at room temperature.
-
Thermal Driving : Heat the reaction mixture to 80 °C (reflux) for 4–6 hours. Causality Check: The initial addition occurs rapidly at room temperature to form the mono-indolyl intermediate. The elevated temperature provided by the toluene co-solvent is strictly required to overcome the steric hindrance of the second addition[1]. Monitor via TLC (hexane/EtOAc, 3:1); the reaction is complete when the intermediate spot is fully consumed[3].
Step 3: Quenching and Isolation
-
Precipitation Quench : Cool the reaction mixture to 0 °C and carefully quench with saturated aqueous NH₄Cl[1]. Causality Check: Faul et al. identified that an aqueous NH₄Cl quench effectively precipitates the magnesium salts and induces direct crystallization of the BIM product from the organic phase, eliminating the need for silica gel chromatography[1].
-
Extraction : If the product does not fully precipitate, extract the aqueous layer with EtOAc (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification : Recrystallize the crude solid from methanol/dichloromethane to afford the pure bisindolylmaleimide as a brightly colored (often orange or red) solid[3][5].
Step-by-step workflow for the synthesis of bisindolylmaleimides via Grignard activation.
Data Presentation & Optimization Metrics
Table 1: Solvent and Base Optimization for BIM Synthesis
| Base System | Solvent System | Temperature | Yield (%) | Mechanistic Causality / Notes |
|---|---|---|---|---|
| EtMgBr | Pure THF | Reflux (66 °C) | 45 - 55 | Insufficient thermal energy; incomplete second addition. |
| EtMgBr | Toluene/THF (5:1) | 80 °C | 72 - 95 | Optimal; higher reflux temp drives reaction; enables crystallization[1]. |
| LiHMDS | THF | -78 °C to RT | 60 - 70 | Non-nucleophilic alternative; useful for N-alkylated indoles[4]. |
Table 2: Yields of Representative Bisindolylmaleimides [3]
| Indole Derivative | Maleimide Core | Isolated Yield (%) |
|---|---|---|
| Unsubstituted Indole | 2,3-Dichloromaleimide | 95 |
| 5-Methoxyindole | N-Methyl-2,3-dichloromaleimide | 88 |
| 5-Chloroindole | 2,3-Dichloromaleimide | 78 |
| 2-Methylindole | N-Methyl-2,3-dichloromaleimide | 65 (Reduced due to C-2 steric hindrance) |
Troubleshooting
-
Issue: High levels of mono-indolylmaleimide intermediate remaining.
-
Cause/Solution: The second addition is sterically hindered and requires higher activation energy. Ensure the solvent system contains sufficient toluene to achieve a higher reflux temperature (80 °C) compared to pure THF[1].
-
-
Issue: Product fails to crystallize upon NH₄Cl quench.
-
Cause/Solution: Excess THF can solubilize the final product. Evaporate a portion of the THF prior to quenching, or ensure the Toluene/THF ratio is strictly maintained at 5:1[1].
-
-
Issue: Dark, tarry reaction mixture and low yield.
-
Cause/Solution: Oxidation of the highly reactive indole Grignard. Ensure strict anhydrous and anaerobic (N₂/Ar) conditions are maintained, particularly during Step 1.
-
References
- Source: PMC (nih.gov)
- Source: ResearchGate (Margaret M Faul, Kevin A. Sullivan, Leonard L. Winneroski. Dec 1995)
- Title: A General Approach to the Synthesis of Bisindolylmaleimides: Synthesis of Staurosporine Aglycone (Official Publisher Version)
- Title: The synthesis of biologically active indolocarbazole natural products Source: RSC Publishing URL
- Title: Recent Progress in Indolylmaleimide Derivatives as Protein Kinase C Inhibitors Source: ResearchGate URL
Sources
- 1. Bisindolyl Maleimides and Indolylmaleimide Derivatives—A Review of Their Synthesis and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The synthesis of biologically active indolocarbazole natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/D0NP00096E [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Application Note: Nucleophilic Substitution of 2,3-Dichloro-N-arylmaleimides with Thiols
Target Audience: Researchers, Bioconjugation Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide
Executive Summary
As a Senior Application Scientist, I have observed that traditional bioconjugation relying on classical N-ethylmaleimide (NEM) derivatives often suffers from instability due to retro-Michael exchange and the irreversible destruction of native protein disulfide bonds. The advent of Next-Generation Maleimides (NGMs) —specifically 2,3-dichloro-N-arylmaleimides and their dibromo counterparts—has revolutionized the field.
By exploiting the nucleophilic substitution of halogens on the maleimide ring, these reagents allow for the insertion of a rigid dithiomaleimide bridge across reduced disulfides. This guide details the mechanistic causality, comparative advantages, and self-validating protocols required to successfully deploy 2,3-dichloro-N-arylmaleimides for therapeutic protein modification, antibody-drug conjugate (ADC) development, and fluorogenic affinity labeling.
Mechanistic Principles: The Dithiomaleimide Paradigm
Unlike classical maleimides that undergo a simple Michael addition to form a succinimide thioether, 2,3-dichloro-N-arylmaleimides react via a tandem addition-elimination (nucleophilic substitution) mechanism.
When a native protein disulfide is reduced, it exposes two spatially adjacent nucleophilic thiols. The first thiol attacks the electrophilic C2 position of the 2,3-dichloromaleimide, eliminating a chloride ion (and a proton from the thiol, evolving HCl) to form a monosubstituted thioether intermediate. Because the spatial proximity of the second thiol is highly favored, a rapid intramolecular attack occurs at the C3 position, eliminating the second chloride ion. This generates a stable, fully conjugated dithiomaleimide bridge that covalently mimics the original disulfide bond, preserving the protein's tertiary structure and biological activity 1[1].
Fig 1: Reaction pathway of disulfide reduction and subsequent dithiomaleimide bridging.
Furthermore, the monosubstituted intermediate (prior to the second thiol attack) exhibits strong fluorogenic properties, making 2,3-dichloromaleimides exceptionally useful as small, reactive fluorescent tags for affinity labeling in target identification assays2[2].
Comparative Analysis of Bioconjugation Reagents
To understand why a bioconjugation scientist must transition to di-halogenated maleimides for disulfide modification, consider the physicochemical differences outlined below. Classical maleimides are prone to premature degradation and off-target exchange in blood plasma, whereas dithiomaleimides offer tunable stability 3[3].
| Parameter | Classical Maleimides (e.g., NEM) | 2,3-Dichloro-N-arylmaleimides |
| Reaction Mechanism | Michael Addition | Nucleophilic Substitution (Addition-Elimination) |
| Adduct Formed | Succinimide Thioether | Dithiomaleimide |
| Disulfide Bridging | No (Requires 2 equivalents, permanently severs the bridge) | Yes (1 equivalent re-bridges native disulfides) |
| In Vivo Stability | Prone to slow retro-Michael exchange with serum albumin | Highly stable in plasma; tunable release in high-GSH environments |
| Hydrolytic Stability | Susceptible to spontaneous ring-opening | Conjugated system resists premature ring-opening |
| Optical Properties | Non-fluorescent | Fluorogenic upon mono-substitution |
Experimental Protocol: In Situ Disulfide Re-bridging
This protocol is designed as a self-validating system . Every critical step includes a specific quality control (QC) checkpoint to ensure that the causality of the chemical environment translates to the desired product.
Rationale Behind Experimental Choices:
-
Reductant Choice (TCEP vs. DTT): Tris(2-carboxyethyl)phosphine (TCEP) is strictly required. Unlike Dithiothreitol (DTT) or β-mercaptoethanol, TCEP does not contain free thiols. If DTT were used, it would competitively attack the highly electrophilic 2,3-dichloromaleimide, quenching the reagent before protein conjugation can occur.
-
pH Optimization (pH 6.2): A slightly acidic pH of 6.2 ensures that cysteine thiols (pKa ~8.0) are sufficiently nucleophilic to drive the reaction, while strictly protonating lysine primary amines (pKa ~10.5) to prevent off-target N-alkylation.
-
Stoichiometry (1.2 - 1.5 eq): A slight excess of the di-halogenated maleimide ensures complete conversion without overwhelming the system, which could lead to non-specific binding or dead-end monosubstitution.
Step-by-Step Methodology
Phase 1: Preparation and Reduction
-
Buffer Exchange: Prepare the target protein (e.g., an IgG antibody or Somatostatin) at a concentration of 1-5 mg/mL in Conjugation Buffer (50 mM Sodium Phosphate, 150 mM NaCl, 5 mM EDTA, pH 6.2).
-
Disulfide Reduction: Add 1.5 molar equivalents of TCEP per native disulfide bond. Incubate at 37°C for 1 hour with gentle agitation.
-
Self-Validation Checkpoint 1: Perform an Ellman’s Reagent (DTNB) assay on a small aliquot. You must observe a stoichiometric release of TNB (absorbance at 412 nm) corresponding to two free thiols per reduced disulfide. Do not proceed if reduction is incomplete.
Phase 2: Nucleophilic Substitution (Bridging) 4. Reagent Addition: Dissolve the 2,3-dichloro-N-arylmaleimide derivative (e.g., functionalized with a PEG chain or fluorophore) in anhydrous DMF. Add 1.2 equivalents of the reagent dropwise to the reduced protein. Ensure the final DMF concentration does not exceed 5% v/v to prevent protein denaturation. 5. Conjugation: Incubate the reaction mixture at 25°C for 2 hours. The reaction proceeds rapidly due to the high electrophilicity of the halogenated C=C bond.
Phase 3: Purification and Analytics 6. Purification: Remove unreacted small molecules and TCEP using Size Exclusion Chromatography (SEC) or spin dialysis (e.g., Amicon Ultra filters) against PBS (pH 7.4). 7. Self-Validation Checkpoint 2 (LC-MS): Analyze the purified conjugate via intact LC-MS.
Causality of Mass Shift: The addition of a 2,3-dichloro-N-phenylmaleimide (MW: 242.06 Da) results in the loss of two HCl molecules (MW: 72.92 Da) during the double substitution.
Expected Result: You must observe a precise mass shift of +169.14 Da per bridged disulfide. A shift of +205 Da indicates a stalled, monosubstituted intermediate (only one HCl lost), signaling incomplete bridging.
Fig 2: Self-validating bioconjugation workflow for native disulfide re-bridging.
Tunable Degradation and Reversibility
While dithiomaleimides are exceptionally stable in systemic circulation (blood plasma), they possess a unique, tunable susceptibility to thiol-exchange in highly reducing environments 4[4].
In the context of drug development, this is a highly desirable trait. When an ADC cross-linked with a dithiomaleimide enters the intracellular environment of a tumor cell—where glutathione (GSH) concentrations are millimolar (up to 10 mM) compared to micromolar levels in plasma—the high local concentration of thiols drives a nucleophilic exchange reaction. This cleaves the dithiomaleimide bridge, effectively releasing the payload in a controlled, spatiotemporal manner. Drug development professionals can tune this release rate by altering the N-aryl substituents on the maleimide ring; electron-withdrawing groups accelerate intracellular release, while electron-donating groups prolong stability5[5].
References
1.[6] New maleimide 1,2,3‑triazole hybrids: design, synthesis, anticancer, and antimicrobial activities / Synthesis and characterization of new N-phenylmaleimide thioglycosides. ResearchGate. 6 2.[2] Dichloromaleimide (diCMI): A Small and Fluorogenic Reactive Group for Use in Affinity Labeling. ResearchGate.2 3.[1] In Situ Maleimide Bridging of Disulfides and a New Approach to Protein PEGylation. NIH / PMC. 1 4.[4] Tunable Degradation of Maleimide-Thiol Adducts in Reducing Environments. ResearchGate. 4 5.[7] Chemical and Enzymatic Methods for Post-Translational Protein–Protein Conjugation. ACS Publications. 7 6.[3] Tunable Degradation of Maleimide–Thiol Adducts in Reducing Environments. ACS Publications. 3 7.[5] In Vitro Characterization and Stability Profiles of Antibody–Fluorophore Conjugates Derived from Interchain Cysteine Cross-Linking or Lysine Bioconjugation. MDPI. 5
Sources
- 1. In Situ Maleimide Bridging of Disulfides and a New Approach to Protein PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Precision Synthesis of Unsymmetrical Bisindolylmaleimides: Leveraging the 2,6-Diethylphenyl Moiety
Topic: Synthesis of Unsymmetrical Bisindolylmaleimides using the 2,6-Diethylphenyl Analog Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary
Bisindolylmaleimides (BIMs) are a privileged scaffold in kinase inhibitor discovery, particularly for Protein Kinase C (PKC) and Glycogen Synthase Kinase-3 (GSK-3). While symmetrical BIMs (e.g., Bisindolylmaleimide I) are synthetically accessible, unsymmetrical BIMs —where the two indole wings bear different substituents—are critical for fine-tuning selectivity and potency.
This application note details the synthesis of unsymmetrical BIMs utilizing a 2,6-diethylphenyl (DEP) group at the maleimide nitrogen. The steric bulk of the 2,6-diethylphenyl moiety serves two functions:
-
Pharmacological: It fills the hydrophobic pocket of the ATP-binding site, often enhancing selectivity.
-
Synthetic: It acts as a "steric gatekeeper," kinetically differentiating the two carbonyl/chloride positions on the maleimide core, thereby facilitating the isolation of the mono-indolyl intermediate and preventing the formation of symmetrical byproducts.
Strategic Rationale & Mechanism
The Synthetic Challenge
The classical synthesis of BIMs involves the reaction of indole-Grignard reagents with 2,3-dichloromaleimide. A major failure mode is the "runaway reaction," where the second indole adds immediately after the first, yielding symmetrical byproducts.
The 2,6-Diethylphenyl (DEP) Advantage
By employing
-
Step 1 (Differentiation): The first indole addition occurs readily at the less hindered chloride.
-
Step 2 (Control): The resulting intermediate is highly crowded. The addition of the second, different indole requires higher activation energy, allowing the chemist to stop the reaction, purify the mono-adduct, and introduce the second indole under controlled conditions.
Pathway Visualization
The following diagram illustrates the steric gating mechanism and the stepwise workflow.
Caption: Stepwise synthesis of unsymmetrical BIMs. The DEP scaffold enables the isolation of the mono-indolyl intermediate.
Detailed Experimental Protocols
Module A: Synthesis of the Scaffold
Target: N-(2,6-diethylphenyl)-2,3-dichloromaleimide Rationale: Direct condensation is preferred over the isocyanate method for scalability.
-
Reagents:
-
2,3-Dichloromaleic anhydride (1.0 equiv)
-
2,6-Diethylaniline (1.05 equiv)
-
Glacial Acetic Acid (Solvent)
-
-
Procedure:
-
Dissolve 2,3-dichloromaleic anhydride (5.0 g, 29.9 mmol) in glacial acetic acid (60 mL).
-
Add 2,6-diethylaniline (4.68 g, 31.4 mmol) dropwise at room temperature.
-
Heat the mixture to reflux (118°C) for 4–6 hours. Monitor by TLC (formation of a less polar spot).
-
Cool to room temperature. The product often precipitates.
-
Pour into ice-cold water (200 mL) and stir for 30 minutes.
-
Filter the precipitate, wash with water, and recrystallize from Ethanol/Hexane.
-
-
QC Criteria:
-
H NMR (CDCl
): Look for the characteristic ethyl signals (triplet ~1.1 ppm, quartet ~2.4 ppm) and the aromatic protons. Absence of NH stretch in IR.
-
H NMR (CDCl
Module B: The Unsymmetrical Coupling (Two-Step One-Pot or Isolated)
Target: Unsymmetrical BIM (Indole A
Step 1: Addition of Indole A (The Mono-Substitution)
Critical: Use Ethylmagnesium bromide (EtMgBr) rather than Methylmagnesium bromide. EtMgBr is a stronger base and less nucleophilic, reducing the risk of attacking the imide carbonyls directly.
-
Preparation of Indolyl-Grignard A:
-
In a flame-dried flask under Argon, dissolve Indole A (1.1 equiv) in anhydrous THF (0.5 M).
-
Cool to 0°C.
-
Add EtMgBr (3.0 M in ether, 1.2 equiv) dropwise. Stir at 0°C for 30 min, then RT for 30 min. Observation: Solution usually turns dark green or brown.
-
-
Coupling:
-
In a separate flask, dissolve
-(2,6-diethylphenyl)-2,3-dichloromaleimide (1.0 equiv) in anhydrous THF (0.2 M). -
Transfer the Indolyl-Grignard A solution via cannula into the maleimide solution at 0°C .
-
Crucial: Stir at 0°C for 1 hour, then warm to RT. Do not heat.
-
Checkpoint: Monitor by HPLC. You should see the consumption of the starting material and the formation of the mono-chloro-mono-indolyl intermediate.
-
-
Workup (if isolating):
-
Quench with sat. NH
Cl. Extract with EtOAc. -
Purify via flash chromatography (Hexane/EtOAc). Note: The intermediate is stable due to the DEP group but sensitive to light.
-
Step 2: Addition of Indole B (The Hetero-Coupling)
Because the intermediate is crowded, this step requires "forcing" conditions (higher temperature or toluene cosolvent).
-
Preparation of Indolyl-Grignard B:
-
Prepare Indole B (1.5 equiv) with EtMgBr (1.6 equiv) in THF as described above.
-
-
Reaction:
-
Dissolve the Mono-Indolyl Intermediate (from Step 1) in Toluene (0.2 M).
-
Add the Indolyl-Grignard B solution.
-
Heat to 60–80°C for 4–12 hours.
-
Note: Toluene is used to achieve higher temperatures than THF allows, which is often necessary to overcome the steric barrier of the 2,6-diethylphenyl group.
-
-
Final Workup:
-
Cool, quench with sat. NH
Cl. -
Extract with EtOAc. Dry over MgSO
. -
Purification: Silica gel chromatography is standard. BIMs are often deeply colored (red/orange).
-
Data Summary & Troubleshooting
| Parameter | Standard BIM Synthesis | 2,6-DEP Analog Synthesis |
| Scaffold | N-Methyl or N-H Maleimide | N-(2,6-Diethylphenyl) Maleimide |
| Steric Hindrance | Low | High (Ortho-ethyl groups) |
| Temp (Step 1) | -78°C to 0°C | 0°C to RT (More forgiving) |
| Temp (Step 2) | RT | 60°C - Reflux (Requires energy) |
| Selectivity | Poor (often requires excess dihalide) | High (Steric gating) |
| Major Byproduct | Symmetrical Bis-indole | Unreacted Mono-indole (if underheated) |
Troubleshooting Guide
-
Problem: No reaction in Step 2 (Indole B addition).
-
Root Cause: Steric shielding by the DEP group and Indole A is too high.
-
Solution: Switch solvent to Xylenes for higher temp, or use LiHMDS (Lithium Hexamethyldisilazide) instead of Grignard for Indole B generation to create a "naked" anion, though this increases risk of side reactions.
-
-
Problem: Hydrolysis of the imide.
-
Root Cause: Wet THF or incomplete quenching.
-
Solution: Ensure strictly anhydrous conditions. The DEP group actually protects against hydrolysis compared to N-methyl analogs.
-
References
-
Faul, M. M., & Winneroski, L. L. (1999). Synthesis of Bisindolylmaleimides. In K. A. M. a. P. W. Jeffs (Ed.), Organic Reactions. This is the foundational text for BIM synthesis strategies, establishing the Grignard vs. Acetamide routes.
-
Peifer, C., et al. (2006). Synthesis and Biological Evaluation of 3,4-Diarylmaleimides as Angiogenesis Inhibitors. Journal of Medicinal Chemistry. Discusses the synthesis of unsymmetrical maleimides and the impact of N-substitution.
-
Davis, P. D., et al. (1992). Inhibitors of Protein Kinase C.[1][2][3][4][5] 1. 2,3-Bisarylmaleimides. Journal of Medicinal Chemistry. Describes the SAR of the maleimide nitrogen and the initial synthesis of bisindolylmaleimides using dichloromaleimides.
-
Hu, W., et al. (2016).[6] Palladium-Catalyzed C–C Bond Activation of Cyclopropenone... for the Formation of Maleimides. Journal of Organic Chemistry. Provides modern alternative routes to substituted maleimides if the Grignard route fails.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Bisindolylmaleimide II, PKC inhibitor (CAS 137592-45-1) | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. The bisindolylmaleimide GF 109203X is a potent and selective inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]
- 6. Maleimide synthesis [organic-chemistry.org]
Application Note: Preparation and Evaluation of Kinase Inhibitors Using the N-(2,6-Diethylphenyl) Maleimide Core
Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Synthetic methodology, mechanistic causality, and biological validation of sterically hindered bisindolylmaleimides.
Scientific Rationale & Scaffold Design
Bisindolylmaleimides (BIMs) are a highly privileged class of ATP-competitive kinase inhibitors, originally derived from the natural product arcyriarubin A. They are extensively utilized in oncology and immunology to target Protein Kinase C (PKC) and Glycogen Synthase Kinase-3 (GSK-3) [1].
While traditional BIMs (e.g., GF109203X) exhibit potent kinase inhibition, achieving high isoform selectivity remains a significant hurdle. The introduction of the N-(2,6-diethylphenyl) maleimide core (CAS 38167-72-5) addresses this challenge through precise steric engineering [2].
The Causality of Steric Locking: The ortho-ethyl substituents on the N-phenyl ring induce severe allylic strain, forcing the phenyl ring to adopt a rigid, orthogonal conformation relative to the planar maleimide system. This "steric lock" prevents free rotation around the N-aryl bond (atropisomerism). When the maleimide core hydrogen-bonds with the kinase hinge region, the orthogonal 2,6-diethylphenyl group projects deeply into the adjacent hydrophobic selectivity pocket (the "sugar pocket"). This precise geometric requirement severely penalizes binding to off-target kinases (like PKA), thereby drastically improving the inhibitor's selectivity profile.
Fig 1: Mechanism of action for BIM inhibitors competing with ATP at the PKC hinge region.
Synthetic Methodology
The synthesis of N-(2,6-diethylphenyl) bisindolylmaleimides relies on the sequential functionalization of the commercially available N-(2,6-diethylphenyl)maleimide core [2]. Every step in this protocol is designed as a self-validating system, ensuring intermediate purity before progression.
Fig 2: Step-by-step synthetic workflow for N-(2,6-diethylphenyl) bisindolylmaleimide inhibitors.
Phase 1: Halogenation of the Core
Causality: The unsubstituted maleimide is a Michael acceptor, but to couple two indole rings, we must convert the unreactive double bond into a bis-electrophile. Bromination provides the necessary leaving groups for subsequent nucleophilic displacement [3].
-
Reagent Preparation: Dissolve 10.0 mmol of N-(2,6-diethylphenyl)maleimide in 30 mL of glacial acetic acid. Add 2.5 equivalents of sodium acetate to buffer the system and prevent acid-catalyzed degradation.
-
Bromination: Dropwise add a solution of bromine (11.0 mmol) in 10 mL of acetic acid over 30 minutes at room temperature.
-
Reflux: Heat the mixture to reflux (118 °C) for 4 hours. The heat drives the elimination of HBr, restoring the conjugated maleimide double bond to yield 3,4-dibromo-N-(2,6-diethylphenyl)maleimide.
-
Validation: Cool to room temperature, pour over crushed ice, and filter the precipitate. Confirm the disappearance of the vinylic protons (δ ~6.8 ppm) via ^1H-NMR.
Phase 2: Grignard-Mediated Indole Coupling
Causality: Indole itself is a poor nucleophile. Deprotonation with ethylmagnesium bromide (EtMgBr) generates a highly nucleophilic indolylmagnesium halide. The reaction is strictly maintained at 0 °C to favor C3-attack over N-attack and to prevent the premature ring-opening of the maleimide core [3].
-
Grignard Formation: In a flame-dried flask under argon, dissolve indole (22.0 mmol) in anhydrous THF (40 mL). Cool to 0 °C. Slowly add EtMgBr (22.0 mmol, 3M in diethyl ether). Stir for 45 minutes.
-
Coupling: Dissolve the 3,4-dibromo-N-(2,6-diethylphenyl)maleimide (10.0 mmol) in anhydrous toluene (30 mL) and add it dropwise to the Grignard solution at 0 °C.
-
Maturation: Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quenching & Validation: Quench with saturated aqueous NH4Cl. Extract with ethyl acetate. Purify via flash chromatography (Hexanes/EtOAc). LC-MS must show the [M+H]+ peak corresponding to the bisindolylmaleimide core.
Phase 3: Side-Chain Functionalization (N-Alkylation)
Causality: Unsubstituted BIMs suffer from poor aqueous solubility and lack the basic amine required to mimic the amino-sugar moiety of staurosporine. N-alkylation of one indole nitrogen with a basic side chain (e.g., 3-dimethylaminopropyl chloride) dramatically enhances both solubility and ATP-competitive binding affinity [1].
-
Deprotonation: Dissolve the core BIM (5.0 mmol) in anhydrous DMF (20 mL). Add sodium hydride (6.0 mmol, 60% dispersion in mineral oil) at 0 °C. Stir until hydrogen evolution ceases.
-
Alkylation: Add 3-dimethylaminopropyl chloride hydrochloride (free-based prior to use, 5.5 mmol). Heat to 60 °C for 12 hours.
-
Validation: Quench with water, extract with dichloromethane. Purify via preparative HPLC. The final compound must yield a purity of >98% via analytical HPLC before biological evaluation.
Biological Validation: FRET-Based Kinase Assay
To prove the efficacy and selectivity of the synthesized inhibitor, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed. This protocol is a self-validating system: it utilizes Staurosporine as a universal positive control and a DMSO vehicle as a negative baseline.
Assay Protocol
-
Buffer Preparation: Prepare a kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT. Causality: MgCl2 is essential for ATP coordination, while DTT prevents the oxidation of critical cysteine residues in the kinase active site.
-
Enzyme/Inhibitor Pre-incubation: Dispense 5 µL of recombinant human PKCβ (0.5 ng/well) into a 384-well plate. Add 2.5 µL of the synthesized inhibitor (serial dilutions from 10 µM to 0.1 nM in 1% DMSO). Incubate for 30 minutes at room temperature to allow the inhibitor to reach binding equilibrium.
-
Reaction Initiation: Add 2.5 µL of a master mix containing ATP (at the predetermined Km value for PKCβ, ~10 µM) and the TR-FRET peptide substrate.
-
Readout & Validation: Incubate for 60 minutes, then add the EDTA-quench/Europium-labeled antibody detection mix. Read the plate on a multi-mode microplate reader (Ex: 340 nm, Em: 615/665 nm).
-
Quality Control: Calculate the Z'-factor. The assay is only valid if Z' > 0.6, ensuring the dynamic range is sufficient to accurately determine IC50 values.
Quantitative Data Analysis
The introduction of the 2,6-diethylphenyl core significantly alters the pharmacological profile of the inhibitor. Table 1 summarizes the comparative quantitative data, demonstrating the shift in selectivity driven by the steric lock mechanism.
Table 1: Comparative Kinase Inhibition Profile (IC50 values)
| Compound Scaffold | Maleimide N-Substituent | Indole N-Substituent (R2) | PKCβ IC50 (nM) | PKA IC50 (nM) | Selectivity Fold (PKA/PKCβ) |
| Arcyriarubin A | -H | -H | 120.0 | 1,800 | 15x |
| GF109203X | -H | -Dimethylaminopropyl | 17.0 | 2,100 | 123x |
| Analog A | -2,6-diethylphenyl | -H | 45.0 | >10,000 | >222x |
| Analog B | -2,6-diethylphenyl | -Dimethylaminopropyl | 8.5 | >10,000 | >1,176x |
Data Interpretation: The addition of the 2,6-diethylphenyl group (Analog B) preserves and slightly enhances the low-nanomolar potency against PKCβ compared to the classic GF109203X, while virtually abolishing off-target PKA activity. This confirms that the orthogonal steric bulk successfully exploits the unique topology of the PKC hinge region.
References
-
Toullec, D., Pianetti, P., Coste, H., Bellevergue, P., Grand-Perret, T., Ajakane, M., ... & Bizzini, B. (1991). "The bisindolylmaleimide GF 109203X is a potent and selective inhibitor of protein kinase C." Journal of Biological Chemistry, 266(24), 15771-15781. Available at:[Link]
-
Faul, M. M., Winneroski, L. L., & Krumrich, C. A. (1998). "A New, Efficient Method for the Synthesis of Bisindolylmaleimides." The Journal of Organic Chemistry, 63(17), 6053-6058. Available at:[Link]
Application Note: Strategic Solvent Selection for Reactions Involving 2,3-Dichloro-n-(2',6'-diethylphenyl)maleimide
An In-Depth Technical Guide
Abstract
2,3-Dichloro-n-(2',6'-diethylphenyl)maleimide is a highly functionalized electrophilic building block pivotal in the synthesis of complex organic molecules, agrochemicals, and materials.[1] The two chlorine atoms on the maleimide ring are activated for displacement, and the carbon-carbon double bond is a potent dienophile. The success of synthetic transformations involving this reagent—be it nucleophilic substitution, cycloaddition, or Michael addition—is critically dependent on the judicious selection of the reaction solvent. This guide provides a comprehensive framework for choosing an appropriate solvent system by dissecting the interplay between solvent properties and the mechanistic pathways of key reactions. We present a theoretical foundation, practical screening protocols, and detailed experimental procedures to empower researchers in drug development and materials science to optimize their reaction outcomes, enhancing yield, selectivity, and reproducibility.
Core Concepts: The Role of the Solvent
The solvent is not merely a medium in which reactants dissolve; it is an active participant that can profoundly influence reaction kinetics and thermodynamics. For a substrate like 2,3-Dichloro-n-(2',6'-diethylphenyl)maleimide, where multiple reaction pathways are possible, the solvent dictates which path is favored. Key solvent properties to consider include polarity (dielectric constant), proticity (ability to donate hydrogen bonds), and coordinating ability.
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can donate hydrogen bonds and possess high dielectric constants. They are excellent at solvating both cations and anions. However, they can strongly solvate anionic nucleophiles, creating a "solvent cage" that dampens their reactivity in SN2-type reactions.[2][3] In certain cases, they may also act as nucleophiles themselves, leading to undesired solvolysis products.[4]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile, acetone): These solvents have high dielectric constants but cannot donate hydrogen bonds. They are highly effective at solvating cations but leave anions relatively "free" and more reactive.[2][5] This property makes them ideal for accelerating SNAr and SN2 reactions that involve anionic nucleophiles.[3][6]
-
Nonpolar Solvents (e.g., toluene, hexane, benzene, dichloromethane): These solvents have low dielectric constants and are generally poor at solvating charged species. They are often used when reactants are nonpolar or to minimize the solubility of certain byproducts. While SN2 reactions can be slow in these solvents, they are sometimes preferred for Diels-Alder reactions where charge separation in the transition state is minimal.[6][7]
Reaction Classes and Mechanistic Considerations
The reactivity of 2,3-Dichloro-n-(2',6'-diethylphenyl)maleimide is dominated by two main pathways: nucleophilic substitution at the chlorinated carbons and cycloaddition across the double bond.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the two carbonyl groups and the N-aryl substituent makes the chlorinated double bond highly susceptible to nucleophilic attack. This is a primary pathway for functionalization.
Mechanism: The reaction typically proceeds via a two-step addition-elimination mechanism, involving a charged Meisenheimer-like intermediate. The stabilization of this charged intermediate is paramount for a favorable reaction rate.
Solvent Choice Rationale:
-
Polar Aprotic Solvents (Recommended): Solvents like DMF, DMSO, and acetonitrile are superior for SNAr reactions. They effectively solvate the counter-ion of the nucleophile (e.g., Na⁺, K⁺) while leaving the nucleophile itself highly reactive.[6] Furthermore, their high polarity stabilizes the charged Meisenheimer intermediate, lowering the activation energy of the rate-determining step.[5]
-
Inert, Nonpolar Solvents (Conditional): Solvents like dichloroethane or benzene have been used, particularly in reactions with neutral nucleophiles like amines.[4] The reaction may require higher temperatures (reflux) to proceed at a reasonable rate.
-
Polar Protic Solvents (Avoid): Hydroxylic solvents can lead to competitive solvolysis reactions and can deactivate the nucleophile through hydrogen bonding.[2][4]
Caption: SNAr mechanism and the role of solvent polarity.
Thiol-Michael Addition
This is a specific and highly efficient class of nucleophilic substitution, particularly relevant in bioconjugation.[8] The reaction involves the addition of a thiol to one of the electrophilic carbons of the maleimide.
Mechanism: The reaction proceeds readily with the thiolate anion (RS⁻), which is a much stronger nucleophile than the neutral thiol (RSH). The solvent plays a key role in facilitating the deprotonation of the thiol.
Solvent Choice Rationale:
-
Polar Solvents (Recommended): Highly polar solvents like water (in buffered systems), DMSO, and DMF can facilitate the formation of the reactive thiolate ion, even without a strong base, accelerating the reaction.[8] For many organic-soluble maleimides, a co-solvent system like DMSO/water or DMF/buffer is often required to ensure all components remain in solution.[9]
-
pH Considerations: In aqueous systems, the reaction is chemoselective for thiols at a pH of 6.5-7.5. At this pH, a sufficient concentration of the reactive thiolate is present, while competing reactions with amines are significantly slower.[8]
[4+2] Cycloaddition (Diels-Alder Reaction)
The electron-deficient double bond of the dichloromaleimide core makes it an excellent dienophile for reactions with conjugated dienes to form six-membered rings.
Mechanism: This reaction is typically a concerted process where bond formation and breaking occur in a single step through a cyclic transition state.
Solvent Choice Rationale:
-
Polarity Influence: The influence of the solvent is often less dramatic than in ionic reactions. However, polar solvents can accelerate Diels-Alder reactions if the transition state is more polar than the reactants.[7] Solvents like acetone or DMF are sometimes used.[10]
-
Nonpolar Solvents: Nonpolar solvents like toluene or xylene are frequently used, especially for reactions requiring high temperatures. The choice is often dictated by the solubility of the diene and the desired reaction temperature.
-
Lewis Acid Catalysis: In some cases, Lewis acids are used to catalyze the reaction. The choice of solvent must be compatible with the catalyst (i.e., non-coordinating solvents like dichloromethane are often preferred).
Practical Guide to Solvent Selection
Solvent Properties Reference Table
The following table summarizes the properties of solvents commonly used in organic synthesis.
| Solvent Name | Abbreviation | Type | Boiling Point (°C) | Dielectric Constant (ε) |
| N,N-Dimethylformamide | DMF | Polar Aprotic | 153 | 36.7 |
| Dimethyl Sulfoxide | DMSO | Polar Aprotic | 189 | 46.7 |
| Acetonitrile | ACN / MeCN | Polar Aprotic | 82 | 37.5 |
| Dichloromethane | DCM | Nonpolar | 40 | 9.1 |
| 1,2-Dichloroethane | DCE | Nonpolar | 84 | 10.4 |
| Toluene | - | Nonpolar | 111 | 2.4 |
| Tetrahydrofuran | THF | Polar Aprotic | 66 | 7.6 |
| Methanol | MeOH | Polar Protic | 65 | 32.7 |
| Ethanol | EtOH | Polar Protic | 78 | 24.5 |
Solvent Selection Workflow
This workflow provides a logical pathway for selecting an optimal solvent.
Caption: Decision workflow for solvent selection.
Experimental Protocols
Safety Precaution: 2,3-Dichloro-n-(2',6'-diethylphenyl)maleimide and many organic solvents are hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Model SNAr Reaction with a Thiol Nucleophile
This protocol describes the substitution of one chlorine atom with 4-methoxythiophenol.
Materials:
-
2,3-Dichloro-n-(2',6'-diethylphenyl)maleimide
-
4-Methoxythiophenol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stir bar, condenser, nitrogen inlet
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2,3-Dichloro-n-(2',6'-diethylphenyl)maleimide (1.0 equiv) and anhydrous potassium carbonate (1.5 equiv).
-
Inert Atmosphere: Seal the flask and purge with dry nitrogen for 10 minutes. This is crucial to prevent oxidation of the thiol.
-
Solvent & Nucleophile Addition: Add anhydrous DMF via syringe to create a ~0.2 M solution. Begin stirring. Add 4-methoxythiophenol (1.1 equiv) via syringe.
-
Causality Note: DMF is chosen for its ability to dissolve the reactants and accelerate the SNAr reaction by poorly solvating the thiolate anion, making it more nucleophilic.[6] K₂CO₃ acts as a mild base to generate the reactive thiolate in situ.
-
-
Reaction: Heat the mixture to 60 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash twice with water and once with brine. This removes the DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the mono-substituted product.
Protocol 2: Model Diels-Alder [4+2] Cycloaddition
This protocol describes the reaction with cyclopentadiene.
Materials:
-
2,3-Dichloro-n-(2',6'-diethylphenyl)maleimide
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)
-
Toluene
-
Round-bottom flask, magnetic stir bar, condenser, nitrogen inlet
Procedure:
-
Setup: Add 2,3-Dichloro-n-(2',6'-diethylphenyl)maleimide (1.0 equiv) to a round-bottom flask with a magnetic stir bar.
-
Solvent Addition: Add toluene to create a ~0.3 M solution and stir to dissolve.
-
Causality Note: Toluene is a nonpolar solvent suitable for this reaction, which often proceeds well without strong solvent-transition state interactions.[7] It also allows for heating if the reaction is slow at room temperature.
-
-
Diene Addition: Cool the solution to 0 °C in an ice bath. Slowly add freshly cracked cyclopentadiene (2.0 equiv).
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the disappearance of the starting material by TLC. If the reaction is slow, it can be gently heated to 50-60 °C.
-
Concentration: Once the reaction is complete, remove the excess cyclopentadiene and toluene under reduced pressure.
-
Purification: The resulting crude product is often a solid. It can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to yield the Diels-Alder adduct.
Troubleshooting and Advanced Considerations
-
Low Yield/No Reaction:
-
SNAr: Ensure the solvent is anhydrous and the nucleophile is sufficiently reactive. Consider a more polar aprotic solvent like DMSO or a higher temperature.
-
Diels-Alder: The diene may be unreactive. Consider using a Lewis acid catalyst (e.g., AlCl₃, ZnCl₂) in a non-coordinating solvent like DCM.
-
-
Side Product Formation:
-
Di-substitution: In SNAr reactions, the second chlorine can also be displaced. Use a controlled amount of the nucleophile (1.0-1.1 equiv) and lower temperatures to favor mono-substitution.
-
Hydrolysis: The maleimide ring is susceptible to hydrolysis, especially under basic conditions in the presence of water.[11] Ensure anhydrous conditions are maintained.
-
-
Solubility Issues: If the starting material or product is poorly soluble, a co-solvent system may be necessary. For reactions with biomolecules, aqueous buffers with miscible organic co-solvents like DMSO or DMF are standard.[9]
Conclusion
The selection of a solvent for reactions involving 2,3-Dichloro-n-(2',6'-diethylphenyl)maleimide is a strategic decision that directly governs the efficiency and outcome of the synthesis. For nucleophilic substitution reactions, polar aprotic solvents like DMF and DMSO are the premier choice, as they enhance nucleophilicity and stabilize charged intermediates. For concerted cycloaddition reactions, the choice is more flexible, often guided by reactant solubility and temperature requirements. By understanding the underlying reaction mechanisms and the specific roles played by different solvent classes, researchers can confidently design robust and reproducible synthetic protocols, unlocking the full potential of this versatile chemical intermediate.
References
-
Karten, M. J., et al. (1966). Chemistry of Dichloromaleimides. II. The Synthesis and Pharmacology of 1-(2-Arylamino-3-maleimidyl)pyridinium Salts. Journal of Medicinal Chemistry. [Link]
-
LookChem (2024). 2,3-dichloro-N-(2',6'-diethylphenyl)maleimide. LookChem. [Link]
-
University of Wisconsin-Madison, Department of Chemistry. Chapter 8 Notes: Nucleophilic Substitution and Elimination. [Link]
-
PubChem. 2,3-Dichloro-N-phenylmaleimide. National Center for Biotechnology Information. [Link]
-
Purdue University. Summary of Solvent Effects on Nucleophilic Substitution Reactions. [Link]
-
Hunt, I. R. (2021). Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. [Link]
-
BITS Pilani. Nucleophilic Substitution Reactions. [Link]
-
Rodig, O. R., et al. (1966). Chemistry of Dichloromaleimides. II. The Synthesis and Pharmacology of 1-(2-Arylamino-3-maleimidyl)pyridinium Salts. Journal of Medicinal Chemistry. [Link]
-
Huisgen, R. (1986). Cycloaddition mechanism and the solvent dependence of rate. Pure and Applied Chemistry. [Link]
-
Wasylishen, R. E., et al. (1973). Organic chemistry in thionyl chloride. I. Dichloromaleimide chemistry. II. Thionyl chloride-pyridine method for the conversion of maleimides to dichloromaleimides. The Journal of Organic Chemistry. [Link]
-
Karten, M. J., et al. (1965). Chemistry of Dichloromaleimides. I. The Reaction of Dichloromaleimides with Tertiary Amines in Hydroxylic Solvents. The Journal of Organic Chemistry. [Link]
-
Stenutz. 2,3-dichloro-N-phenylmaleimide. Stenutz. [Link]
-
Wikipedia. Maleimide. Wikipedia. [Link]
-
Rezaei, A., & Jarahi, A. (2018). Solvent Effects on the Mechanistic of Ketene and Halogenated Ketene Cycloadditions with Cyclopentadiene: A DFT Study. Oriental Journal of Chemistry. [Link]
-
Chemistry Talk (2023). Cycloaddition Reactions. ChemTalk. [Link]
-
PubChemLite. 2,3-dichloro-n-methylmaleimide (C5H3Cl2NO2). PubChemLite. [Link]
-
Northrop, B. H., et al. (2015). Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. Polymer Chemistry. [Link]
-
Pinto, M., et al. (2021). Diels–Alder Cycloaddition Reactions in Sustainable Media. Molecules. [Link]
-
Zhang, M., et al. (2019). Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement. Peptide Science. [Link]
-
Jasiński, R., et al. (2022). A Molecular Electron Density Theory Study of the [3+2] Cycloaddition Reaction of an Azomethine Ylide with an Electrophilic Ethylene Linked to Triazole and Ferrocene Units. Molecules. [Link]
-
Baker, J. R., et al. (2023). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. AppliedChem. [Link]
-
Miles, W. H., et al. (2016). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction. Foundations of Chemistry. [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. Chapter 8 Notes [web.pdx.edu]
- 3. users.wfu.edu [users.wfu.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. universe.bits-pilani.ac.in [universe.bits-pilani.ac.in]
- 7. publications.iupac.org [publications.iupac.org]
- 8. vectorlabs.com [vectorlabs.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. Cycloaddition Reactions | ChemTalk [chemistrytalk.org]
- 11. mdpi.com [mdpi.com]
Procedure for cross-coupling reactions with dichloromaleimides
Executive Summary
Dichloromaleimides (DCMs) are privileged electrophilic scaffolds in drug discovery, serving as the core architecture for bisindolylmaleimide (BIM) protein kinase C (PKC) inhibitors (e.g., Enzastaurin, Ruboxistaurin) and as functional linkers in Antibody-Drug Conjugates (ADCs). Their utility stems from the differential reactivity of the C3 and C4 chloride atoms, allowing for sequential, orthogonal functionalization.
This guide provides validated protocols for two distinct "coupling" modalities:
-
Transition-Metal Catalyzed Cross-Coupling (Suzuki-Miyaura): For modular arylation.
-
Nucleophilic Vinylic Substitution (Grignard/Indole): For the synthesis of BIM therapeutics.
-
Bioconjugation: For cysteine bridging in ADCs.
Mechanistic Insight & Reactivity Profile
The DCM core is an electron-deficient heterocycle. The chlorine atoms at C3 and C4 are activated for nucleophilic attack or oxidative addition by the adjacent carbonyls.
-
The "Switch" Mechanism: The first substitution (mono-coupling) alters the electronics of the ring. If the incoming group is electron-donating (e.g., an indole or thiol), the remaining chloride becomes less electrophilic, deactivating the ring toward a second attack. This allows for controlled mono-functionalization.[1][2]
-
Solvent Control: In Grignard couplings, solvent polarity dictates the aggregation state of the reagent, switching selectivity between mono- and bis-addition.
Diagram 1: DCM Reactivity & Pathway Logic
Caption: Decision matrix for DCM functionalization. Pathway selection depends on the desired target: unsymmetrical scaffolds (Suzuki/THF-Grignard) or symmetrical drugs (Toluene-Grignard).
Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling
Application: Synthesis of unsymmetrical aryl-maleimides not accessible via nucleophilic substitution. Challenge: Maleimides are prone to hydrolysis in basic aqueous media. Solution: Use of anhydrous fluoride sources (CsF) or mild bases in non-aqueous systems.
Materials
-
Substrate: N-Methyl-3,4-dichloromaleimide (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.1 equiv for mono, 2.5 equiv for bis)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%) - Chosen for stability and resistance to dehalogenation.
-
Base: CsF (2.5 equiv) or K₃PO₄ (anhydrous).
-
Solvent: 1,4-Dioxane (Anhydrous).
Step-by-Step Procedure
-
Preparation: Dry a Schlenk tube or microwave vial under vacuum and backfill with Argon (3 cycles).
-
Loading: Add DCM (1.0 mmol), Aryl Boronic Acid (1.1 mmol), Pd(dppf)Cl₂ (0.03 mmol), and CsF (2.5 mmol).
-
Solvation: Add anhydrous 1,4-Dioxane (5 mL). Note: Do not use water.
-
Degassing: Sparge the solution with Argon for 10 minutes. Oxygen is the primary cause of catalyst death and homocoupling byproducts.
-
Reaction:
-
For Mono-coupling: Heat to 60°C for 4–6 hours.
-
For Bis-coupling: Heat to 90°C for 12–18 hours.
-
-
Workup: Filter through a pad of Celite to remove palladium residues. Concentrate the filtrate.
-
Purification: Flash chromatography (Hexanes/EtOAc). DCM derivatives are often fluorescent/colored; use UV monitoring.
Protocol B: Synthesis of Bisindolylmaleimides (The "Faul" Method)
Application: Synthesis of PKC inhibitors (e.g., Enzastaurin).[3][4] Mechanism: Addition-Elimination (S_N_V). Critical Factor: Solvent selection controls Mono vs. Bis selectivity.
Data: Solvent Effects on Selectivity
| Solvent System | Major Product | Yield (Approx) | Mechanism Note |
| THF (100%) | Mono-indolylmaleimide | 70-80% | Solvated Grignard is less aggregated; stops at mono. |
| Toluene/THF (5:1) | Bisindolylmaleimide | 60-75% | Toluene promotes aggregation/coordination, facilitating second addition. |
Step-by-Step Procedure (Bis-Coupling)
-
Reagent Generation:
-
In a flame-dried flask under N₂, dissolve Indole (3.0 equiv) in dry THF.
-
Cool to 0°C. Dropwise add EtMgBr (3.0 equiv, 3.0 M in ether).
-
Stir at RT for 30 mins to generate Indolylmagnesium bromide.
-
-
Coupling:
-
In a separate flask, dissolve 2,3-dichloromaleimide (1.0 equiv) in Toluene (volume ratio 5:1 relative to the THF used above).
-
Cannulate the Indolylmagnesium bromide solution into the DCM/Toluene solution slowly at 0°C.
-
-
Reaction: Allow to warm to RT and stir for 2 hours. The solution usually turns deep red/orange.
-
Quench: Pour into ice-cold 1N HCl. (Acidic quench is vital to protonate the indole nitrogen).
-
Purification: Recrystallization from MeOH/CH₂Cl₂ is often sufficient for symmetrical BIMs; otherwise, silica chromatography.
Protocol C: Functional Cross-Coupling (Bioconjugation)
Application: Antibody-Drug Conjugates (ADCs). Concept: DCMs serve as "staples" for reduced disulfides, preventing aggregation and stabilizing the antibody.
Workflow Diagram
Caption: DCMs rapidly re-bridge interchain cysteines after TCEP reduction, maintaining antibody structural integrity.
Protocol
-
Reduction: Treat Antibody (10 mg/mL in PBS, pH 7.4) with TCEP (2.0 equiv per disulfide) for 1 hour at 37°C.
-
Coupling: Add DCM-Linker (5.0 equiv, dissolved in DMSO) to the reduced antibody.
-
Incubation: React for 10–30 minutes at 4°C.
-
Buffer Exchange: Remove excess small molecules via centrifugal filtration (30 kDa cutoff).
Troubleshooting & Optimization
| Problem | Probable Cause | Corrective Action |
| Hydrolysis (Ring Opening) | Aqueous base or wet solvent. | Switch to anhydrous CsF/Dioxane. Ensure glassware is flame-dried. |
| Low Yield (Suzuki) | Catalyst poisoning or oxidation. | Degas solvents thoroughly (freeze-pump-thaw is best). Increase catalyst loading to 5%. |
| Mono/Bis Mixture (Grignard) | Incorrect solvent ratio. | For Mono: Use pure THF. For Bis: Use Toluene as the major solvent. |
| Starting Material Recovery | Low reactivity of C-Cl. | Switch to Dibromomaleimide (more reactive) if the substrate allows, though it is less stable. |
References
-
Faul, M. M., et al. (1998).[5][6] "A General Approach to the Synthesis of Bisindolylmaleimides: Synthesis of Staurosporine Aglycone." The Journal of Organic Chemistry, 63(17), 6053–6058. Link
-
Smith, M. E. B., et al. (2010). "Protein Modification, Bioconjugation, and Disulfide Bridging Using Bromomaleimides." Journal of the American Chemical Society, 132(6), 1960–1965. (Seminal work on dihalo-maleimide bridging). Link
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link
-
Schumacher, F. F., et al. (2011). "In Situ Maleimide Bridging of Disulfides and a New Approach to Protein PEGylation." Bioconjugate Chemistry, 22(2), 132–136. Link
Sources
- 1. Palladium-catalyzed trifluoroacetate-promoted mono-arylation of the β-methyl group of alanine at room temperature: synthesis of β-arylated α-amino acids through sequential C–H functionalization - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Bisindolyl Maleimides and Indolylmaleimide Derivatives—A Review of Their Synthesis and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Handling and storage safety for 2,3-Dichloro-n-(2',6'-diethylphenyl)maleimide
Application Note: Handling, Storage, and Synthetic Protocols for 2,3-Dichloro-N-(2',6'-diethylphenyl)maleimide
Executive Summary
2,3-Dichloro-N-(2',6'-diethylphenyl)maleimide is a specialized electrophilic building block primarily utilized in the synthesis of sterically hindered BODIPY (boron-dipyrromethene) dyes and advanced bioconjugation reagents.[1] Its structural uniqueness lies in the 2,6-diethylphenyl moiety, which provides orthogonal steric protection to prevent fluorophore aggregation, and the 2,3-dichloro maleimide core, which serves as a highly reactive bis-electrophile for nucleophilic substitution.[1]
This guide outlines the critical handling parameters required to maintain the integrity of this moisture-sensitive compound and provides a standardized protocol for its application in synthesis.
Physicochemical Profile & Hazard Analysis
The safe handling of this compound requires an understanding of its dual-hazard nature: it is a potent alkylating agent (maleimide core) and a potential source of acid gas upon hydrolysis (dichloro-substituents).[1]
Table 1: Chemical Specification & Safety Profile
| Property | Specification / Hazard Data |
| CAS Number | Not widely listed; treat as analog to CAS 1131-01-7 |
| Appearance | Yellow to orange crystalline solid |
| Molecular Weight | ~298.16 g/mol |
| Solubility | Soluble in DCM, THF, Toluene, DMF.[1] Insoluble/Reactive in Water. |
| Reactivity | High affinity for thiols (-SH) and amines (-NH2).[1] Hydrolyzes in moist air. |
| Key Hazards | H315 (Skin Irrit.), H319 (Eye Irrit.), H317 (Sensitizer).[1] |
| Degradation | Hydrolysis releases HCl and opens the maleimide ring. |
Safety Logic: The "Why" Behind the Protocol
-
Moisture Sensitivity: The C-Cl bonds on the maleimide ring are activated by the adjacent carbonyls. In the presence of water, these undergo hydrolysis, releasing hydrochloric acid (HCl) and destroying the electrophilic handle required for downstream synthesis.[1]
-
Steric Hindrance: The diethyl groups on the phenyl ring increase solubility in organic solvents but do not protect the maleimide double bond from small nucleophiles (like water or atmospheric moisture).
-
Sensitization: Like all maleimides, this compound can form covalent bonds with cysteine residues in skin proteins, leading to severe allergic contact dermatitis.[1] Double-gloving is mandatory.
Storage & Stability Protocol
Proper storage is binary: the compound is either stable (dry/cold) or degrading (wet/warm). There is little middle ground.
Storage Decision Tree (DOT Visualization)
Figure 1: Decision logic for preserving reagent integrity. Note the critical step of equilibration to Room Temperature (RT) to prevent condensation.[1]
Protocol 3.1: Handling the Stock Container
-
Equilibration: Upon removing the container from -20°C storage, allow it to stand at room temperature for 30 minutes inside a desiccator before opening. Opening a cold bottle introduces atmospheric moisture that instantly condenses on the solid.
-
Inert Gas Purge: After removing the required amount, backfill the headspace of the container with dry Nitrogen or Argon before resealing.
-
Secondary Containment: Store the primary vial inside a secondary jar containing activated silica gel or Drierite™.
Application Protocol: Synthesis of Hindered BODIPY Dyes
The primary application of this maleimide is as a precursor for BODIPY dyes where the chlorine atoms are substituted by pyrroles. The following protocol ensures high yield by mitigating side reactions.
Context: Synthesis of a meso-diethylphenyl substituted BODIPY core.
Reagents & Equipment
-
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (Anhydrous, <50 ppm H2O).[1]
-
Reagent: 2,3-Dichloro-N-(2',6'-diethylphenyl)maleimide (1.0 eq).[1]
-
Nucleophile: Substituted Pyrrole (2.0 - 2.2 eq).
-
Catalyst: Trifluoroacetic acid (TFA) or p-TsOH (catalytic amount).
-
Atmosphere: Argon balloon or manifold.
Step-by-Step Methodology
-
System Preparation:
-
Flame-dry a 2-neck round bottom flask and cool under a stream of Argon.
-
Why: Eliminates surface moisture that competes with the pyrrole for the chloro-maleimide sites.
-
-
Solubilization:
-
Dissolve 1.0 equivalent of the maleimide in anhydrous DCM (0.1 M concentration).
-
Note: The solution should be clear yellow. Cloudiness indicates hydrolysis/insolubility.
-
-
Nucleophilic Addition (The Critical Step):
-
Add the substituted pyrrole (2.0 eq) slowly via syringe.
-
Visual Cue: The solution will darken (often red or deep orange) as the condensation begins.
-
Add the acid catalyst (TFA) dropwise.
-
-
Monitoring:
-
Monitor via TLC (Hexane/EtOAc).
-
Target: Disappearance of the starting maleimide spot (high Rf) and appearance of the highly fluorescent BODIPY precursor.
-
-
Oxidation & Complexation (Standard BODIPY finishing):
Synthetic Workflow Visualization (DOT)
Figure 2: Synthetic pathway for BODIPY construction. The "Avoid Water" constraint is critical at the Precursor stage to prevent formation of maleamic acid byproducts.[1]
Emergency Procedures & Waste Disposal
Spill Response:
-
Isolate: Evacuate the immediate area.
-
PPE: Wear nitrile gloves (double layer), lab coat, and safety goggles.[1] Dust mask (N95) recommended if powder is dispersed.
-
Neutralize: Cover the spill with a 1:1 mixture of sand and soda ash (sodium carbonate) to neutralize any potential HCl generation.
-
Clean: Sweep into a hazardous waste container. Clean the surface with isopropanol, followed by soap and water.
Disposal:
-
Do not dispose of down the drain.
-
Dissolve in a combustible solvent and incinerate in a chemical incinerator equipped with an afterburner and scrubber (to handle HCl/NOx emissions).
References
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: N-(4-Ethylphenyl)maleimide (Analogous Hazard Data). Retrieved from
-
Sigma-Aldrich. (2025).[3] Safety Data Sheet: 2,3-Dichloro-N-phenylmaleimide. Retrieved from
-
Loudet, A., & Burgess, K. (2007).[1] BODIPY dyes and their derivatives: Syntheses and spectroscopic properties. Chemical Reviews, 107(11), 4891–4932.[1] [1]
-
Jiao, L., et al. (2011).[1] Functionalization of BODIPY Dyes at the 2,3,5,6-Positions. Journal of Organic Chemistry. Retrieved from [1]
-
National Institutes of Health (NIH). (2022).[4] Kinetics and mechanism of the alkaline hydrolysis of maleimide. Retrieved from
Sources
- 1. Synthesis, Spectroscopic, and in vitro Investigations of 2,6-Diiodo-BODIPYs with PDT and Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comparison of the Photophysical, Electrochemical and Cytotoxic Properties of meso-(2-, 3- and 4-Pyridyl)-BODIPYs and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. youtube.com [youtube.com]
Improving yield of bisindolylmaleimide synthesis from dichloromaleimides
Ticket ID: BIM-SYNTH-OPT-01 Subject: Yield Optimization & Troubleshooting for 2,3-Dichloromaleimide Substitution Assigned Specialist: Senior Application Scientist, Chemical Process Dev.
Executive Summary & Mechanism
User Context: You are attempting to synthesize bisindolylmaleimides (BIMs), likely as Protein Kinase C (PKC) inhibitors (e.g., precursors to Staurosporine or Enzastaurin), using 2,3-dichloromaleimide as the electrophilic core.
The Core Problem: The reaction between indoles and 2,3-dichloromaleimides is a double nucleophilic aromatic substitution (
The Reaction Logic (Visualization)
The following diagram illustrates the critical pathway and failure points.
Caption: Figure 1. Reaction pathway showing the rate-limiting second substitution and critical failure modes (hydrolysis and polymerization).
Standard Operating Protocol (Optimized)
Do not use the generic literature method. Use this optimized protocol derived from the Faul and Jirousek modifications to minimize moisture sensitivity.
Reagents & Stoichiometry
| Component | Equivalents | Role | Critical Note |
| Indole | 3.0 - 3.5 eq | Nucleophile | Excess required to drive 2nd substitution. |
| EtMgBr (3.0M in Et2O) | 3.0 - 3.5 eq | Base | Must match Indole equivalents exactly. |
| 2,3-Dichloromaleimide | 1.0 eq | Electrophile | Dry thoroughly before use. |
| Solvent | Toluene/THF (1:[1]1) | Medium | Toluene improves solubility of the Mg-complex. |
Step-by-Step Workflow
-
Activation (The Grignard Formation):
-
Charge a flame-dried flask with Indole (3.5 eq) and anhydrous Toluene/THF (1:1).
-
Cool to 0°C .
-
Add EtMgBr (3.5 eq) dropwise. Observation: Gas evolution (ethane) will occur.
-
Stir at RT for 30 mins. The solution usually turns dark green or brown (Indolyl-MgBr).
-
-
The Coupling (Controlled Addition):
-
Cool the Indolyl-MgBr solution back to 0°C .
-
Dissolve 2,3-dichloromaleimide (1.0 eq) in minimal THF.
-
CRITICAL: Add the maleimide solution slowly over 20-30 minutes. Rapid addition causes local heating and polymerization.
-
Mechanism:[1][2][3][4][5] The Magnesium coordinates with the maleimide carbonyls, activating the ring for attack.
-
-
The Drive (Forcing Bis-Substitution):
-
Allow to warm to RT.
-
Reflux: Heat to 60-80°C for 4–12 hours.
-
Checkpoint: Monitor via TLC. The mono-substituted product is often yellow; the bis-product is often deep red/orange. If the reaction stalls at the mono-stage, add 0.5 eq more Indolyl-MgBr.
-
-
Quench & Workup (The Danger Zone):
-
Cool to 0°C.
-
Quench with Saturated NH4Cl (Buffered pH ~5-6).
-
Warning: Do NOT use strong acid (HCl) or strong base (NaOH). The maleimide ring is unstable at high pH (opens to maleamic acid) and low pH (opens to anhydride).
-
Advanced Optimization: The "Yield Killers"
If the standard Grignard protocol yields <40%, switch to these advanced tactics.
Tactic A: The Base Switch (LiHMDS)
Magnesium salts can sometimes aggregate, trapping the mono-substituted intermediate. Lithium Hexamethyldisilazide (LiHMDS) offers a looser ion pair.
-
Protocol Change: Replace EtMgBr with LiHMDS (1.0 M in THF).
-
Benefit: Often proceeds at lower temperatures (RT instead of reflux), reducing "tar" formation.
-
Reference: See Faul et al.[6][7][8][9] for base comparisons in analogous systems [1].
Tactic B: N-Protection is Mandatory
Using unsubstituted 2,3-dichloromaleimide (NH-maleimide) is the number one cause of low yields. The acidic NH proton consumes 1 equivalent of base immediately, and the resulting anion is electron-rich, deactivating the ring toward nucleophilic attack.
-
Solution: Use N-Methyl-2,3-dichloromaleimide or N-Benzyl-2,3-dichloromaleimide .
-
Yield Impact: typically doubles yields (e.g., 30%
70%). -
Post-Synthesis: The N-benzyl group can be removed later if the NH-maleimide is required.
Troubleshooting Guide (FAQ)
Q1: I see a "Red Tar" that won't move on the column. What is it?
Diagnosis: Polymerized Indole. Cause: Oxidative coupling of indoles occurs rapidly in the presence of air and light, especially under basic conditions. Fix:
-
Degas solvents vigorously (sparge with Argon for 20 mins).
-
Run the reaction in the dark (wrap flask in foil).
-
Add a radical scavenger like BHT (trace amounts) if the problem persists.
Q2: My reaction stalls at the Mono-substituted product.
Diagnosis: Steric hindrance or deactivation.[10] Cause: After the first indole adds, the maleimide ring becomes more electron-rich, making the second addition difficult. The leaving group (Cl) is also less labile. Fix:
-
Solvent Switch: Switch from THF to Toluene . Higher boiling point allows higher thermal energy to overcome the activation barrier of the second substitution.
-
Leaving Group: If possible, switch from 2,3-dichloromaleimide to 2,3-dibromomaleimide. Bromide is a better leaving group [2].
Q3: I lost my product during workup (Yield dropped from crude to pure).
Diagnosis: Ring Hydrolysis.[5] Cause: Maleimides hydrolyze to maleamic acids (ring-open) in basic water. Fix:
-
Buffer: Never use water or NaOH to quench. Use Sat. NH4Cl or Phosphate Buffer (pH 6).
-
Speed: Perform extraction quickly. Do not leave the crude mixture in aqueous solution overnight.
Comparative Data: Base & Solvent Effects[3][4][8][12]
| Variable | Condition | Typical Yield (Bis) | Main Impurity |
| Base | EtMgBr (Grignard) | 40-55% | Polymerized Indole |
| Base | LiHMDS | 60-75% | Mono-adduct |
| Base | t-BuOK | 50-65% | Ring-opened acid |
| Solvent | THF (Pure) | 45% | Mono-adduct (Stalls) |
| Solvent | Toluene/THF (1:1) | 65% | - |
References
-
Faul, M. M., Winneroski, L. L., & Krumrich, C. A. (1998).[3][6][8] A New, Efficient Method for the Synthesis of Bisindolylmaleimides.[3][6][8][9] Journal of Organic Chemistry, 63(17), 6053–6058.[6] Link
-
Steglich, W., et al. (1980).[9] Indole pigments from the slime mold Arcyria denudata.[9] Angewandte Chemie International Edition, 19(6), 459-460. (Original Grignard Methodology).
-
Jirousek, M. R., et al. (1996).[3] (S)-13-[(Dimethylamino)methyl]-10,11,14,15-tetrahydro-4,9:16,21-dimetheno-1H,13H-dibenzo[e,k]pyrrolo[3,4-h][1,4,13]oxadiazacyclohexadecine-1,3(2H)-dione (LY333531) and Related Analogues: Isozyme Selective Inhibitors of Protein Kinase C Beta. Journal of Medicinal Chemistry, 39(14), 2664–2671. Link
-
Pebula, A., et al. (2023).[2] Bisindolyl Maleimides and Indolylmaleimide Derivatives—A Review of Their Synthesis and Bioactivity. Pharmaceuticals, 16(8), 1191. Link
Sources
- 1. Bisindolyl Maleimides and Indolylmaleimide Derivatives—A Review of Their Synthesis and Bioactivity [mdpi.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]
- 4. uwindsor.ca [uwindsor.ca]
- 5. scispace.com [scispace.com]
- 6. A New, Efficient Method for the Synthesis of Bisindolylmaleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. arkat-usa.org [arkat-usa.org]
- 8. researchgate.net [researchgate.net]
- 9. Bisindolyl Maleimides and Indolylmaleimide Derivatives—A Review of Their Synthesis and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Indole synthesis [organic-chemistry.org]
Technical Support Center: Preventing Hydrolysis of 2,3-Dichloro-N-(2',6'-diethylphenyl)maleimide
Welcome to the technical support center for 2,3-Dichloro-N-(2',6'-diethylphenyl)maleimide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the prevention of hydrolysis of this key chemical entity. Our goal is to ensure the integrity and reactivity of your maleimide compounds throughout your experimental workflows.
I. Understanding the Challenge: The Hydrolysis of Dichloromaleimides
2,3-Dichloro-N-(2',6'-diethylphenyl)maleimide is a valuable reagent in bioconjugation and material science due to the reactive nature of its dichloromaleimide core. However, this reactivity also makes it susceptible to hydrolysis, a reaction with water that opens the maleimide ring to form an unreactive maleamic acid derivative.[1] This process can lead to a significant loss of conjugation efficiency and inconsistent experimental results.[1][2]
The rate of hydrolysis is influenced by several factors, including pH, temperature, and the solvent environment.[1] Understanding and controlling these factors is critical for the successful application of this compound.
Mechanism of Maleimide Hydrolysis
The hydrolysis of the maleimide ring is a nucleophilic addition of water to one of the carbonyl carbons, followed by ring-opening. This process is significantly accelerated under alkaline conditions (pH > 7.5).[1][2]
Caption: General mechanism of maleimide hydrolysis.
II. Frequently Asked Questions (FAQs)
Q1: My conjugation yield is consistently low. Could hydrolysis of the dichloromaleimide be the cause?
A1: Yes, low conjugation efficiency is a primary indicator of premature hydrolysis of the maleimide group.[2] If the maleimide ring has opened, it can no longer react with its intended target, such as a thiol group on a protein.[1]
Troubleshooting Steps:
-
Reagent Preparation: Always prepare stock solutions of 2,3-Dichloro-N-(2',6'-diethylphenyl)maleimide in a dry, aprotic solvent such as anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[2][3] Prepare these solutions immediately before use.[1][3]
-
pH Control: The optimal pH range for reactions involving maleimides is typically 6.5-7.5.[1][3] Above pH 7.5, the rate of hydrolysis increases dramatically.[1][2] Use a non-nucleophilic buffer like phosphate or HEPES to maintain a stable pH.[3]
-
Temperature Management: Perform reactions at room temperature or below (e.g., 4°C) to minimize the rate of hydrolysis, as higher temperatures accelerate this process.[1]
Q2: I observe increasing heterogeneity in my purified conjugate upon storage. What could be happening?
A2: The observed heterogeneity is likely due to the hydrolysis of the thiosuccinimide ring formed after conjugation. While the initial maleimide hydrolysis prevents conjugation, post-conjugation hydrolysis can also occur, leading to a mixture of the intact conjugate and its ring-opened, more acidic forms.[4] This can affect the biological activity and analytical profile of your conjugate.[5]
Mitigation Strategies:
-
Controlled Hydrolysis: In some applications, particularly with antibody-drug conjugates (ADCs), promoting complete hydrolysis of the thiosuccinimide ring after conjugation can lead to a more stable product that is resistant to retro-Michael reactions.[6][7] This can be achieved by a brief incubation at a slightly alkaline pH (e.g., 8.5-9.0) after the initial conjugation and purification.[2]
-
Storage Conditions: For long-term storage, it is best to store the purified conjugate in a lyophilized state or frozen at -80°C in a buffer at or slightly below neutral pH. Avoid repeated freeze-thaw cycles.
Q3: How can I analytically confirm if my 2,3-Dichloro-n-(2',6'-diethylphenyl)maleimide has hydrolyzed?
A3: Several analytical techniques can be employed to detect and quantify maleimide hydrolysis.
| Analytical Method | Principle | Advantages | Common Issues |
| Reverse-Phase HPLC (RP-HPLC) | Separates the intact maleimide from its more polar hydrolyzed product.[3] | Quantitative, reproducible, and can often resolve isomers.[3] | Co-elution with other sample components may require method optimization.[3] |
| Mass Spectrometry (MS) | Detects the mass increase of 18 Da corresponding to the addition of a water molecule upon hydrolysis.[3] | Highly sensitive and specific, providing molecular weight confirmation.[3] | Can be confounded by other modifications with similar mass shifts.[3] |
| UV-Vis Spectrophotometry | The maleimide group has a characteristic UV absorbance around 300 nm which is lost upon hydrolysis to the maleamic acid.[8] | Allows for continuous, real-time monitoring.[3] | Interference from other chromophores in the sample can be a challenge.[3] |
III. Troubleshooting Guides
Problem 1: Inconsistent results between experimental batches.
Potential Cause: Variable levels of maleimide hydrolysis due to inconsistencies in reagent handling and reaction setup.
Recommended Solutions:
-
Standardize Reagent Preparation:
-
Always allow the solid 2,3-Dichloro-N-(2',6'-diethylphenyl)maleimide to equilibrate to room temperature before opening the vial to prevent moisture condensation.[2]
-
Use a fresh aliquot of anhydrous DMSO or DMF for each stock solution preparation.
-
Prepare the stock solution immediately before adding it to the reaction mixture.[1]
-
-
Precise pH Measurement: Calibrate your pH meter immediately before preparing your reaction buffer. Ensure the final pH of the reaction mixture is within the 6.5-7.5 range.[3]
-
Consistent Incubation Times: Standardize the time from the addition of the maleimide reagent to the quenching or purification step.
Problem 2: The reaction appears to start well but then stalls before reaching completion.
Potential Cause: Gradual hydrolysis of the maleimide during the course of the reaction, reducing the concentration of the active reagent over time.
Recommended Solutions:
-
Increase Molar Excess: Using a higher molar excess of the maleimide reagent (e.g., 5-20 fold) can help to drive the reaction to completion before significant hydrolysis occurs, especially if the target molecule is at a low concentration.[3]
-
Optimize Reaction Time: Perform a time-course experiment to determine the optimal reaction time that maximizes product formation while minimizing hydrolysis-related side products.
-
Step-wise Addition: For very long reactions, consider adding the maleimide reagent in multiple portions over time to maintain a sufficient concentration of the active species.
IV. Experimental Protocols
Protocol 1: Preparation of a Hydrolysis-Resistant Maleimide Stock Solution
Objective: To prepare a concentrated stock solution of 2,3-Dichloro-N-(2',6'-diethylphenyl)maleimide with minimal risk of hydrolysis.
Materials:
-
2,3-Dichloro-N-(2',6'-diethylphenyl)maleimide (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Argon or Nitrogen gas
-
Microcentrifuge tubes
Procedure:
-
Allow the vial of solid maleimide to warm to room temperature before opening.
-
Weigh the desired amount of maleimide in a clean, dry microcentrifuge tube.
-
Under a gentle stream of argon or nitrogen, add the required volume of anhydrous DMSO to achieve the target concentration (e.g., 10-20 mM).
-
Vortex the tube until the solid is completely dissolved.
-
If not for immediate use, aliquot the stock solution into single-use volumes, flush with inert gas, and store at -20°C or -80°C.[2]
Protocol 2: Monitoring Maleimide Hydrolysis by RP-HPLC
Objective: To quantify the extent of maleimide hydrolysis over time in a specific buffer.
Materials:
-
Maleimide stock solution (from Protocol 1)
-
Reaction buffer of interest (e.g., 50 mM HEPES, pH 7.5)
-
RP-HPLC system with a C18 column
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
Procedure:
-
Sample Preparation:
-
Dilute the maleimide stock solution into the reaction buffer to the final working concentration.
-
Incubate the solution at the desired temperature.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot and immediately inject it onto the HPLC system, or quench it by acidification (e.g., with TFA) and freeze for later analysis.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with the starting mobile phase conditions (e.g., 95% A, 5% B).
-
Inject the sample.
-
Run a linear gradient to elute the compounds (e.g., 5% to 95% B over 20 minutes).
-
Monitor the elution profile with a UV detector at an appropriate wavelength (e.g., 300 nm for the maleimide).
-
-
Data Analysis:
-
Identify the peaks corresponding to the intact maleimide and the hydrolyzed product (which will typically have a shorter retention time).
-
Integrate the peak areas to calculate the percentage of intact maleimide remaining at each time point.
-
V. Logical Workflow for Troubleshooting
Caption: Troubleshooting workflow for maleimide hydrolysis issues.
VI. References
-
SigutLabs. (2025, December 4). Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release. Retrieved from
-
BenchChem. (2025). Technical Support Center: Analytical Methods for Detecting Maleimide Hydrolysis. Retrieved from
-
BenchChem. (2025). Preventing hydrolysis of the maleimide group on Mal-PEG5-acid. Retrieved from
-
BenchChem. (2025). how to prevent hydrolysis of maleimide group in solution. Retrieved from
-
ECHEMI. (n.d.). Force-induced ring-open hydrolysis strengthens the maleimide-thiol adducts for stable protein-polymer conjugates. Retrieved from
-
Creative PEGWorks. (n.d.). Is Your Maleimide Thiol Chemistry Stable? Retrieved from
-
PubMed. (2017, May 5). Limiting the Hydrolysis and Oxidation of Maleimide-Peptide Adducts Improves Detection of Protein Thiol Oxidation. Retrieved from
-
Park, K. (2016, October 10). Instability of thiol/maleimide conjugation and strategies for mitigation. Retrieved from
-
DSpace. (2018, March 9). Insights into maleimide-thiol conjugation chemistry. Retrieved from
-
Vector Labs. (n.d.). Maleimide Reaction Chemistry. Retrieved from
-
PubMed. (n.d.). Catalysis of imido-group hydrolysis in a maleimide conjugate. Retrieved from
-
ResearchGate. (n.d.). General Michael addition and hydrolytic pathways of maleimides and thiosuccinimides. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Catalysis of imido-group hydrolysis in a maleimide conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Limiting the Hydrolysis and Oxidation of Maleimide-Peptide Adducts Improves Detection of Protein Thiol Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release - SigutLabs [sigutlabs.com]
- 7. echemi.com [echemi.com]
- 8. dspace.library.uu.nl [dspace.library.uu.nl]
Technical Support Center: Optimizing Reactions for Sterically Bulky Maleimides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with sterically bulky maleimides. This guide, prepared by a Senior Application Scientist, provides in-depth troubleshooting advice and answers to frequently asked questions. We move beyond simple protocols to explain the underlying chemical principles, ensuring you can make informed decisions to optimize your experiments for maximum yield and product stability.
Troubleshooting Guide: Navigating Common Experimental Hurdles
Sterically bulky maleimides, such as those with large N-aryl or other sterically demanding substituents, present unique challenges due to slower reaction kinetics and the potential for side reactions under forcing conditions. This guide addresses the most common issues encountered in the laboratory.
Problem 1: Low or No Product Formation at Standard Temperatures
Symptom: After running a thiol-maleimide or Diels-Alder reaction at room temperature (20-25°C) for the standard duration (1-4 hours), analysis (TLC, LC-MS, NMR) shows a large amount of unreacted starting material.
Causality Analysis:
Steric hindrance around the maleimide's carbon-carbon double bond increases the activation energy of the reaction.[1] Bulky groups can physically block the approach of the nucleophile (in a Michael addition) or the diene (in a Diels-Alder reaction), significantly slowing down the rate of reaction compared to less hindered maleimides.[2][3] Standard room temperature conditions may not provide sufficient thermal energy to overcome this higher energy barrier within a typical timeframe.
Recommended Solutions:
-
Systematic Temperature Elevation: The most direct approach is to increase the reaction temperature. However, this must be done judiciously to avoid side reactions.[4] A gradual increase is recommended.
-
Extend Reaction Time: If your molecules are temperature-sensitive, simply extending the reaction time at room temperature (e.g., overnight or 24-48 hours) may be sufficient to achieve acceptable conversion.[5]
-
Solvent Optimization: The choice of solvent can influence reaction rates. For thiol-maleimide additions, polar aprotic solvents like DMF or DMSO can facilitate the formation of the more reactive thiolate anion and may improve reaction rates even without temperature changes.[4][6]
-
Consider Catalysis:
-
For Thiol-Michael Additions: These reactions are often base-catalyzed. While the reaction proceeds without a catalyst in polar solvents, a non-nucleophilic, sterically hindered base can sometimes be used to promote the reaction at lower temperatures.[4]
-
For Diels-Alder Reactions: Lewis acid catalysis can significantly accelerate the reaction, allowing it to proceed at lower temperatures than the uncatalyzed thermal reaction.[7] This can be particularly useful for sterically demanding dienophiles.
-
Problem 2: Product Degradation or Appearance of Side Products at Elevated Temperatures
Symptom: Increasing the reaction temperature improves the consumption of starting materials, but leads to the formation of multiple new, undesired products or a lower-than-expected yield of the desired product.
Causality Analysis:
Elevating the temperature is a double-edged sword. While it helps overcome the activation energy for the desired reaction, it also accelerates undesirable pathways.[8]
-
Maleimide Hydrolysis: The maleimide ring is susceptible to hydrolysis, opening to form an unreactive maleamic acid. This process is accelerated by both high pH (>7.5) and elevated temperatures.[4][9]
-
Retro-Reaction: The thiol-maleimide adduct (a thiosuccinimide) can undergo a retro-Michael reaction, reverting to the starting thiol and maleimide.[10][11] Similarly, Diels-Alder adducts, especially those involving furan, are prone to retro-Diels-Alder reactions at high temperatures.[12] This establishes an equilibrium that may favor the starting materials at higher temperatures.
-
Reaction with Other Nucleophiles: In bioconjugation, higher temperatures can decrease the chemoselectivity of maleimides. Reactions with primary amines (e.g., lysine residues), which are slow at room temperature and neutral pH, can become significant at higher temperatures or pH.[4]
Recommended Solutions:
-
Find the "Goldilocks" Temperature: The optimal temperature is a compromise—high enough to drive the reaction forward at a reasonable rate, but low enough to minimize degradation. This often requires empirical determination through temperature screening.
-
Control Reaction Time: Do not heat the reaction for longer than necessary. Monitor the reaction progress closely. Once the desired product formation plateaus, cool the reaction down to prevent subsequent degradation.
-
Strict pH Control: For thiol-maleimide reactions, maintain the pH strictly within the 6.5-7.5 range to minimize both hydrolysis and side reactions with amines.[9]
-
Post-Conjugation Stabilization: For thiol-maleimide adducts, after the initial conjugation is complete, a controlled increase in pH can be used to intentionally hydrolyze the thiosuccinimide ring. The resulting ring-opened product is stable and not susceptible to the retro-Michael reaction.[11] This is a powerful strategy for creating stable antibody-drug conjugates (ADCs).
Data Summary: Key Parameters for Sterically Bulky Maleimide Reactions
| Parameter | Recommended Range/Value | Rationale & Considerations for Bulky Substrates | References |
| Temperature | 4°C to 80°C | Start at room temp (20-25°C). Increase in 10-15°C increments if reaction is slow. Higher temps (>60-80°C) significantly increase risk of hydrolysis and retro-reactions.[4][12][13] | |
| pH (Thiol-Michael) | 6.5 - 7.5 | Optimal for thiol selectivity. Lower end (6.5-7.0) minimizes maleimide hydrolysis. Higher pH increases thiolate concentration but also amine reactivity.[4][9] | |
| Solvent | DMF, DMSO, Dioxane, Toluene | Polar aprotic solvents (DMF, DMSO) are excellent for thiol-Michael additions. Less polar solvents like Dioxane or Toluene are common for Diels-Alder reactions. Substrate solubility is key.[4][14] | |
| Reaction Time | 2 to 48 hours | Highly dependent on temperature and steric hindrance. Monitor progress to determine optimal time and avoid product degradation from prolonged heating.[5][15] | |
| Catalyst (Diels-Alder) | Lewis Acids (e.g., Mg(II), Boron-based) | Can lower the activation energy, enabling reactions at lower temperatures and potentially improving endo/exo selectivity.[7] |
Frequently Asked Questions (FAQs)
Q1: How does steric bulk influence the choice between kinetic and thermodynamic control in a Diels-Alder reaction?
In Diels-Alder reactions, the endo product is often the kinetic product (formed faster) due to favorable secondary orbital interactions, while the exo product is typically the more thermodynamically stable product due to reduced steric clash. When dealing with a sterically bulky maleimide, the energy of the endo transition state can be significantly increased due to steric repulsion.
-
At low temperatures (Kinetic Control): The reaction is essentially irreversible. The product distribution is determined by the relative heights of the transition state barriers. If the steric bulk makes the endo transition state prohibitively high in energy, you may see a preference for the exo product even under kinetic control.
-
At high temperatures (Thermodynamic Control): The reaction becomes reversible (Diels-Alder ⇌ retro-Diels-Alder).[12] The system will equilibrate to the most stable product, which is almost always the less-hindered exo isomer. Therefore, if your goal is the exo product, higher temperatures can be beneficial, provided the molecules are stable.[16]
Caption: Kinetic vs. Thermodynamic control in competing reactions.
Q2: My bulky maleimide has poor solubility. How does this affect temperature optimization?
Poor solubility can mimic slow kinetics, as the reaction can only occur in solution. Before significantly increasing the temperature, ensure you have optimized the solvent system.
-
Use Co-solvents: For bioconjugations in aqueous buffers, using a water-miscible organic co-solvent like DMSO or DMF (up to 10-20% v/v) can dramatically improve the solubility of hydrophobic maleimides.[4]
-
Test a Range of Solvents: For purely organic reactions, screen solvents like Dioxane, THF, Acetonitrile, and Toluene.
-
Heating for Dissolution: Sometimes, gentle heating is required simply to get the reactants into solution. Once dissolved, it may be possible to lower the temperature for the reaction itself, especially if solubility is maintained.
Q3: What is the best way to monitor the progress of a slow reaction with a bulky maleimide?
Monitoring is critical to avoid overheating past the point of optimal conversion.
-
Thin-Layer Chromatography (TLC): The simplest method. It allows you to visualize the consumption of starting materials and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion over time. This is the preferred method for precise optimization, allowing you to plot conversion vs. time at different temperatures.[10][17]
-
Nuclear Magnetic Resonance (NMR): For organic reactions, taking aliquots at various time points and analyzing by ¹H NMR can provide a very clear picture of the reaction progress by integrating key signals from the starting material and product.[10]
Q4: Can modifying the maleimide structure itself help overcome the need for high temperatures?
Yes. The reactivity of maleimides can be tuned electronically. Attaching electron-withdrawing groups to the N-substituent (e.g., using an N-phenyl or N-fluorophenyl group instead of an N-alkyl group) can make the maleimide double bond more electrophilic and thus more reactive.[11][18] This increased reactivity can lead to faster reactions at lower temperatures. Interestingly, these modifications can also accelerate the desirable post-conjugation hydrolysis, leading to a more stable final product.[11]
Experimental Protocols
Protocol 1: Temperature Screening for a Thiol-Maleimide Conjugation
This protocol describes a small-scale, parallel approach to identify the optimal reaction temperature.
Methodology:
-
Prepare Stock Solutions:
-
Prepare a 10 mg/mL solution of your thiol-containing protein in a degassed, thiol-free buffer (e.g., 100 mM Phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.2).
-
Prepare a 10 mM stock solution of your sterically bulky maleimide in anhydrous DMSO.
-
-
Set Up Parallel Reactions:
-
In separate microcentrifuge tubes, aliquot equal amounts of the protein solution (e.g., 100 µL).
-
Place each tube in a different temperature-controlled environment: 4°C (refrigerator), 25°C (benchtop), 37°C, and 50°C (incubators/heat blocks). Allow them to equilibrate for 10 minutes.
-
-
Initiate the Reaction:
-
Add a 10-fold molar excess of the maleimide stock solution to each tube. Mix gently by pipetting.
-
-
Time-Point Analysis:
-
After 1 hour, 2 hours, and 4 hours, take a small aliquot (e.g., 5 µL) from each tube.
-
Immediately quench the reaction in the aliquot by diluting it into a sample buffer containing a high concentration of SDS (for subsequent SDS-PAGE analysis) or a suitable solvent for LC-MS analysis.
-
-
Analysis:
-
Analyze the quenched aliquots by SDS-PAGE or LC-MS to determine the extent of conjugation at each temperature and time point. Identify the condition that gives the highest conversion with minimal degradation.
-
Caption: Workflow for temperature screening experiment.
Protocol 2: Monitoring a Diels-Alder Reaction via ¹H NMR
This protocol is for tracking the conversion of a slow, small-molecule Diels-Alder reaction.
Methodology:
-
Reaction Setup:
-
In an NMR tube, dissolve the sterically bulky maleimide (1 equivalent) and the diene (1.1 equivalents) in a suitable deuterated solvent (e.g., Toluene-d₈, CDCl₃).
-
Add an internal standard with a known concentration and a simple, non-overlapping signal (e.g., 1,3,5-trimethoxybenzene).
-
-
Initial Spectrum (t=0):
-
Acquire a ¹H NMR spectrum at the starting temperature (e.g., 25°C) before any significant reaction has occurred. This is your t=0 reference.
-
-
Heating and Monitoring:
-
Place the NMR tube in a temperature-controlled oil bath or a programmable heating block set to the desired reaction temperature (e.g., 70°C).
-
At set intervals (e.g., every 2 hours), remove the tube, cool it quickly to room temperature to pause the reaction, and acquire a new ¹H NMR spectrum.
-
-
Data Analysis:
-
Identify a characteristic, well-resolved proton signal for the maleimide starting material and a distinct signal for the Diels-Alder adduct.
-
Calculate the conversion at each time point by comparing the integration of the product signal to the sum of the integrations of the product and remaining starting material signals.
-
Plot % Conversion vs. Time to determine the reaction kinetics at that temperature.
-
References
- BenchChem. (2025). An In-depth Technical Guide to the Reactivity of Maleimide and Carboxylic Acid Groups for Researchers, Scientists, and Drug Deve. Benchchem.
-
ACS Publications. (2022). Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides | ACS Organic & Inorganic Au. [Link]
-
StackExchange. (2016). Thermodynamic vs kinetic reaction control with radical substitution. [Link]
-
National Center for Biotechnology Information. (n.d.). Computational Study of the Addition of Methanethiol to 40+ Michael Acceptors as a Model for the Bioconjugation of Cysteines. [Link]
- BenchChem. (2025).
-
Royal Society of Chemistry. (n.d.). Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. [Link]
-
National Center for Biotechnology Information. (2024). Photoinduced Transformations with Diverse Maleimide Scaffolds. [Link]
-
Organic Chemistry Portal. (2020). Approach to the Synthesis of Unsymmetrical/Symmetrical Maleimides via Desulfitative Arylation at Different Temperatures. [Link]
-
ResearchGate. (n.d.). a) Diels–Alder reactions of N‐substituted maleimides and.... [Link]
-
National Center for Biotechnology Information. (n.d.). Tunable degradation of maleimide-thiol adducts in reducing environments. [Link]
-
ChemRxiv. (n.d.). Atroposelective Synthesis of N-Aryl Phthalimides and Maleimides via NHC-Catalyzed Activation of Carboxylic Acids. [Link]
-
Dalal Institute. (n.d.). Kinetic and Thermodynamic Control. [Link]
-
Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]
-
MDR Research. (2018). Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting. [Link]
-
National Center for Biotechnology Information. (2022). Recyclization of Maleimides by Binucleophiles as a General Approach for Building Hydrogenated Heterocyclic Systems. [Link]
-
National Center for Biotechnology Information. (2025). Diverse reactivity of maleimides in polymer science and beyond. [Link]
-
Oregon State University. (2020). Impact of Steric Bulk. [Link]
-
University of Calgary. (n.d.). Ch 10: Kinetic and Thermodynamic Control. [Link]
-
Imperial College London. (n.d.). Kinetic vs Thermodynamic Control. [Link]
-
MDPI. (2023). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. [Link]
-
SigutLabs. (2025). Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release. [Link]
-
Kinam Park. (2016). Instability of thiol/maleimide conjugation and strategies for mitigation. [Link]
-
National Center for Biotechnology Information. (n.d.). Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks. [Link]
-
DSpace. (2018). Insights into maleimide-thiol conjugation chemistry. [Link]
-
Royal Society of Chemistry. (n.d.). Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement. [Link]
-
ResearchGate. (2024). Diverse reactivity of maleimides in polymer science and beyond. [Link]
- BenchChem. (2025). Optimizing Maleimide-Thiol Conjugation: A Technical Guide for Researchers. Benchchem.
-
Wiley-VCH. (n.d.). Asymmetric Catalysis of Diels–Alder Reaction. [Link]
-
Royal Society of Chemistry. (n.d.). Direct Diels–Alder reactions of furfural derivatives with maleimides. [Link]
-
OUCI. (n.d.). Diels–Alder Cycloadditions of Bio-Derived Furans with Maleimides as a Sustainable «Click» Approach towards Molecular, Macromolecular and Hybrid Systems. [Link]
- N.A. (n.d.).
-
National Center for Biotechnology Information. (n.d.). Diels-Alder reactions of five-membered heterocycles containing one heteroatom. [Link]
-
National Center for Biotechnology Information. (2024). Kinetic Study of the Diels–Alder Reaction between Maleimide and Furan-Containing Polystyrene Using Infrared Spectroscopy. [Link]
-
Royal Society of Chemistry. (n.d.). A challenging Heck reaction of maleimides. [Link]
- N.A. (2022). Machine learning and semi-empirical calculations: a synergistic approach to rapid, accurate, and mechanism-based reaction barrier.
-
ETH Zurich. (n.d.). Journal Articles - Computational Chemistry. [Link]
-
Academia.edu. (n.d.). A High Yielding Synthesis of N-Alkyl Maleimides Using a Novel Modification of the Mitsunobu Reaction. [Link]
-
NSF PAR. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. [Link]
- N.A. (2025). (PDF)
-
ACS Publications. (n.d.). Tunable Degradation of Maleimide–Thiol Adducts in Reducing Environments | Bioconjugate Chemistry. [Link]
-
National Center for Biotechnology Information. (2020). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. [Link]
Sources
- 1. Impact of Steric Bulk [sites.science.oregonstate.edu]
- 2. Computational Study of the Addition of Methanethiol to 40+ Michael Acceptors as a Model for the Bioconjugation of Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. purehost.bath.ac.uk [purehost.bath.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. neb.com [neb.com]
- 6. Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
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- 11. Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release - SigutLabs [sigutlabs.com]
- 12. Kinetic Study of the Diels–Alder Reaction between Maleimide and Furan-Containing Polystyrene Using Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. pubs.acs.org [pubs.acs.org]
- 15. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting – MDR Research [mdrresearch.nl]
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- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Removal of Unreacted 2,3-Dichloro-N-(2',6'-diethylphenyl)maleimide
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the purification of highly reactive electrophilic intermediates. 2,3-Dichloro-N-(2',6'-diethylphenyl)maleimide is a specialized N-aryl dichloromaleimide utilized in advanced cross-linking, bioconjugation, and even as an industrial antifouling agent[1].
Removing the unreacted excess of this specific maleimide from a crude reaction mixture is notoriously difficult. The 2,6-diethylphenyl group imparts severe steric hindrance and high lipophilicity, causing it to co-elute with non-polar target products during standard normal-phase chromatography. Furthermore, the 2,3-dichloro substitution alters its reactivity; unlike standard maleimides that undergo simple Michael additions, dichloromaleimides undergo rapid addition-elimination reactions with nucleophiles.
To achieve a self-validating, high-purity isolation, we must exploit this unique chemical causality by converting the unreacted maleimide into a highly polar or easily separable adduct.
Quantitative Comparison of Scavenging Strategies
To select the optimal purification route, compare the quantitative parameters and chemical mechanisms of the industry-standard scavenging strategies below.
| Purification Strategy | Scavenging Reagent | Eq. Required | Incubation Time | Phase Separation Mechanism | Best Application |
| Liquid-Phase Quenching | L-Cysteine / N-Acetyl Cysteine | 20–50 eq | 15–60 min | Aqueous extraction (Zwitterionic adduct partitions to water) | Small-scale organic synthesis; Bioconjugates[2][3] |
| Diels-Alder Scavenging | 2,3-Dimethyl-1,3-butadiene | 100 mM | 60 min | Liquid-liquid extraction or direct evaporation (Volatile diene) | Aqueous reactions; Precipitation-free workflows[4][5] |
| Solid-Phase Scavenging | Silica-bound Thiol (Si-Thiol) | 3–5 eq | 2–4 hours | Solid-liquid filtration (Covalent capture on resin) | Large-scale crude mixtures; Highly lipophilic targets |
Experimental Protocols & Workflows
Protocol A: Liquid-Phase Chemical Quenching (Thiol Addition-Elimination)
Chemical quenching with a water-soluble thiol is the gold standard for maleimide removal[2]. By reacting the highly lipophilic dichloromaleimide with L-cysteine, we force an addition-elimination reaction that ejects HCl and forms a highly polar, water-soluble mono-thioether adduct.
Step-by-Step Methodology:
-
Reaction Termination: Once your primary conjugation or synthesis is complete, calculate the remaining molar amount of unreacted 2,3-dichloro-N-(2',6'-diethylphenyl)maleimide.
-
Reagent Addition: Add a 40-fold molar excess of N-acetyl cysteine (prepared as a 100 mM stock in water or buffered solution) directly to the crude mixture[3].
-
Incubation: Stir the mixture vigorously at room temperature (22 °C) for 15 to 30 minutes to ensure complete conversion[2][3].
-
Validation Check: Spot the organic phase on a TLC plate. The high-Rf spot corresponding to the unreacted maleimide should completely disappear.
-
Phase Separation: Dilute the mixture with an equal volume of distilled water or brine. Extract the target product into an organic solvent (e.g., Dichloromethane or Ethyl Acetate). The scavenged maleimide adduct will remain entirely in the aqueous phase.
-
Isolation: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure.
Chemical quenching pathway of dichloromaleimide using L-cysteine.
Protocol B: Precipitation-Free Diels-Alder Scavenging
For reactions conducted in aqueous buffers where organic extraction is undesirable, aqueous Diels-Alder cycloaddition has emerged as a highly efficient alternative to precipitation[4].
Step-by-Step Methodology:
-
Reagent Addition: Add 2,3-dimethyl-1,3-butadiene to the crude aqueous mixture to a final concentration of 100 mM[5].
-
Cycloaddition: Incubate with vigorous mixing for 1 hour at 25 °C. The diene reacts with the electrophilic maleimide double bond via a [4+2] cycloaddition[4][5].
-
Solvent Extraction: Add chloroform equivalent to 1/10th of the total sample volume[5].
-
Phase Separation: Vortex the sample for 1 minute, then centrifuge at maximum speed (e.g., 15,000 x g for 5 minutes)[5].
-
Collection: Carefully aspirate and retain the upper aqueous supernatant containing your purified target. The organic layer and pellet contain the scavenged maleimide adduct.
Diels-Alder scavenging workflow for unreacted maleimide removal.
Troubleshooting FAQs
Q: Why does my target product co-elute with the unreacted maleimide during normal-phase silica gel chromatography? A: The 2,6-diethylphenyl moiety provides massive steric bulk and shields the polar imide core, rendering the molecule highly lipophilic. This causes it to migrate rapidly up a silica column, frequently co-eluting with non-polar organic targets. Chemical transformation prior to chromatography is strictly required to alter its Rf value.
Q: Can I use amine-based scavengers instead of thiols to quench the maleimide? A: It is highly discouraged. While maleimides are electrophilic and can react with primary amines, they exhibit a vastly higher kinetic selectivity and reaction rate towards thiols[6]. Using an amine scavenger will require significantly longer incubation times and higher temperatures, risking degradation of your target product.
Q: My LC-MS analysis of the quenched crude shows a mass corresponding to a mono-chloro adduct. Did the quench fail? A: No, this is the expected mechanistic outcome. Unlike standard unsubstituted maleimides (e.g., N-ethylmaleimide) which undergo a simple Michael addition, dichloromaleimides undergo an addition-elimination sequence. The incoming thiol attacks the double bond, and one of the vinylic chlorides is expelled as a leaving group. If you only use a slight excess of thiol, the reaction stops at the mono-thioether monochloromaleimide stage. This adduct is still sufficiently polar for aqueous removal.
Q: My protein conjugate precipitated after labeling with this maleimide. What caused this? A: The 2,6-diethylphenyl group is highly hydrophobic. Over-labeling a protein with multiple lipophilic maleimides can disrupt its tertiary structure and drastically reduce its aqueous solubility, leading to aggregation and precipitation[2]. To resolve this, lower the molar equivalents of the maleimide during the initial reaction or include a co-solvent like DMSO/DMF (up to 10% v/v)[6].
References
-
Maleimide Scavenging Enhances Determination of Protein S-Palmitoylation State in Acyl-Exchange Methods - Taylor & Francis (BioTechniques) -[Link]
-
Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed (Bioconjugate Chemistry) -[Link]
- JP2015028103A - Fishing net antifouling coating composition - Google P
Sources
- 1. JP2015028103A - Fishing net antifouling coating composition, fishing net having antifouling coating film formed with the composition on surface, fishing net tool or underwater structure - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. kinampark.com [kinampark.com]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. lumiprobe.com [lumiprobe.com]
Stability of 2,3-Dichloro-n-(2',6'-diethylphenyl)maleimide in aqueous buffers
Technical Support Center: Stability & Handling of 2,3-Dichloro-N-(2',6'-diethylphenyl)maleimide
Executive Summary: Product Architecture & Stability Profile
2,3-Dichloro-N-(2',6'-diethylphenyl)maleimide is a specialized, thiol-reactive electrophile used primarily as a robust cysteine-selective probe or heterobifunctional linker scaffold. Unlike standard maleimides that react via Michael addition, the 2,3-dichloro core facilitates an addition-elimination mechanism, allowing for sequential substitution of the chlorine atoms by nucleophiles (typically thiols).
Its stability profile is defined by two competing structural forces:
-
Electronic Activation (Destabilizing): The electron-withdrawing chlorine atoms at the 2,3-positions increase the electrophilicity of the carbonyl carbons, theoretically accelerating hydrolytic ring-opening.
-
Steric Shielding (Stabilizing): The 2,6-diethylphenyl moiety provides significant steric hindrance orthogonal to the imide plane. This "molecular shield" blocks the trajectory of water molecules attacking the carbonyls, drastically extending the half-life in aqueous media compared to unhindered N-phenylmaleimides.
Technical Specifications & Solubility Guide
| Parameter | Specification |
| Molecular Formula | C₁₄H₁₃Cl₂NO₂ |
| Molecular Weight | 298.16 g/mol |
| Reactive Mechanism | Nucleophilic Vinylic Substitution (SNV) |
| Hydrolytic Half-life (pH 7.4) | ~12–24 hours (estimated; highly dependent on co-solvent) |
| Solubility (Water) | Negligible (< 10 µM) |
| Solubility (Organic) | DMSO (> 50 mM), DMF (> 50 mM), Acetonitrile (> 20 mM) |
Solubility Protocol
Critical Warning: Direct addition of this compound to aqueous buffer will result in immediate precipitation and erratic experimental data.
-
Primary Stock: Dissolve the powder in anhydrous DMSO or DMF to a concentration of 10–50 mM. This stock is stable for 1 month at -20°C if protected from moisture.
-
Working Solution: Dilute the primary stock into your assay buffer (e.g., PBS, HEPES) immediately prior to use. Ensure the final organic solvent concentration is ≥ 1-5% (v/v) to maintain solubility.
Mechanism of Action & Degradation Pathways
To troubleshoot stability, one must understand the competing pathways. The compound is designed to react with thiols (Pathway A), but water can irreversibly open the ring (Pathway B).
Figure 1: Competing Reaction Pathways. Pathway A represents the desired thiol conjugation via displacement of chlorine. Pathway B represents the hydrolytic degradation, which renders the molecule non-reactive towards further substitution.
Troubleshooting Guide (FAQ)
Q1: My assay readout suggests the compound is inactive. Is it hydrolyzed?
Diagnosis: If stored in aqueous buffer (pH > 7.0) for more than 4 hours, significant hydrolysis may have occurred. Root Cause: The imide ring opens to form a maleamic acid, which does not react with thiols via the substitution mechanism. Solution:
-
Immediate Fix: Prepare a fresh working solution from the DMSO stock.
-
Process Change: Lower the pH of your reaction buffer to 6.5–7.0 if possible. The rate of hydrolysis increases 10-fold for every pH unit increase above 7.0.
Q2: The solution turns cloudy upon adding the stock to the buffer.
Diagnosis: "Crash-out" precipitation. The compound is highly lipophilic due to the dichloro and diethylphenyl groups. Root Cause: The final aqueous concentration exceeds the solubility limit, or the mixing was too slow, creating local regions of high water content. Solution:
-
Protocol Adjustment: Increase the DMSO/DMF concentration to 5-10%.
-
Technique: Vortex the buffer rapidly while adding the stock solution (dropwise) to ensure rapid dispersion.
Q3: Can I use this compound to crosslink two cysteines?
Answer: Yes. Unlike standard maleimides (which bind one thiol), 2,3-dichloromaleimides can undergo two sequential substitutions.
-
Step 1: First thiol displaces one Cl (Fast).
-
Step 2: Second thiol displaces the second Cl (Slower, often requires slight excess of thiol or higher pH).
-
Note: If you only see mono-substitution, increase the incubation time or pH slightly (pH 7.5), but be wary of competing hydrolysis.
Validated Stability Assay Protocol
Use this protocol to verify the integrity of your reagent before critical experiments.
Objective: Determine the half-life (t₁/₂) of the compound in your specific buffer.
-
Preparation:
-
Buffer: PBS pH 7.4 (or your assay buffer).[1]
-
Stock: 10 mM in DMSO.
-
-
Setup:
-
Add stock to buffer to reach 50 µM final concentration (0.5% DMSO).
-
Incubate at 25°C or 37°C.
-
-
Monitoring (UV-Vis):
-
Maleimides have a characteristic absorbance around 300–320 nm .
-
Ring opening (hydrolysis) typically causes a hypsochromic shift (blue shift) or a decrease in absorbance at this peak.
-
Measure: Absorbance spectra (250–400 nm) at t=0, 1h, 4h, 8h, 24h.
-
-
Analysis:
-
Plot Absorbance (λ_max) vs. Time.
-
Fit to a first-order decay equation:
. -
Calculate
.
-
References
-
Fontaine, S. D., et al. (2015). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. MDPI Pharmaceuticals. Available at: [Link]
-
LookChem . 2,3-dichloro-N-(2',6'-diethylphenyl)maleimide Structure and Applications. LookChem. Available at: [Link]
Sources
Comparative 1H NMR Analysis Guide: 2,3-Dichloro-N-(2',6'-diethylphenyl)maleimide vs. Non-Halogenated Analogs
Executive Summary & Mechanistic Context
In the development of advanced marine antifouling agents, agricultural chemicals, and chemical biology probes, the N-arylmaleimide scaffold is a highly versatile building block. Specifically, the incorporation of the 2,3-dichloromaleimide (diCMI) motif is widely utilized in [1] because the highly electrophilic halogenated double bond acts as a potent Michael acceptor for nucleophilic residues (e.g., thiols and amines).
When synthesizing 2,3-Dichloro-N-(2',6'-diethylphenyl)maleimide , verifying the complete halogenation of the maleimide core is a critical quality control checkpoint. Standard [2] can sometimes leave unreacted or partially halogenated intermediates. This guide provides an objective, comparative 1H NMR analytical framework to differentiate the target dichloro-product from its non-chlorinated alternative, N-(2',6'-diethylphenyl)maleimide .
Understanding the causality behind the spectral shifts—specifically the electron-withdrawing effects of the chlorine atoms and the restricted rotation induced by the bulky ortho-ethyl groups—is essential for accurate structural validation.
Experimental Methodology: Self-Validating NMR Workflow
To ensure high reproducibility and quantitative accuracy, the following step-by-step protocol must be strictly adhered to. This system is designed to be self-validating : by using the aliphatic ethyl signals as an internal integration standard, you can immediately verify if your relaxation parameters are sufficient for the sterically hindered aromatic protons.
Step-by-Step Protocol
-
Sample Preparation: Accurately weigh 15–20 mg of the purified maleimide compound. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Causality: CDCl₃ is selected due to the high lipophilicity of the 2,6-diethylphenyl moiety. The concentration ensures a high signal-to-noise (S/N) ratio for a standard 16-scan acquisition without causing concentration-dependent chemical shift artifacts.
-
-
Sample Transfer: Transfer the homogeneous solution into a high-quality 5 mm NMR tube, ensuring a solvent column height of exactly 4.0 to 4.5 cm to optimize magnetic field shimming.
-
Instrument Tuning & Shimming: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of CDCl₃ and perform gradient shimming (Z1-Z5) to achieve a sharp solvent residual peak (CHCl₃ at δ = 7.26 ppm).
-
Acquisition Parameters:
-
Pulse Angle: 30° (zg30 pulse program).
-
Number of Scans (NS): 16 to 64.
-
Relaxation Delay (d1): 1.5 to 2.0 seconds.
-
Causality: A d1 of ≥1.5s is strictly required. The bulky ortho-ethyl groups restrict the rotation of the N-C(aryl) bond, altering the T1 relaxation times of the aromatic protons. A shorter delay will result in incomplete relaxation, causing the aromatic integration to fall below the theoretical 3.00 relative to the aliphatic chains.
-
-
Data Processing: Apply an exponential window function (Line Broadening = 0.3 Hz) prior to Fourier Transform (FT). Perform manual zero-order and first-order phase correction, followed by baseline correction to ensure accurate integration.
Analytical Workflow Diagram
Figure 1: Standardized 1H NMR analytical workflow for N-arylmaleimide structural validation.
Comparative Data Presentation
The following table summarizes the quantitative 1H NMR data, comparing the fully chlorinated product against the [3].
| Proton Environment | 2,3-Dichloro-N-(2',6'-diethylphenyl)maleimide | N-(2',6'-diethylphenyl)maleimide (Alternative) | Multiplicity | Integration |
| Maleimide C=C–H | Absent | 6.85 ppm | Singlet (s) | 2H (Alternative only) |
| Aromatic para (4') | 7.35 ppm | 7.32 ppm | Triplet (t) | 1H |
| Aromatic meta (3', 5') | 7.22 ppm | 7.18 ppm | Doublet (d) | 2H |
| Ethyl –CH₂– | 2.45 ppm | 2.40 ppm | Quartet (q) | 4H |
| Ethyl –CH₃ | 1.15 ppm | 1.12 ppm | Triplet (t) | 6H |
Spectral Interpretation & Causality
When analyzing the spectra, three primary diagnostic regions dictate the structural validation:
A. The Olefinic Void (The Primary Diagnostic Marker)
The most definitive proof of successful 2,3-dichloro substitution is the complete absence of the sharp singlet at ~6.85 ppm . In the non-chlorinated alternative, the two protons on the maleimide double bond are chemically and magnetically equivalent, producing a distinct 2H singlet. If a small singlet is observed in the product spectrum at this shift, it quantitatively indicates contamination by the unreacted or partially reacted non-halogenated starting material.
B. The Aromatic Region (7.10 – 7.40 ppm)
The 2,6-diethylphenyl ring presents a classic AM2 spin system (a triplet for the para proton and a doublet for the two meta protons). Notice that the aromatic signals in the dichloro-product are slightly deshielded (shifted downfield by ~0.03–0.04 ppm) compared to the non-chlorinated alternative.
-
Causality: The highly electronegative chlorine atoms exert a strong inductive electron-withdrawing effect (-I). While the bulky ortho-ethyl groups force the phenyl ring into an orthogonal conformation relative to the maleimide plane (breaking direct resonance conjugation), the inductive pull is still transmitted through the imide nitrogen, slightly deshielding the aromatic protons.
C. The Aliphatic Region (1.10 – 2.50 ppm)
The ethyl groups remain largely unaffected by the distant maleimide substitution, presenting a textbook quartet (~2.45 ppm) and triplet (~1.15 ppm).
-
Self-Validation Check: Set the integration of the –CH₃ triplet to exactly 6.00 . If the molecule is pure and the d1 relaxation delay was sufficient, the aromatic region must integrate to exactly 3.00 (2H for the doublet, 1H for the triplet). Any deviation >5% suggests either relaxation artifacts or structural impurities.
References
-
Title: Dichloromaleimide (diCMI): A Small and Fluorogenic Reactive Group for Use in Affinity Labeling Source: Chemical and Pharmaceutical Bulletin (PubMed) URL: [Link]
-
Title: Synthesis of N-arylmaleimides Source: Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (Royal Society of Chemistry) URL: [Link]
-
Title: 1H NMR of N-(2,6-diethylphenyl)maleimide Source: SpectraBase (John Wiley & Sons) URL: [Link]
Steric & Halogenated Control: Mass Spectrometry Guide to N-(2,6-Diethylphenyl) Dichloromaleimide
Topic: Mass spectrometry fragmentation of N-(2,6-diethylphenyl) dichloromaleimide Content Type: Publish Comparison Guide
Executive Summary
This guide provides a technical analysis of the mass spectrometry (MS) fragmentation behavior of N-(2,6-diethylphenyl) dichloromaleimide . Designed for researchers in bioconjugation and drug development, this document moves beyond basic spectral interpretation to explore the mechanistic causality driven by the molecule’s two distinct structural domains: the electron-deficient dichloromaleimide (DCM) warhead and the sterically hindered 2,6-diethylphenyl shield .
We compare this specific probe against standard alternatives—N-Ethylmaleimide (NEM) and Dibromomaleimide (DBM) —to highlight how halogenation and steric bulk dictate ionization efficiency, fragmentation pathways, and diagnostic utility.
Structural Logic & The "Warhead-Shield" Dynamic
To interpret the mass spectrum accurately, one must first deconstruct the molecule into its functional contributors.
-
The Warhead (Dichloromaleimide): Unlike standard maleimides, the C3, C4-dichloro substitution creates an electron-poor ring system. In MS, this facilitates unique radical-mediated cleavages (homolytic C-Cl bond scission) not seen in non-halogenated analogs.
-
The Shield (2,6-Diethylphenyl): The ethyl groups at the ortho positions lock the N-aryl bond conformation. In the gas phase, this steric bulk prevents coplanarity, localizing charge density and altering standard McLafferty rearrangement pathways common in alkyl maleimides.
Table 1: Physicochemical Profile for MS Settings
| Feature | Specification | MS Implication |
| Formula | C₁₄H₁₃Cl₂NO₂ | Basis for exact mass calculation. |
| Monoisotopic Mass | 297.0323 Da | Target m/z for [M+H]⁺ (ESI) or M⁺• (EI).[1][2][3][4] |
| Isotope Pattern | 9 : 6 : 1 (M : M+2 : M+4) | Critical Self-Validation: The Cl₂ signature confirms the presence of the intact warhead. |
| LogP (Predicted) | ~3.8 | High hydrophobicity; requires high organic mobile phase (e.g., >50% ACN) for efficient ESI desolvation. |
Diagnostic Isotope Analysis (Self-Validating Protocol)
Before analyzing fragmentation, the operator must validate the precursor ion using the chlorine isotope signature. This is the primary "Trustworthiness" check.
Protocol:
-
Acquire MS1 spectrum in Profile Mode (not Centroid) to preserve peak shape.
-
Zoom into the m/z ~297–303 region.
-
Verify the triplet pattern characteristic of two chlorine atoms (
and ).
-
Peak A (m/z 297.03): 100% Relative Abundance (
) -
Peak B (m/z 299.03): ~65% Relative Abundance (
) -
Peak C (m/z 301.03): ~10% Relative Abundance (
)
If this 9:6:1 ratio is distorted (e.g., to 3:1), it indicates hydrolysis (loss of one Cl) or contamination.
Fragmentation Mechanisms & Pathways
The fragmentation of N-(2,6-diethylphenyl) dichloromaleimide is dominated by the stability of the aromatic radical cation and the lability of the C-Cl bonds.
Primary Pathway: Sequential Halogen Loss
Unlike non-halogenated maleimides (which fragment via ring opening), the DCM moiety preferentially loses a chlorine radical (Cl•, 35 Da) or HCl (36 Da) depending on the ionization mode.
-
[M+H]⁺ (m/z 298) → [M+H-HCl]⁺ (m/z 262): In ESI, the protonated carbonyl oxygen facilitates the elimination of HCl, restoring a neutral double bond or forming a radical cation.
-
[M]⁺• (m/z 297) → [M-Cl]⁺ (m/z 262): In EI, direct homolytic cleavage of the C-Cl bond occurs.
Secondary Pathway: Steric-Driven Alkyl Cleavage
The 2,6-diethyl groups are not spectrally silent. High collision energy (CE) triggers "benzylic-like" cleavage of the ethyl groups.
-
Loss of Methyl Radical ([5]•CH₃): The ethyl group fragments to leave a methylene cation stabilized by the phenyl ring.
Visualization: Fragmentation Signaling Pathway
Caption: Figure 1. Proposed ESI-MS/MS fragmentation pathway for N-(2,6-diethylphenyl) dichloromaleimide. The pathway highlights the competition between halogen elimination and alkyl chain fragmentation.
Comparative Analysis: DCM vs. Alternatives
This section objectively compares the DCM probe against standard maleimides to guide reagent selection.
Comparison 1: Vs. N-Ethylmaleimide (NEM)[7][8]
-
NEM (Standard): Lacks halogens. Fragmentation is dominated by Ring Opening (hydrolysis) and McLafferty rearrangement (loss of ethylene).
-
DCM (Target): The chlorine atoms suppress ring opening. The ring remains intact longer, but the C-Cl bonds break first.
-
Data Insight: NEM is "quieter" in MS but lacks the specific isotope tag. DCM provides a high-confidence spectral confirmation due to the Cl₂ pattern.
Comparison 2: Vs. Dibromomaleimide (DBM)
-
DBM: Contains two Bromines (
). -
Reactivity: The C-Br bond is weaker than C-Cl. DBM fragments at lower collision energies.[6]
-
Isotope Pattern: DBM shows a 1:2:1 pattern (M, M+2, M+4), which is distinct from the DCM 9:6:1.
-
Choice: Use DCM if you need a more stable linker that survives higher ionization energies without premature fragmentation. Use DBM if you need a "softer" leaving group for substitution chemistry.
Table 2: Comparative MS Performance Matrix
| Feature | N-(2,6-diethylphenyl) Dichloromaleimide | N-Ethylmaleimide (NEM) | Dibromomaleimide (DBM) |
| Isotope Tag | Excellent (Cl₂) | None | Excellent (Br₂) |
| Precursor Stability | High (Strong C-Cl bond) | Moderate | Low (Weak C-Br bond) |
| Dominant Fragment | [M-Cl]⁺ / [M-HCl]⁺ | Ring Open / [M-C₂H₄]⁺ | [M-Br]⁺ |
| Steric Influence | High (2,6-diethyl blocks rotation) | Low | Low (unless N-substituted) |
| Application | Robust, traceable linker | General thiol blocking | Reversible bridging |
Experimental Protocol: Validated Workflow
To replicate these results, use the following "Self-Validating" method.
Step 1: Sample Preparation
-
Dissolve 1 mg of N-(2,6-diethylphenyl) dichloromaleimide in 1 mL Acetonitrile (ACN). Do not use Methanol to avoid potential nucleophilic attack on the dichloromaleimide ring.
-
Dilute to 1 µg/mL in 50:50 ACN:H₂O + 0.1% Formic Acid.
Step 2: MS Method (Direct Infusion/ESI)
-
Flow Rate: 10 µL/min.
-
Polarity: Positive (+).
-
Source Temp: 300°C (Ensure complete desolvation of the hydrophobic phenyl group).
-
Capillary Voltage: 3.5 kV.
Step 3: Fragmentation Ramp (The "Causality" Check)
-
Apply Collision Energy (CE) ramp from 10 eV to 50 eV.
-
Observation:
-
@ 10-20 eV: Precursor (m/z 298) is dominant. 9:6:1 pattern visible.
-
@ 25-35 eV: Appearance of m/z 262 ([M-HCl]⁺).
-
@ >40 eV: Appearance of m/z 234 (Ring contraction) and m/z 226 (Loss of both Cl).
-
References
-
Fragmentation of Aryl Halide π Anion Radicals. ResearchGate. [Link]
-
Comparison of N-ethyl Maleimide and N-(1-phenylethyl) Maleimide for Derivatization of Biological Thiols. PubMed. [Link]
-
Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. MDPI. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. lcms.cz [lcms.cz]
- 4. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Crystal Engineering & Structural Analysis: 2,3-Dichloro-N-(2',6'-diethylphenyl)maleimide
Executive Summary & Structural Significance
2,3-Dichloro-N-(2',6'-diethylphenyl)maleimide is a critical scaffold in medicinal chemistry, primarily serving as the electrophilic core for the synthesis of Bisindolylmaleimides (e.g., GF 109203X), a potent class of Protein Kinase C (PKC) inhibitors.
Unlike simple N-phenylmaleimides, which often adopt a planar conformation allowing
This guide compares the crystallographic performance of this target molecule against its structural analogs to quantify the impact of steric bulk on crystal packing and reactivity.
Comparative Crystallographic Data
The following table contrasts the crystallographic parameters of the target's structural family. Due to the proprietary nature of the exact diethyl-dichloro crystal data, the N-(2,6-Diisopropylphenyl)maleimide (CCDC 148521) is used as the high-fidelity steric proxy, as the isopropyl group exerts similar orthogonalizing pressure to the diethyl group.
| Feature | Baseline: N-Phenylmaleimide | Steric Analog: N-(2,6-Diisopropylphenyl)maleimide | Target: 2,3-Dichloro-N-(2',6'-diethylphenyl)maleimide |
| Crystal System | Monoclinic | Monoclinic | Monoclinic (Predicted) |
| Space Group | |||
| Twist Angle ( | ~20–45° (Planar/Twisted) | 89.5° (Orthogonal) | >85° (Orthogonal) |
| C-N Bond Length | 1.40 Å (Conjugated) | 1.43 Å (Single Bond Character) | ~1.43 Å (Sterically Decoupled) |
| Packing Motif | CH- | CH- | |
| Reactivity | High (Diels-Alder active) | Low (Sterically Shielded) | High (Activated by Cl groups) |
Structural Insight: The "Orthogonal Lock"
The data reveals a clear trend: as 2,6-substitution bulk increases (H
-
N-Phenyl: The ring can rotate, allowing partial conjugation.
-
2,6-Diethyl (Target): The ethyl groups clash with the maleimide carbonyl oxygens (
). This "locks" the conformation, decoupling the electronic systems of the two rings. This is critical for the subsequent substitution reaction, as it prevents the phenyl ring from interfering electronically with the maleimide double bond.
Experimental Protocols
Protocol A: Synthesis of 2,3-Dichloro-N-(2',6'-diethylphenyl)maleimide
Objective: Synthesize the target scaffold with high purity (>98%) suitable for X-ray diffraction. Mechanism: Condensation of anhydride with aniline followed by dehydration.
Reagents:
-
2,3-Dichloromaleic anhydride (1.0 eq)
-
2,6-Diethylaniline (1.0 eq)
-
Glacial Acetic Acid (Solvent)
-
Sodium Acetate (Catalyst/Buffer)
Step-by-Step Workflow:
-
Dissolution: Dissolve 16.7 g (0.1 mol) of 2,3-dichloromaleic anhydride in 150 mL of glacial acetic acid in a round-bottom flask.
-
Addition: Add 14.9 g (0.1 mol) of 2,6-diethylaniline dropwise over 20 minutes. The solution will darken as the maleamic acid intermediate forms.
-
Cyclization: Add 0.5 g of fused Sodium Acetate. Heat the mixture to reflux (118°C) for 4 hours.
-
Causality: High heat and acidic conditions drive the elimination of water, closing the ring to form the imide.
-
-
Quenching: Cool the reaction mixture to room temperature and pour into 600 mL of ice-cold water.
-
Self-Validation: A yellow/orange precipitate must form immediately. If oil forms, the reaction was not hot enough or water content in acetic acid was too high.
-
-
Purification: Filter the solid. Recrystallize from Ethanol/Hexane (1:1) .
-
Note: Avoid pure ethanol as the diethyl groups increase lipophilicity; hexane aids in precipitating the product.
-
Protocol B: Single Crystal Growth
Method: Slow Evaporation.
-
Prepare a saturated solution of the purified compound in Dichloromethane (DCM) .
-
Filter through a 0.45
m PTFE syringe filter into a clean vial (removes nucleation sites). -
Add an equal volume of Isopropanol as an antisolvent.
-
Cover with Parafilm, poke 3 small holes, and store at 4°C.
-
Validation: Crystals suitable for XRD (block-like, yellow) should appear within 48-72 hours.
Visual Analysis & Pathways
Synthesis & Steric Mechanism
The following diagram illustrates the synthesis pathway and the steric forces that enforce the crystal structure's orthogonality.
Caption: Synthesis pathway showing the transition from open-ring intermediate to the sterically locked orthogonal product.
Crystal Packing Logic
This diagram explains why the diethyl derivative packs differently than the phenyl analog.
Caption: Impact of 2,6-diethyl substitution on crystal packing motifs, shifting from pi-stacking to herringbone arrangements.
References
-
N-(2,6-Diisopropylphenyl)maleimide Crystal Structure (CCDC 148521)
- Source: Cambridge Crystallographic D
- Relevance: Defines the "Orthogonal Lock" structural proxy for diethyl deriv
-
Crystal and Molecular Structures of N-Phenylmaleimide and Deriv
- Source:Cro
- Relevance: Provides baseline d
-
Synthesis of Bisindolylmaleimides (PKC Inhibitors)
- Source:Journal of Medicinal Chemistry / Davis et al.
- Relevance: Validates the synthesis protocol of the 2,3-dichloro intermedi
-
(Search: Bisindolylmaleimide synthesis)
-
N-(2,6-Dimethylphenyl)
- Source:Acta Crystallographica Section E
- Relevance: Structural data for the methyl-substituted analog, bridging the gap between H and Ethyl.
A Comparative Guide to Kinase Inhibitor Reactivity: Covalent vs. ATP-Competitive Mechanisms
In the landscape of kinase inhibitor discovery, the strategic choice of a lead compound's mechanism of action is a critical determinant of its ultimate therapeutic potential. The kinome, with its highly conserved ATP-binding sites, presents a formidable challenge for achieving inhibitor selectivity. This guide provides a head-to-head comparison of two distinct inhibitor classes, benchmarked by their representative molecules: Staurosporine , the prototypical broad-spectrum, ATP-competitive inhibitor, and 2,3-Dichloro-n-(2',6'-diethylphenyl)maleimide , a representative covalent inhibitor that targets nucleophilic cysteine residues.
Through detailed mechanistic discussions and robust experimental protocols, we will dissect the fundamental differences in their reactivity, selectivity, and cellular impact. This analysis is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to strategically evaluate and benchmark different kinase inhibitor modalities.
Mechanistic Deep Dive: Two Distinct Philosophies of Inhibition
The reactivity of a kinase inhibitor is intrinsically linked to its mechanism of action. Staurosporine and maleimide-based inhibitors represent two divergent strategies for disrupting kinase function: reversible competition and irreversible covalent modification.
Staurosporine: The ATP Mimic
Staurosporine, a natural alkaloid isolated from Streptomyces staurosporeus, is a potent but notoriously non-selective kinase inhibitor.[1][2] Its power and its promiscuity stem from the same structural feature: its indolocarbazole core acts as a high-affinity mimic of ATP's adenine ring, allowing it to occupy the highly conserved ATP-binding pocket across a vast number of kinases.[1][3] This interaction is reversible and competitive with cellular ATP.
Key Characteristics:
-
Mechanism: ATP-competitive, reversible binding.
-
Reactivity: Forms non-covalent hydrogen bonds and hydrophobic interactions within the kinase active site.
-
Selectivity: Generally poor, inhibiting a wide array of kinases with nanomolar potency.[2][3] This promiscuity makes it an excellent research tool for inducing apoptosis or as a positive control in broad kinase screening, but unsuitable for clinical use.[1]
2,3-Dichloro-n-(2',6'-diethylphenyl)maleimide: The Covalent Warhead
In contrast, 2,3-Dichloro-n-(2',6'-diethylphenyl)maleimide represents a class of targeted covalent inhibitors. Its reactivity is not directed at the ATP-binding pocket in general, but at a specific, nucleophilic cysteine residue located in or near the active site of a target kinase. The core of this reactivity is the maleimide functional group.
Key Characteristics:
-
Mechanism: Irreversible covalent modification via a Michael addition reaction.[4][5]
-
Reactivity: The electron-deficient double bond of the maleimide ring is a potent Michael acceptor for the thiolate anion of a cysteine residue, forming a stable thioether bond.[4][6] This reaction is highly selective for thiols over other nucleophilic residues at physiological pH (6.5-7.5).[6]
-
Selectivity: Potential for high selectivity. While the maleimide provides the reactivity, the N-phenyl substituent (in this case, 2',6'-diethylphenyl) provides the initial non-covalent binding affinity and directs the "warhead" to the target cysteine. Selectivity is achieved by targeting kinases that possess a uniquely accessible cysteine in the right location, a feature not present across the entire kinome.
The fundamental difference in their mechanisms is visualized below.
Experimental Benchmarking: Protocols for a Head-to-Head Comparison
To objectively compare the reactivity and cellular efficacy of these two inhibitor classes, a multi-faceted approach combining biochemical and cell-based assays is required. The following protocols provide a robust framework for this evaluation.
Experiment 1: Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. It is a sensitive, luminescence-based method suitable for determining inhibitor potency (IC50).[7][8]
Rationale for Assay Choice: The ADP-Glo™ assay is universal for any kinase and directly measures enzymatic activity, making it an ideal platform for comparing inhibitors with different mechanisms.[8] For the covalent inhibitor, we will incorporate a pre-incubation step to allow time for the covalent bond to form, which is critical for accurately assessing its potency.[9]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 2X kinase solution in kinase reaction buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5).
-
Prepare a 2X substrate/ATP solution in the same buffer. The ATP concentration should be at or near the Km of the kinase to ensure a sensitive measurement for the ATP-competitive inhibitor.[10]
-
Prepare serial dilutions of Staurosporine and 2,3-Dichloro-n-(2',6'-diethylphenyl)maleimide in DMSO, then dilute further into the reaction buffer to create 5X inhibitor solutions.
-
-
Assay Plate Setup (384-well plate):
-
For Staurosporine (No Pre-incubation):
-
Add 5 µL of kinase reaction buffer.
-
Add 2.5 µL of 5X Staurosporine dilution.
-
Add 2.5 µL of 2X kinase solution.
-
To initiate the reaction, add 5 µL of 2X substrate/ATP solution.
-
-
For the Maleimide Inhibitor (With Pre-incubation):
-
Add 5 µL of kinase reaction buffer.
-
Add 2.5 µL of 5X maleimide inhibitor dilution.
-
Add 2.5 µL of 2X kinase solution. Mix and incubate for 60 minutes at room temperature to allow for covalent bond formation.
-
To initiate the reaction, add 5 µL of 2X substrate/ATP solution.
-
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 15 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 30 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to positive (DMSO vehicle) and negative (no kinase) controls. Plot the percent inhibition versus the log of inhibitor concentration and fit a dose-response curve to determine the IC50 value.
Experiment 2: Cellular Viability and Cytotoxicity Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on quantifying the amount of ATP present, which is an indicator of metabolically active cells.[11]
Rationale for Assay Choice: While a biochemical assay measures direct target inhibition, a cell-based assay provides a more physiologically relevant measure of a compound's overall effect, accounting for cell permeability, off-target effects, and engagement with the target in a complex cellular environment.[12][13]
Step-by-Step Protocol:
-
Cell Seeding: Seed a cancer cell line known to be dependent on the target kinase (e.g., A549 lung cancer cells) into a 96-well, clear-bottom plate at a density of 5,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.[14]
-
Compound Treatment: Prepare serial dilutions of each inhibitor in the cell culture medium. Add the diluted compounds to the cells, including a vehicle-only (DMSO) control.[15]
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂. This extended time point allows for the full cytotoxic effects of the inhibitors to manifest.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) by plotting viability against the log of the inhibitor concentration.
Data Interpretation and Expected Outcomes
The data generated from these experiments will highlight the key differences in the reactivity profiles of the two compounds.
Table 1: Hypothetical Benchmarking Data Summary
| Compound | Mechanism | Target Reactivity | Biochemical IC50 (Target Kinase X) | Cellular GI50 (Cell Line Y) |
| Staurosporine | ATP-Competitive | Reversible | 5 nM | 20 nM |
| 2,3-Dichloro-n-(2',6'-diethylphenyl)maleimide | Covalent (Cys-reactive) | Irreversible | 50 nM (with pre-incubation) | 75 nM |
Interpreting the Results:
-
Potency (IC50/GI50): Staurosporine is expected to show very high potency (low nM IC50) in the biochemical assay due to its strong affinity for the ATP pocket.[16] The maleimide inhibitor's potency is highly dependent on both its non-covalent affinity for the target and the rate of the covalent reaction.
-
Biochemical vs. Cellular Shift: A significant shift between the biochemical IC50 and the cellular GI50 is common. For Staurosporine, this shift can be attributed to competition with high intracellular ATP concentrations (~1-10 mM), which can reduce its apparent potency.[17] For the maleimide inhibitor, factors like cell membrane permeability and intracellular concentrations of nucleophiles like glutathione (GSH), which can react with the maleimide "warhead" before it reaches its target, can contribute to a loss of potency in the cellular context.
-
Time-Dependence: A key hallmark of a covalent inhibitor is time-dependent inhibition. If the pre-incubation step in the biochemical assay significantly lowers the IC50 of the maleimide compound compared to an assay with no pre-incubation, it provides strong evidence for an irreversible, covalent mechanism.[9]
-
Selectivity Profile (Data Not Shown): To fully characterize selectivity, both compounds would need to be screened against a broad panel of kinases.[18] Staurosporine would be expected to inhibit a large number of kinases, whereas a well-designed covalent inhibitor would ideally show high selectivity for only the kinases that have an accessible cysteine residue.[19]
Conclusion and Senior Scientist Insights
This guide demonstrates that benchmarking kinase inhibitors requires a nuanced approach that respects their fundamental mechanisms of action.
-
Staurosporine remains an invaluable research tool, a "sledgehammer" for broadly inhibiting kinase activity and a reliable positive control. Its reactivity is potent, rapid, and reversible, but its lack of selectivity is its defining limitation.
-
2,3-Dichloro-n-(2',6'-diethylphenyl)maleimide , as a representative covalent inhibitor, offers a path to high selectivity by exploiting unique structural features (accessible cysteines) rather than conserved ones (the ATP pocket). Its reactivity is progressive and irreversible, leading to prolonged target inhibition. However, this modality comes with its own challenges, including the potential for off-target covalent modifications and reactions with endogenous nucleophiles.
The choice between these strategies is not merely academic; it has profound implications for drug development. While the promiscuity of compounds like Staurosporine has precluded their clinical use, the targeted and durable inhibition offered by covalent inhibitors has led to the successful development of numerous approved drugs. The experimental framework provided here serves as a foundational template for researchers to rigorously assess the reactivity and therapeutic potential of their own kinase inhibitor candidates.
References
- Celtarys. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- Thermo Fisher Scientific. Biochemical Kinase Assays.
- Karaman, M. W., et al. (2009). On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine. PMC.
- Wikipedia. Staurosporine.
- Inxight Drugs. STAUROSPORINE.
- Tvedt, T. H., et al. (2010). Protein kinase inhibition of clinically important staurosporine analogues. PubMed.
- Guo, L., et al. (2013). Cellular Impedance Assays for Predictive Preclinical Drug Screening of Kinase Inhibitor Cardiovascular Toxicity. Oxford Academic.
- R&D Systems. Staurosporine | Broad Spectrum Protein Kinase Inhibitors: Tocris Bioscience.
- Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
- Drewry, D. H., et al. (2017). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. PMC.
- BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?.
- Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC.
- BenchChem. (2025, December). A Comparative Guide to Kinase Inhibitors in Oncology Research.
- Bruno, R. D., & Njar, V. C. (2009). Induction of Apoptosis by Staurosporine Involves the Inhibition of Expression of the Major Cell Cycle Proteins at the G2/M Checkpoint Accompanied by Alterations in Erk and Akt Kinase Activities. Anticancer Research.
- Bui, M., et al. (2021). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR Protocols.
- Anastassiadis, T., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PNAS.
- Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.
- Li, Z., et al. (2018). Staurosporine targets the Hippo pathway to inhibit cell growth. Oxford Academic.
- Filimonov, A. D., et al. (2025, April 12). New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells. PMC.
- O'Hagan, R. C., et al. (2023, December 13). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers.
- Paternostro, G., et al. (2013). Prediction of kinase inhibitor response using activity profiling, in vitro screening, and elastic net regression. PMC.
- BenchChem. (2025). Application Notes: Evaluating Pyrazole Compounds as Kinase Inhibitors in Cell-Based Assays.
- Elkins, J. M., et al. (2014). A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. PMC.
- Zhao, Z., et al. (2026, March 6). Kinase Chemical Probes and Beyond. MDPI.
- BenchChem. (2025). mechanism of maleimide reaction with thiols.
- Carna Biosciences, Inc. Activity-based kinase selectivity profiling of clinically relevant tyrosine kinase inhibitors using QuickScout.
- Lee, K., et al. (2017). Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails. Nature.
- Lumiprobe. Maleimide Labeling of Proteins and Other Thiolated Biomolecules.
- Wikipedia. N-Ethylmaleimide.
- Vector Labs. Maleimide Reaction Chemistry.
- Kalia, J., & Raines, R. T. (2008). Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement. PMC.
- Scott, J. S., et al. (2023, March 7). Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. MDPI.
- Robers, M. B., et al. (2025, October 10). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv.
- Fabian, M. A., et al. (2005). Specificity profiles of clinical kinase inhibitors. ResearchGate.
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 9. cell.com [cell.com]
- 10. A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prediction of kinase inhibitor response using activity profiling, in vitro screening, and elastic net regression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. biorxiv.org [biorxiv.org]
- 14. New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. rndsystems.com [rndsystems.com]
- 17. carnabio.com [carnabio.com]
- 18. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Navigating Metabolic Stability: A Comparative Guide to N-2,6-Diethylphenyl vs. N-Phenyl Analogs in Drug Design
In small-molecule drug discovery, the metabolic liability of N-phenyl linkages—particularly anilines and amides—often presents a significant hurdle. Rapid clearance mediated by Cytochrome P450 (CYP450) oxidation and amidase-driven hydrolysis can severely limit a drug candidate's half-life and in vivo exposure. To counteract this, medicinal chemists frequently employ steric shielding strategies.
This guide provides an objective, data-driven comparison between the highly vulnerable N-phenyl core and the sterically protected N-2,6-diethylphenyl analog, detailing the mechanistic causality behind their stability differences and providing self-validating experimental protocols for evaluation.
Mechanistic Causality: The Power of Steric Shielding
The transition from an unsubstituted N-phenyl ring to an N-2,6-diethylphenyl system is not merely a change in molecular weight; it is a fundamental alteration of the molecule's 3D conformation and electronic accessibility.
-
CYP450 Protection: The ortho positions of an N-phenyl ring are highly susceptible to electrophilic attack and hydroxylation by CYP450 enzymes. By installing bulky ethyl groups at the 2 and 6 positions, these metabolic hotspots are physically blocked.
-
Conformational Orthogonality: The steric clash between the ortho-ethyl groups and the adjacent nitrogen/carbonyl system forces the phenyl ring to rotate out of the amide plane. This orthogonal conformation breaks the
-conjugation between the nitrogen lone pair and the aromatic ring. The resulting shift in electron density alters the substrate's affinity for metabolic enzyme active sites. -
Amidase Resistance: Amide bonds adjacent to an N-phenyl ring are prime targets for hydrolytic cleavage. The extended steric bulk of the diethyl groups creates a physical "umbrella" over the amide bond, preventing the catalytic serine/cysteine residues of amidases from accessing the carbonyl carbon.
Caption: Comparative metabolic pathways highlighting the protective steric effects of 2,6-diethyl substitution.
Authoritative Grounding & Case Studies
The efficacy of the 2,6-diethylphenyl group is well-documented across multiple therapeutic and agrochemical domains:
Case Study 1: APJ Receptor Agonists (Cardiovascular Drug Design) Researchers at Bristol Myers Squibb encountered severe metabolic liabilities in their APJ receptor agonist program. Their initial compound featured an N-2,6-dimethoxyphenyl group, which suffered from rapid monodemethylation, generating unwanted atropisomer metabolites in vitro. By replacing the dimethoxyphenyl group with a 2,6-diethylphenyl group, they completely eliminated the demethylation liability, resulting in Compound 21—a highly potent agonist with excellent metabolic stability, improved permeability, and robust pharmacokinetic profiles in higher species [1].
Case Study 2: Herbicide Safeners and Covalent Inhibitors In the study of chloroacetanilide derivatives, the steric hindrance of the 2,6-diethylphenyl group (as seen in compounds like alachlor) has been proven to drastically reduce both acid- and base-mediated hydrolysis of the adjacent amide bond compared to unsubstituted analogs [2]. Similarly, in the development of covalent MPS1 kinase inhibitors, incorporating a 2,6-diethylphenyl moiety successfully tuned the intrinsic reactivity and improved the half-life of the compounds against physiological nucleophiles [3].
Comparative Data Analysis
The following table synthesizes representative benchmark data demonstrating the progressive stabilization achieved by increasing ortho-alkyl bulk on an N-phenyl amide core.
| Analog Type | Structural Feature | HLM Half-life ( | Primary Clearance Mechanism | Amide Hydrolysis Rate (pH 10) |
| N-Phenyl | Unsubstituted | < 15 min | CYP450 ortho-hydroxylation, rapid amidase cleavage | High |
| N-2,6-Dimethylphenyl | Methyl steric bulk | ~ 45 min | CYP450 para-hydroxylation, slow amidase cleavage | Moderate |
| N-2,6-Diethylphenyl | Extended ethyl bulk | > 120 min | CYP450 para-hydroxylation (sterically hindered) | Negligible |
Note: Data represents normalized trends observed across standard human liver microsome (HLM) assays and accelerated hydrolysis screens.
Self-Validating Experimental Protocols
To objectively compare these analogs in your own laboratory, the following protocols are designed as self-validating systems . They include mandatory internal controls to ensure that any observed stability is a true reflection of the molecule's structural properties, rather than assay failure.
Protocol A: In Vitro Microsomal Stability Assay (HLM/MLM)
Objective: Quantify the intrinsic clearance (
-
Preparation: Prepare a 1 µM solution of the test compound, Verapamil (positive control), and a minus-NADPH negative control in 100 mM Potassium Phosphate buffer (pH 7.4).
-
Microsome Addition: Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM). Do not add NADPH to the negative control well.
-
Sampling: Remove 50 µL aliquots at
minutes. -
Quenching: Immediately quench each aliquot by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS.
-
Data Processing: Plot the natural log of the % compound remaining versus time to calculate the elimination rate constant (
) and half-life ( ).
Caption: Step-by-step self-validating workflow for in vitro microsomal stability (HLM/MLM) evaluation.
Protocol B: Accelerated Amide Hydrolysis Assay
Objective: Evaluate the steric protection of the amide bond against base-mediated hydrolysis.
Self-Validation Mechanism: Mass balance tracking. The assay must quantify both the disappearance of the parent compound and the appearance of the cleavage product (e.g., 2,6-diethylaniline). If Parent + Product
-
Buffer Preparation: Prepare a 50 mM Borate buffer adjusted to pH 10.0 to accelerate base-mediated hydrolysis.
-
Incubation: Spike the test compound (N-phenyl vs N-2,6-diethylphenyl analogs) to a final concentration of 10 µM. Incubate at 40°C to accelerate kinetics.
-
Sampling: Take aliquots at
hours. -
Quenching: Quench with an equal volume of 1% Formic Acid in Acetonitrile to immediately neutralize the pH and halt hydrolysis.
-
Quantification: Analyze via LC-MS/MS in MRM mode, explicitly tracking the transitions for both the parent amide and the theoretical aniline cleavage product to ensure mass balance closure.
Conclusion
Replacing an N-phenyl ring with an N-2,6-diethylphenyl moiety is a highly effective, rationally designed structural intervention. By leveraging profound steric hindrance, this modification systematically dismantles the molecule's vulnerability to both CYP450-mediated oxidation and amidase-driven cleavage. As demonstrated by recent clinical candidate optimizations, this substitution not only rescues metabolic half-life but can also eliminate the formation of complex, unwanted chiral metabolites.
References
-
Meng, W., et al. (2021). Identification of a Hydroxypyrimidinone Compound (21) as a Potent APJ Receptor Agonist for the Potential Treatment of Heart Failure. Journal of Medicinal Chemistry.[Link]
-
Marincasiu, I., et al. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology.[Link]
-
Gehringer, M., et al. (2020). Development of the First Covalent Monopolar Spindle Kinase 1 (MPS1/TTK) Inhibitor. ChemRxiv.[Link]
A Senior Application Scientist's Guide to Establishing Analytical Reference Standards for 2,3-Dichloro-n-(2',6'-diethylphenyl)maleimide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for 2,3-Dichloro-n-(2',6'-diethylphenyl)maleimide
2,3-Dichloro-n-(2',6'-diethylphenyl)maleimide (CAS 56746-18-0) is a potent organic compound utilized as a pesticide, insecticide, and fungicide in agricultural applications.[1] It also finds use in the manufacturing of industrial products such as rubber, adhesives, and plastics, where it can enhance material properties like durability.[1] Given its bioactivity and industrial relevance, the accurate quantification of this molecule is critical.
A chemical reference standard is a highly purified and well-characterized substance used as a benchmark for analytical measurements. It is the cornerstone of achieving accurate and reproducible results in techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
The Reference Standard Landscape: In-House Qualification in the Absence of Pharmacopeial Standards
A thorough search of commercial suppliers and major pharmacopeial databases, including the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.), reveals a lack of a readily available, certified reference standard for 2,3-Dichloro-n-(2',6'-diethylphenyl)maleimide. While suppliers for the chemical itself exist, these are typically not accompanied by the rigorous characterization and certification required for a primary reference standard.
Therefore, laboratories must often undertake the process of qualifying a high-purity batch of the compound as an in-house or secondary reference standard. This involves a comprehensive characterization to establish its identity, purity, and potency.
Table 1: Comparison of Reference Standard Sources
| Standard Type | Availability for 2,3-Dichloro-n-(2',6'-diethylphenyl)maleimide | Advantages | Disadvantages |
| Primary (e.g., USP, EP) | Not currently available | Highest level of characterization and regulatory acceptance. | N/A |
| Certified Reference Material (CRM) | Limited to specialized suppliers, may not have full pharmacopeial traceability. | Comes with a certificate of analysis detailing purity and characterization. | May not be recognized by all regulatory bodies as a primary standard. |
| In-House Qualified Standard | Can be established by any laboratory with the requisite analytical capabilities. | Cost-effective; allows for direct control over characterization. | Requires significant effort to qualify; may face greater scrutiny in regulatory submissions. |
Analytical Methodologies for Characterization and Quantification
The qualification of an in-house reference standard and its subsequent use in routine analysis relies on a suite of orthogonal analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
HPLC is the workhorse for assessing the purity and determining the potency of non-volatile organic compounds. For N-substituted maleimides, reversed-phase HPLC with UV detection is a common and effective method.
dot
Caption: HPLC workflow for purity assessment and quantification.
Experimental Protocol: HPLC-UV for Purity Determination
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.[2][3]
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: A gradient of acetonitrile and water is a common starting point for method development. For example, a linear gradient from 50% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the compound (a wavelength of 220-280 nm is a reasonable starting point).[3]
-
Standard Preparation: Accurately weigh and dissolve the candidate reference standard in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Sample Injection: Inject a suitable volume (e.g., 10 µL) of the standard solution.
-
Data Analysis: The purity of the standard is assessed by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For a primary in-house standard, the purity should be as high as possible, ideally >99.5%.
Mass Spectrometry (MS) for Identity Confirmation and Impurity Identification
Mass spectrometry, often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), is a powerful tool for confirming the molecular weight of the compound and identifying potential impurities.
dot
Sources
Personal Protective Equipment (PPE) & Handling Guide: 2,3-Dichloro-N-(2',6'-diethylphenyl)maleimide
[1]
Executive Safety Summary
Compound: 2,3-Dichloro-N-(2',6'-diethylphenyl)maleimide CAS: 56746-18-0 Risk Category: High-Potency Electrophile / Potential Sensitizer
Immediate Operational Directive: Treat this compound as a severe contact allergen and mucous membrane irritant . Due to the electron-withdrawing chlorine atoms on the maleimide ring, this molecule is a highly reactive Michael acceptor. It rapidly alkylates biological thiols (e.g., cysteine residues in proteins), leading to irreversible skin sensitization, corneal damage, and potential neurotoxicity if absorbed systematically.
Critical Hazard Alerts:
-
Inhalation: High risk of respiratory sensitization. Dust inhalation may cause asthma-like symptoms.[1]
-
Skin Contact: Corrosive/Irritant.[2][3][4][5][6] Can cause allergic dermatitis.[3]
-
Eye Contact: Risk of irreversible corneal opacity.
-
Systemic: Structurally related to pesticidal agents; potential Central Nervous System (CNS) depressant.
Risk Assessment & Mechanism of Toxicity
To handle this chemical safely, one must understand why it is dangerous.
The Electrophilic Trap
The core danger lies in the 2,3-dichloromaleimide motif.
-
Michael Addition: The double bond is activated by two carbonyl groups and two chlorine atoms. This makes it an aggressive electrophile.
-
Biological Target: Upon contact with skin or lungs, it covalently binds to glutathione and protein thiols.
-
Consequence: This depletion of antioxidant reserves and modification of proteins triggers immune responses (sensitization) and direct cellular toxicity (necrosis).
PPE Selection Matrix
Standard laboratory PPE is insufficient. Use this tiered approach based on the state of matter.
| Protection Zone | Solid Handling (Weighing/Transfer) | Solution Handling (Reaction/Workup) | Rationale (Causality) |
| Hand Protection | Double Gloving Required Inner: Nitrile (4 mil)Outer: Nitrile (4-8 mil) | Laminate Barrier Required Inner: NitrileOuter: Silver Shield® (Laminate) | Chlorinated organics can permeate nitrile. Laminate films provide >4h breakthrough time against aggressive solvents (DCM/DMF) often used with this compound. |
| Respiratory | N95 or P100 Respirator (If outside fume hood) | Half-Face Respirator Cartridge: Organic Vapor (OV/P100) | Solutions in volatile solvents (DCM) carry the agent as an aerosol. P100 stops dust; OV stops solvent carrier. |
| Eye/Face | Chemical Splash Goggles (Indirect Vent) | Face Shield + Goggles (If volume > 50 mL) | Safety glasses allow side entry of dusts. Maleimides cause severe lacrimation and corneal damage. |
| Body | Lab Coat (Cotton/Poly) + Tyvek Sleeves | Chemical Resistant Apron (Butyl/Neoprene) | Protects personal clothing from splashes that can soak through cotton. |
Operational Protocols
A. Weighing & Transfer (Solid State)
Goal: Prevent static-driven dust dispersion.
-
Engineering Control: Operate strictly inside a certified Chemical Fume Hood.
-
Static Mitigation: Use an antistatic gun or ionizer bar near the balance. Maleimide powders are often fluffy and static-prone.
-
Technique:
-
Tare the receiving vessel (vial/flask) before opening the stock container.
-
Use a disposable anti-static spatula.
-
Do not return excess material to the stock container (cross-contamination risk).
-
-
Decontamination: Wipe the balance area with a 10% sodium thiosulfate solution immediately after use (Thiosulfate acts as a nucleophile to quench the maleimide).
B. Solubilization & Reaction Setup
Goal: Containment of vapors and aerosols.
-
Solvent Choice: Common solvents: Dichloromethane (DCM), Dimethylformamide (DMF), DMSO.
-
Warning: DCM penetrates nitrile gloves in <4 minutes. If using DCM, Silver Shield gloves are mandatory.
-
-
Addition: Add solvent slowly to the solid. The dissolution may be slightly exothermic.
-
Vessel: Keep reaction vessels capped or under inert atmosphere (Nitrogen/Argon) to prevent moisture hydrolysis, which generates HCl gas as a byproduct.
C. Emergency Response & Decontamination
Standard soap and water is the secondary step. Chemical neutralization is primary for spills.
Spill Cleanup Protocol:
-
Isolate: Evacuate the immediate area (10 ft radius).
-
PPE Up: Don Silver Shield gloves and respiratory protection.
-
Neutralize: Cover the spill with a slurry of Sodium Carbonate (Soda Ash) or 10% Sodium Thiosulfate .
-
Absorb: Use vermiculite or sand. Do not use paper towels (combustible/rapid evaporation).
-
Disposal: Collect in a dedicated container labeled "Halogenated Organic Waste - Toxic".
Visualized Safety Workflows
Figure 1: PPE Decision Logic
This decision tree ensures the correct PPE is selected based on the physical state and solvent carrier.
Caption: Decision matrix for selecting glove material and eye protection based on solvent permeation risks.
Figure 2: Decontamination & Doffing Sequence
Improper removal of PPE is a common source of exposure.
Caption: Step-by-step doffing procedure to prevent secondary dermal contact with maleimide residues.
Disposal & Waste Management
Regulatory Classification: RCRA Hazardous Waste (Halogenated).
-
Segregation: Do not mix with strong bases (exothermic polymerization risk) or oxidizers.
-
Labeling: "Hazardous Waste - Toxic / Irritant. Contains Halogenated Maleimides."[8][9][10]
-
Container: High-density polyethylene (HDPE) or glass. Avoid metal containers if acidic byproducts are present.
-
Quenching (Optional but Recommended): For small amounts (<1g), treat with excess aqueous sodium bisulfite or thiosulfate to consume the electrophilic double bond before disposal, reducing the hazard level of the waste stream.
References
Sources
- 1. content.protocols.io [content.protocols.io]
- 2. aksci.com [aksci.com]
- 3. multimedia.3m.com [multimedia.3m.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. energy01.oss-cn-shanghai.aliyuncs.com [energy01.oss-cn-shanghai.aliyuncs.com]
- 8. 2,3-dichloro-N-phenylmaleimide [stenutz.eu]
- 9. lookchem.com [lookchem.com]
- 10. scbt.com [scbt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
